Product packaging for 3-(Carboxymethyl)pentanedioic acid(Cat. No.:CAS No. 57056-39-0)

3-(Carboxymethyl)pentanedioic acid

Cat. No.: B1620415
CAS No.: 57056-39-0
M. Wt: 190.15 g/mol
InChI Key: XYKQMCAWQYSNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Carboxymethyl)pentanedioic acid is a useful research compound. Its molecular formula is C7H10O6 and its molecular weight is 190.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23786. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O6 B1620415 3-(Carboxymethyl)pentanedioic acid CAS No. 57056-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(carboxymethyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O6/c8-5(9)1-4(2-6(10)11)3-7(12)13/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKQMCAWQYSNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(=O)O)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275679
Record name 3-(carboxymethyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57056-39-0
Record name NSC23786
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(carboxymethyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3-(Carboxymethyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(carboxymethyl)pentanedioic acid, a tricarboxylic acid with significant potential in chemical synthesis and as a scaffold for drug discovery. This document details its nomenclature, structural features, physicochemical properties, and its role as a metabolic influencer and potential therapeutic agent.

Core Chemical Identity

This compound, also known by synonyms such as methanetriacetic acid and 3-carboxymethylglutaric acid, is a key organic compound.[1][2][3][4] Its structure features a central pentanedioic acid (glutaric acid) backbone with a carboxymethyl group attached to the third carbon.[5] This trifunctional nature makes it a versatile building block in organic synthesis.[5]

Nomenclature and Identifiers
IdentifierValue
IUPAC Name This compound[3][6]
Synonyms Methanetriacetic acid, 3-carboxymethylglutaric acid[1][2][3][4]
CAS Number 57056-39-0[6][7]
Molecular Formula C₇H₁₀O₆[6][8]
InChI Key XYKQMCAWQYSNKA-UHFFFAOYSA-N[6]
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource(s)
Molecular Weight 190.15 g/mol [6][7]
Melting Point 127-128 °C[2]
Boiling Point 369.2 °C at 760 mmHg[2]
Solubility Soluble in water, alkali metals, hydroxyl-containing solvents, and C1-C4 alkyl solvents.[1][7]
pKa (predicted) 3.86 ± 0.10[4]
XLogP3 -1.0[6]
Hydrogen Bond Donors 3[6]
Hydrogen Bond Acceptors 6[6]

Spectroscopic and Structural Characterization

The elucidation of the molecular structure of this compound relies on various spectroscopic techniques.

  • Mass Spectrometry (MS) : This technique is essential for determining the molecular weight and elemental composition. Electrospray ionization (ESI) is a suitable method for this non-volatile compound, which would be expected to be detected as a deprotonated molecule [M-H]⁻ in negative ion mode.[5]

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong, broad absorptions corresponding to the O-H stretching of the carboxylic acid groups, typically in the 3300-2500 cm⁻¹ region, and a strong C=O stretching absorption around 1700 cm⁻¹.[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general synthetic strategies have been described. One common approach involves the hydrolysis of a cyanomethyl derivative of pentanedioic acid.[5] Another established method for preparing similar 3-substituted glutaric acids involves a one-pot reaction of diethyl malonate with a suitable substrate.[5]

A concise, two-step synthesis starting from fumaric acid has also been mentioned as a viable route for the analogous propane-1,2,3-tricarboxylic acid, suggesting a similar strategy could be adapted.[5]

Purification of the final product would typically involve recrystallization from a suitable solvent system, likely involving water due to the compound's polarity.

Biological and Biochemical Significance

This compound and its derivatives are of interest to researchers in drug discovery due to their potential to interact with biological systems.

Role as a Metabolic Influencer

This compound can act as a metabolic inhibitor, with a particular focus on the citric acid (TCA) cycle.[1] Its structural similarity to TCA cycle intermediates allows it to potentially interact with enzymes within this pathway.

Farnesyltransferase Inhibition

Derivatives of pentanedioic acid have been identified as novel scaffolds for farnesyltransferase inhibitors (FTIs). Farnesyltransferase is a key enzyme involved in the post-translational modification of various proteins, including the Ras family of small GTPases, which are critical in cell signaling pathways and are often mutated in cancers.[9][10] By inhibiting farnesyltransferase, FTIs can prevent the membrane localization and subsequent activation of Ras, thereby disrupting downstream signaling pathways that promote cell proliferation and survival.[8][9]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language.

Farnesyltransferase Signaling Pathway and Inhibition

Caption: Farnesyltransferase pathway and its inhibition.

Experimental Workflow for Farnesyltransferase Inhibitor Screening

FTI_Screening_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection & Analysis A Prepare Farnesyltransferase (FTase) Enzyme Solution D Dispense FTase into 384-well plate A->D B Prepare Test Compounds (e.g., in DMSO) E Add Test Compounds and Incubate B->E C Prepare Dansyl-Peptide Substrate and FPP F Add Substrate Mix (Dansyl-Peptide + FPP) C->F D->E E->F G Incubate at Room Temperature F->G H Measure Fluorescence (Ex/Em = 340/550 nm) G->H I Calculate Percent Inhibition Compared to Control H->I J Determine IC50 Values for Active Compounds I->J

References

3-(Carboxymethyl)pentanedioic acid structural formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-(Carboxymethyl)pentanedioic Acid

Authored by: Gemini AI

Publication Date: November 7, 2025

This technical guide provides a comprehensive overview of this compound, a significant compound in biochemical research and a versatile building block in organic synthesis. Known by several synonyms, most commonly as Propane-1,2,3-tricarboxylic acid or Tricarballylic acid, this molecule holds unique properties as an enzyme inhibitor and a chelating agent.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, supplemented with experimental protocols and data visualizations.

Core Chemical Identity and Properties

This compound is a tricarboxylic acid, a key feature that dictates its chemical behavior and biological activity.[1][4][5] It is structurally similar to citric acid, lacking only a hydroxyl group, which is fundamental to its role as a metabolic inhibitor.[1] Typically a white crystalline solid, it is soluble in water due to its polar carboxylic acid groups.[6][7]

Structural Formula

The IUPAC name, this compound, is derived from its structure: a central pentanedioic acid (glutaric acid) backbone with a carboxymethyl (-CH₂COOH) group attached to the third carbon.[4]

Caption: 2D structural representation of the molecule.

Physicochemical and Identification Data

Quantitative data for this compound has been aggregated from various chemical databases for ease of reference.

Identifier / PropertyValueReference(s)
IUPAC Name This compound[8]
Synonyms Propane-1,2,3-tricarboxylic acid, Tricarballylic acid, Carballylic acid, β-Carboxyglutaric acid[1][2][3]
CAS Number 57056-39-0[4][8]
Molecular Formula C₇H₁₀O₆[6][9][10]
Molecular Weight 190.15 g/mol [4][8][9]
Canonical SMILES C(C(CC(=O)O)CC(=O)O)C(=O)O[6][8]
InChI Key XYKQMCAWQYSNKA-UHFFFAOYSA-N[4][8]
Appearance White crystalline solid[6]
Solubility Soluble in water[6][7]
Predicted Spectroscopic Data

While experimental spectra can vary with conditions, the following predicted data serves as a useful reference for analytical characterization.

Spectroscopic TechniquePredicted FeatureAssignment
¹³C NMR ~175-180 ppmCarbonyl carbons (COOH)
~40-45 ppmCentral methine carbon (CH)
~30-35 ppmMethylene carbons (CH₂)
IR Spectroscopy ~2500-3300 cm⁻¹ (broad)O-H stretch of carboxylic acids
~1700-1725 cm⁻¹C=O stretch of carboxylic acids

Table data sourced from Benchchem[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various classical organic reactions. A well-established and concise method involves a two-step process starting from fumaric acid.[1][4]

G start Fumaric Acid step1 Step 1: Michael Addition start->step1 intermediate Intermediate Product step1->intermediate step2 Step 2: Hydrolysis intermediate->step2 end This compound step2->end

Caption: Two-step synthesis workflow from fumaric acid.

Protocol: Synthesis from Fumaric Acid

While specific reagent quantities and conditions can be optimized, the general protocol is as follows:

  • Step 1: Michael Addition. Fumaric acid is subjected to a Michael addition reaction with a suitable nucleophile. This step introduces a cyano or ester group that will be converted into a carboxylic acid.

  • Step 2: Hydrolysis. The intermediate product from the first step is then hydrolyzed, typically under acidic or basic conditions, to convert the added functional group into a carboxylic acid, yielding the final product, this compound.[1]

Biochemical Significance and Mechanism of Action

In a biochemical context, this compound is primarily recognized as a metabolic inhibitor, specifically targeting the citric acid cycle (TCA cycle).[4]

Inhibition of Aconitase

The compound is a known inhibitor of the enzyme aconitase.[1] Aconitase is responsible for the stereospecific isomerization of citrate to isocitrate in the TCA cycle.[1] Due to its structural similarity to citric acid, this compound can bind to the active site of aconitase. However, it lacks the critical hydroxyl group that is necessary for the dehydration-rehydration reaction catalyzed by the enzyme. This binding without reaction effectively blocks the enzyme, thereby interfering with the Krebs cycle.[1]

G Mechanism of Aconitase Inhibition cluster_tca TCA Cycle cluster_inhibition Inhibition Pathway Citrate Citrate Aconitase Aconitase (Enzyme) Citrate->Aconitase Binds Isocitrate Isocitrate Aconitase->Isocitrate Converts Inhibitor This compound Blocked Aconitase (Blocked) Inhibitor->Blocked Binds & Inhibits

Caption: Inhibition of aconitase in the TCA cycle.

Applications in Research and Development

The unique trifunctional structure of this acid makes it a valuable tool in several scientific domains.

Drug Development and Medicinal Chemistry

The core structure serves as a scaffold in the synthesis of more complex molecules.[4] Its ability to act as an enzyme inhibitor has sparked interest in its potential as a lead compound. For instance, esters of this acid are found in natural products that act as macrocyclic inhibitors of Ras farnesyl-protein transferase (FPTase), an enzyme involved in cellular signaling pathways.[1][4]

A notable application is in the development of imaging agents for prostate cancer. A derivative, 2-(3-{1-Carboxy-5-[(6-[18F]fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid ([18F]DCFPyL), is a potent inhibitor of prostate-specific membrane antigen (PSMA) and is used in positron emission tomography (PET).[11]

Protocol: PSMA Enzyme Inhibition Assay

This protocol provides a method to determine the enzyme inhibition potency (Kᵢ) of compounds like the one against PSMA.

  • Cell Lysate Preparation: Prepare cell lysates from LNCaP cells, which express PSMA.

  • Incubation: Incubate the cell lysates with the test compound (e.g., a derivative of this compound) in the presence of the PSMA substrate N-acetyl-aspartyl-glutamate (NAAG). The incubation is typically carried out for 2 hours at 37°C.

  • Quantification: Measure the amount of glutamate produced using a modified Amplex Red glutamic acid assay.

  • Kᵢ Determination: The enzyme inhibitory constant (Kᵢ) is calculated from the results. For example, the DCFPyL derivative showed a Kᵢ of 1.1 ± 0.1 nmol/L.[11]

Coordination Chemistry

As a tricarboxylic acid, the compound is an excellent chelating agent.[4] The three carboxyl groups provide multiple coordination sites, allowing it to bind strongly to various metal ions.[4] This multidentate nature facilitates the formation of stable and intricate coordination complexes, making it useful in the study of metal-ligand interactions and the development of novel materials.[4][6]

G main This compound app1 Biochemical Research main->app1 app2 Drug Development main->app2 app3 Coordination Chemistry main->app3 app4 Organic Synthesis main->app4 sub1a Enzyme Inhibition (Aconitase) app1->sub1a sub1b Metabolic Pathway Studies app1->sub1b sub2a Scaffold for Complex Molecules app2->sub2a sub2b PSMA Inhibitors (PET Imaging) app2->sub2b sub2c FPTase Inhibitors app2->sub2c sub3a Chelating Agent app3->sub3a sub3b Formation of Metal Complexes app3->sub3b sub4a Versatile Building Block app4->sub4a sub4b Multifunctional Reagent app4->sub4b

Caption: Overview of primary application areas.

Conclusion

This compound, or tricarballylic acid, is a deceptively simple molecule with profound implications across chemistry and biology. Its role as a specific enzyme inhibitor provides a valuable tool for metabolic research, while its structural attributes make it a versatile platform for the synthesis of novel therapeutics and materials. This guide has consolidated key technical data and protocols to support ongoing and future research endeavors by professionals in the scientific community.

References

An In-depth Technical Guide to the Synthesis of 3-(Carboxymethyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(carboxymethyl)pentanedioic acid, a tricarboxylic acid of significant interest in organic synthesis and drug development. Also known by its common names, tricarballylic acid and propane-1,2,3-tricarboxylic acid, its trifunctional nature makes it a valuable building block for complex molecular architectures. This document details established experimental protocols, presents quantitative data in structured tables, and includes visual diagrams of the reaction pathways to facilitate understanding and replication.

Core Synthesis Pathways

Several synthetic routes to this compound have been established, starting from a variety of readily available precursors. The most prominent and well-documented methods include:

  • Hydrolysis of Ethyl Propane-1,1,2,3-tetracarboxylate: A high-yield and reliable method.

  • Catalytic Hydrogenation of Citric Acid: A direct route from a renewable feedstock.

  • Reduction of Aconitic Acid: A pathway involving the saturation of an unsaturated precursor.

  • Two-Step Synthesis from Fumaric Acid: An alternative route from a common unsaturated dicarboxylic acid.

  • From Glutaric Acid Derivatives: A general approach for constructing substituted pentanedioic acids.

Each of these pathways offers distinct advantages and challenges, which will be elaborated upon in the following sections.

Synthesis from Ethyl Propane-1,1,2,3-tetracarboxylate

This is arguably the most reliable and highest-yielding laboratory-scale synthesis of tricarballylic acid. The procedure, detailed in Organic Syntheses, involves the acidic hydrolysis of ethyl propane-1,1,2,3-tetracarboxylate.

Reaction Pathway

G Tetraester Ethyl Propane-1,1,2,3-tetracarboxylate TricarballylicAcid This compound Tetraester->TricarballylicAcid Hydrolysis & Decarboxylation Reagents HCl, H₂O, Heat

Figure 1: Hydrolysis of Ethyl Propane-1,1,2,3-tetracarboxylate.
Experimental Protocol

A detailed experimental protocol for this synthesis is provided by H. T. Clarke and T. F. Murray in Organic Syntheses.[1]

Materials:

  • Ethyl propane-1,1,2,3-tetracarboxylate: 912 g (2.75 moles)

  • Concentrated Hydrochloric Acid: 475 mL

  • Distilled Water: 475 mL

  • Decolorizing Carbon

  • Dry Ether

Procedure:

  • A 3-liter flask is fitted with a stirrer and a fractionating column with a condenser for downward distillation.

  • 912 g of ethyl propane-1,1,2,3-tetracarboxylate and a solution of equal volumes of concentrated hydrochloric acid and distilled water (950 mL total) are placed in the flask.

  • The mixture is heated and stirred, with the rate of boiling adjusted to distill the alcohol as it is formed, while minimizing water removal. The reaction progress is monitored by the evolution of carbon dioxide.

  • Heating is continued for approximately 12 hours until the evolution of carbon dioxide ceases.

  • The contents of the flask are distilled as completely as possible under reduced pressure on a steam bath.

  • Residual moisture and hydrochloric acid are removed from the solid residue by passing a slow current of dry air over it while heating on the steam bath under a partial vacuum.

  • The crude product is redissolved in distilled water, filtered with decolorizing carbon, and again evaporated to dryness under reduced pressure.

  • The completely dry residue is ground, mixed to a paste with dry ether, filtered by suction, washed with dry ether, and dried.

Quantitative Data
ParameterValueReference
Yield 474–479 g (95–96%)[1]
Melting Point 160–161 °C[1]
Solubility Readily soluble in water[1]

Synthesis from Citric Acid

The direct conversion of citric acid, a readily available and renewable resource, to this compound can be achieved through catalytic hydrogenation. This process involves the removal of the hydroxyl group.

Reaction Pathway

G CitricAcid Citric Acid TricarballylicAcid This compound CitricAcid->TricarballylicAcid Catalytic Hydrogenation Reagents H₂, Catalyst

Figure 2: Catalytic Hydrogenation of Citric Acid.
Experimental Protocol

General Conditions from Patent Literature:

  • Starting Material: Citric acid or its alkyl/aralkyl esters.

  • Solvent: Nonaqueous solvent (e.g., THF).

  • Catalyst: A composition containing NiO, CuO, Al₂O₃, and MoO₃.

  • Temperature: 50–400 °C.

  • Pressure: 1–40 bar.

Conditions for Byproduct Formation in a Different Reaction:

In a study focused on the conversion of citric acid to methylsuccinic acid, propane-1,2,3-tricarboxylic acid was formed as a byproduct.

  • Catalyst: 5% Pd/BaSO₄

  • Solvent: H₂O

  • Temperature: 175 °C

  • Pressure: 60 bar H₂

  • Reaction Time: 40 minutes

Quantitative Data
ParameterValueStarting MaterialConditionsReference
Yield 39% (of triethyl ester)Triethyl Citrate56 wt% CuO/Al₂O₃, Ethanol, 175°C, 10 bar H₂[4]
Yield ~10% (as byproduct)Citric Acid5% Pd/BaSO₄, H₂O, 175°C, 60 bar H₂, 40 min[3]

Synthesis from Aconitic Acid

This compound can be prepared by the reduction of the double bond in aconitic acid. Aconitic acid itself can be synthesized by the dehydration of citric acid.[5]

Reaction Pathway

G CitricAcid Citric Acid AconiticAcid Aconitic Acid CitricAcid->AconiticAcid Dehydration TricarballylicAcid This compound AconiticAcid->TricarballylicAcid Reduction Dehydration H₂SO₄, Heat Reduction Reduction (e.g., Na/Hg or H₂/Catalyst)

Figure 3: Synthesis from Aconitic Acid.
Experimental Protocol

While Organic Syntheses mentions the reduction of aconitic acid via sodium amalgam or electrolytic methods, a detailed protocol is not provided in the readily available literature.[1] The first step, the synthesis of aconitic acid from citric acid, is well-documented.

Step 1: Synthesis of Aconitic Acid from Citric Acid [5]

  • Materials: Citric acid monohydrate (210 g, 1 mole), concentrated sulfuric acid (210 g), water (105 cc).

  • Procedure: A mixture of citric acid monohydrate and a solution of sulfuric acid in water is heated in an oil bath at 140–145 °C for seven hours. The resulting aconitic acid is isolated by cooling and crystallization.

  • Yield: 71–77 g (41–44%).

Step 2: Reduction of Aconitic Acid (General Methods)

  • Sodium Amalgam Reduction: This classical method involves the reduction of the unsaturated acid in a suitable solvent (e.g., water or ethanol) with sodium amalgam. The reaction is typically carried out at room temperature or with gentle heating.

  • Catalytic Hydrogenation: A more modern and environmentally benign approach would involve the catalytic hydrogenation of aconitic acid using a noble metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.

Detailed, optimized protocols for the chemical reduction of aconitic acid to tricarballylic acid require further development or can be adapted from general procedures for the reduction of α,β-unsaturated carboxylic acids.

Synthesis from Fumaric Acid

A two-step synthesis of this compound from fumaric acid is known.[1][6] This likely involves a Michael addition of a malonic ester to diethyl fumarate, followed by hydrolysis and decarboxylation.

Proposed Reaction Pathway

G FumaricAcid Fumaric Acid DiethylFumarate Diethyl Fumarate FumaricAcid->DiethylFumarate Esterification Adduct Tetraethyl Ester Adduct DiethylFumarate->Adduct Michael Addition (with Diethyl Malonate) TricarballylicAcid This compound Adduct->TricarballylicAcid Hydrolysis & Decarboxylation G GlutaricAnhydride Glutaric Anhydride Intermediate Cyano-ester Intermediate GlutaricAnhydride->Intermediate Reaction with Ethyl Cyanoacetate TricarballylicAcid This compound Intermediate->TricarballylicAcid Hydrolysis G Start Starting Materials Reaction Chemical Synthesis (e.g., Hydrolysis, Hydrogenation) Start->Reaction Workup Reaction Workup (e.g., Extraction, Quenching) Reaction->Workup Purification Purification (e.g., Crystallization, Distillation) Workup->Purification Analysis Product Analysis (e.g., MP, NMR, IR) Purification->Analysis Final Pure 3-(Carboxymethyl)- pentanedioic Acid Analysis->Final

References

An In-depth Technical Guide on the Thermodynamic Properties of Propane-1,2,3-tricarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-1,2,3-tricarboxylic acid, also known as tricarballylic acid, is a tricarboxylic acid with the chemical formula C₆H₈O₆.[1][2][3] While structurally similar to the well-known citric acid, it notably lacks a hydroxyl group on the central carbon.[1] This subtle difference has significant implications for its biological activity, most notably its role as a competitive inhibitor of the enzyme aconitase, a key component of the Krebs cycle.[1] This technical guide provides a comprehensive overview of the available thermodynamic properties of propane-1,2,3-tricarboxylic acid, details relevant experimental protocols for their determination, and visualizes its mechanism of action within a critical metabolic pathway.

Core Thermodynamic and Physicochemical Properties

Quantitative experimental data on the thermodynamic properties of propane-1,2,3-tricarboxylic acid is limited in the publicly available scientific literature. However, some key physicochemical properties and a calculated value for the standard Gibbs free energy of formation have been reported. These are summarized in the tables below.

Table 1: General Physicochemical Properties of Propane-1,2,3-tricarboxylic Acid

PropertyValueSource
Molecular FormulaC₆H₈O₆[1][2][3]
Molar Mass176.124 g·mol⁻¹[1]
Melting Point156-161 °C[1][4]
Solubility in WaterSoluble[1]
IUPAC NamePropane-1,2,3-tricarboxylic acid[3]
SynonymsTricarballylic acid, Carballylic acid, β-Carboxyglutaric acid[1]

Table 2: Calculated Thermodynamic Properties of Propane-1,2,3-tricarboxylic Acid

Thermodynamic PropertySymbolCalculated Value (kJ/mol)Source
Standard Gibbs Free Energy of FormationΔfG°-800.02[5]

Note: The value for the standard Gibbs free energy of formation is a calculated property and has not been experimentally verified.

Experimental Protocols for Determining Thermodynamic Properties

While specific experimental data for propane-1,2,3-tricarboxylic acid is scarce, the following are detailed methodologies for key experiments that are generally applied to determine the thermodynamic properties of organic acids.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound can be determined experimentally from its enthalpy of combustion (ΔcH°).

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity crystalline propane-1,2,3-tricarboxylic acid is pelletized.

  • Calorimeter Setup: A bomb calorimeter, a constant-volume calorimeter, is used for the measurement. The bomb is charged with the sample and pressurized with an excess of pure oxygen.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature change of the surrounding water bath is meticulously recorded with a high-precision thermometer.

  • Calculation: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system. Corrections are made for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen).

  • Standard Enthalpy of Formation Calculation: The standard enthalpy of combustion is then used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) to calculate the standard enthalpy of formation of the compound using Hess's Law.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity (Cp) of a substance, a measure of the heat required to raise its temperature, can be determined using Differential Scanning Calorimetry.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of propane-1,2,3-tricarboxylic acid is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • DSC Measurement: The sample and reference pans are placed in the DSC instrument. They are then heated at a constant rate over a specified temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow of a known standard (e.g., sapphire) run under the same conditions. This allows for the determination of the heat capacity as a function of temperature.

Determination of Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (ΔfG°) can be determined from the standard enthalpy of formation (ΔfH°) and the standard entropy (S°).

Methodology:

  • Determine ΔfH°: As described in the combustion calorimetry protocol.

  • Determine Standard Entropy (S°): The standard entropy of the compound is typically determined by measuring the heat capacity at very low temperatures (approaching 0 K) and then integrating the heat capacity data up to the standard temperature (298.15 K), accounting for the entropies of any phase transitions.

  • Calculate ΔfG°: The standard Gibbs free energy of formation is then calculated using the following equation:

    ΔfG° = ΔfH° - TΔS°

    where T is the standard temperature in Kelvin (298.15 K) and ΔS° is the standard entropy change of formation, which is calculated from the standard entropies of the compound and its constituent elements in their standard states.

Mechanism of Action: Inhibition of Aconitase in the Krebs Cycle

Propane-1,2,3-tricarboxylic acid is a known inhibitor of aconitase, an enzyme that catalyzes the stereospecific isomerization of citrate to isocitrate in the Krebs cycle.[1] This inhibition occurs because propane-1,2,3-tricarboxylic acid acts as a competitive inhibitor, binding to the active site of aconitase.[6] Its structure is very similar to that of citrate, the natural substrate of aconitase. However, it lacks the crucial hydroxyl group that is essential for the dehydration-hydration reaction mechanism of the enzyme.[1] By occupying the active site, it prevents the binding of citrate, thereby halting the Krebs cycle.

References

In-Depth Technical Guide to Tricarballylic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tricarballylic acid, a key biochemical for research in metabolic pathways and drug development. Herein, we detail its commercial availability, its primary mechanism of action, and experimental protocols for its study.

Commercial Suppliers of Research-Grade Tricarballylic Acid

For researchers sourcing Tricarballylic acid, several reputable commercial suppliers provide high-purity grades suitable for laboratory use. The following table summarizes key information for easy comparison. Note that pricing and available quantities are subject to change and should be confirmed on the respective supplier websites.

SupplierStated PurityCAS NumberMolecular FormulaMolecular Weight
Sigma-Aldrich 99%99-14-9C₆H₈O₆176.12 g/mol
Thermo Fisher Scientific 99%99-14-9C₆H₈O₆176.12 g/mol [1][2]
Santa Cruz Biotechnology ≥97%99-14-9C₆H₈O₆176.12 g/mol [3]
Chemsavers, Inc. 99% (GC)99-14-9C₆H₈O₆176.12 g/mol [4]
ChemScene ≥98%99-14-9C₆H₈O₆176.12 g/mol [5]

Core Mechanism of Action: Inhibition of Aconitase and the Krebs Cycle

Tricarballylic acid is a well-established competitive inhibitor of the enzyme aconitase (aconitate hydratase), a key component of the Krebs (Tricarboxylic Acid) cycle. By binding to the active site of aconitase, Tricarballylic acid prevents the conversion of citrate to isocitrate, thereby disrupting the cycle and cellular respiration. This inhibitory action makes it a valuable tool for studying metabolic regulation and the consequences of Krebs cycle dysfunction.

Signaling Pathway: Disruption of the Krebs Cycle by Tricarballylic Acid

The primary signaling effect of Tricarballylic acid is the interruption of the Krebs cycle. The following diagram illustrates this inhibitory action.

Krebs_Cycle_Inhibition Citrate Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate Alpha_Ketoglutarate α-Ketoglutarate Isocitrate->Alpha_Ketoglutarate Succinyl_CoA Succinyl-CoA Alpha_Ketoglutarate->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Joins with Acetyl-CoA Tricarballylic_Acid Tricarballylic Acid Tricarballylic_Acid->Aconitase Inhibits Aconitase->Isocitrate

Inhibition of Aconitase by Tricarballylic Acid in the Krebs Cycle.

Experimental Protocols

Aconitase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of Tricarballylic acid on aconitase activity. Commercially available aconitase assay kits provide a streamlined approach.

Objective: To quantify the reduction in aconitase activity in the presence of Tricarballylic acid.

Principle: Aconitase activity is measured by monitoring the conversion of citrate to isocitrate. The isocitrate is then utilized by isocitrate dehydrogenase, which reduces NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.

Materials:

  • Purified aconitase enzyme

  • Citrate solution (substrate)

  • Isocitrate dehydrogenase

  • NADP+

  • Tricarballylic acid solutions of varying concentrations

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of all reagents in the assay buffer. Create a serial dilution of Tricarballylic acid to test a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NADP+ solution

    • Isocitrate dehydrogenase solution

    • Aconitase enzyme solution

    • Tricarballylic acid solution (or vehicle control)

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the citrate solution to each well to start the reaction.

  • Measure Absorbance: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis: Calculate the rate of NADPH formation (change in absorbance over time) for each concentration of Tricarballylic acid. Compare the rates of the inhibited reactions to the uninhibited control to determine the extent of inhibition.

Experimental Workflow for Aconitase Inhibition Assay

Aconitase_Assay_Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Setup_Reaction Set up Reaction in 96-well Plate (Buffer, NADP+, IDH, Aconitase, Inhibitor) Prepare_Reagents->Setup_Reaction Pre_incubation Pre-incubate at Assay Temperature Setup_Reaction->Pre_incubation Initiate_Reaction Initiate Reaction with Citrate Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Read) Initiate_Reaction->Measure_Absorbance Data_Analysis Analyze Data (Calculate Reaction Rates and Inhibition) Measure_Absorbance->Data_Analysis

Workflow for determining aconitase inhibition by Tricarballylic acid.
Assessing Krebs Cycle Inhibition in Cell Culture

This protocol provides a general framework for evaluating the impact of Tricarballylic acid on the overall Krebs cycle activity in cultured cells.

Objective: To measure the reduction in Krebs cycle flux in cells treated with Tricarballylic acid.

Principle: The activity of the Krebs cycle can be assessed by tracing the metabolic fate of a labeled substrate, such as [1,4-¹³C₂]fumarate or [U-¹³C]glucose. The incorporation of the ¹³C label into various Krebs cycle intermediates is measured using mass spectrometry.

Materials:

  • Cultured cells (e.g., HeLa, HepG2)

  • Cell culture medium

  • Tricarballylic acid

  • ¹³C-labeled substrate (e.g., [1,4-¹³C₂]fumarate or [U-¹³C]glucose)

  • Reagents for metabolite extraction (e.g., methanol, chloroform)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with varying concentrations of Tricarballylic acid for a specified duration.

  • Metabolic Labeling: Replace the culture medium with a medium containing the ¹³C-labeled substrate and continue the incubation for a defined period.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with cold phosphate-buffered saline (PBS).

    • Add a cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet the cellular debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using an LC-MS/MS system to identify and quantify the ¹³C-labeled Krebs cycle intermediates.

  • Data Analysis: Compare the levels of ¹³C-labeled intermediates in Tricarballylic acid-treated cells to those in untreated control cells to determine the impact on Krebs cycle flux.

Logical Relationship of Experimental Steps for Cellular Krebs Cycle Analysis

Cellular_Krebs_Cycle_Analysis Cell_Treatment Cell Treatment with Tricarballylic Acid Metabolic_Labeling Metabolic Labeling with ¹³C-Substrate Cell_Treatment->Metabolic_Labeling Metabolite_Extraction Metabolite Extraction Metabolic_Labeling->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis of ¹³C-Labeled Intermediates Metabolite_Extraction->LC_MS_Analysis Flux_Analysis Krebs Cycle Flux Analysis LC_MS_Analysis->Flux_Analysis

References

A Technical Guide to the IUPAC Nomenclature of Tricarboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for tricarboxylic acids. It details the systematic naming conventions, presents relevant physicochemical data, outlines key experimental protocols, and illustrates associated biochemical pathways and logical naming processes.

Core Principles of Tricarboxylic Acid Nomenclature

The systematic naming of tricarboxylic acids under IUPAC rules hinges on whether the three carboxyl groups (-COOH) can be treated equally as principal functional groups attached to a parent hydride.

The primary rule is as follows:

  • The "-tricarboxylic acid" Suffix : When an unbranched acyclic hydrocarbon chain is substituted with three or more carboxyl groups, all carboxyl groups are named by attaching the suffix "-tricarboxylic acid", "-tetracarboxylic acid", etc., to the name of the parent hydrocarbon chain. Crucially, the carbon atoms of the carboxyl groups are not included in the numbering of the parent chain.

A classic example is propane-1,2,3-tricarboxylic acid . Here, the parent chain is propane, and the three carboxyl groups are located at positions 1, 2, and 3.

  • Substituents on the Parent Chain : If other substituents are present, they are named and numbered according to standard IUPAC rules, giving the principal functional groups (the carboxyls) the lowest possible locants. A prominent biological example is 2-hydroxypropane-1,2,3-tricarboxylic acid , the preferred IUPAC name for citric acid.

  • The "carboxy-" Prefix : In more complex structures where one of the carboxyl groups is part of a side chain or cannot be included with the other principal groups, it is treated as a substituent and denoted by the prefix "carboxy-". For instance, 4-(carboxymethyl)heptanedioic acid features a main seven-carbon chain with two carboxyl groups named with the "-dioic acid" suffix, while the third carboxyl group is part of a carboxymethyl substituent.

The following diagram illustrates the logical workflow for applying these primary IUPAC naming conventions.

IUPAC_Tricarboxylic_Acid_Nomenclature start Identify all -COOH groups in the molecule is_acyclic Is the parent chain an unbranched alkane? start->is_acyclic three_or_more Are three or more -COOH groups attached directly to the main chain? is_acyclic->three_or_more Yes use_dioic Identify the longest chain containing the maximum number of -COOH groups (2). Name as a '-dioic acid'. is_acyclic->use_dioic No (e.g., cyclic or complex) use_tricarboxylic Name as 'alkane-x,y,z-tricarboxylic acid'. -COOH carbons are NOT in the chain. three_or_more->use_tricarboxylic Yes three_or_more->use_dioic No final_name Assemble Final Name: Prefixes + Parent + Suffix use_tricarboxylic->final_name name_carboxy Name the remaining -COOH groups as 'carboxy' or 'carboxymethyl' substituents. use_dioic->name_carboxy name_carboxy->final_name

A logical workflow for naming tricarboxylic acids via IUPAC rules.

Physicochemical Data of Common Tricarboxylic Acids

The physical and chemical properties of tricarboxylic acids, such as acidity (pKa), melting point, and solubility, are critical for their application in research and development. The presence of three carboxyl groups generally leads to high water solubility and multiple dissociation constants.

Common NameIUPAC NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)pKa Values (at 25°C)Solubility in Water
Citric Acid 2-hydroxypropane-1,2,3-tricarboxylic acidC₆H₈O₇192.12153pKa₁=3.13, pKa₂=4.76, pKa₃=6.4059.2 g/100 mL (20°C)
Isocitric Acid 1-hydroxypropane-1,2,3-tricarboxylic acidC₆H₈O₇192.12140-142-Soluble
Aconitic Acid (cis) (Z)-prop-1-ene-1,2,3-tricarboxylic acidC₆H₆O₆174.11125 (decomposes)pKa₁=2.11Soluble
Aconitic Acid (trans) (E)-prop-1-ene-1,2,3-tricarboxylic acidC₆H₆O₆174.11194-195pKa₁=2.80, pKa₂=4.46Soluble in hot water
Propane-1,2,3-tricarboxylic acid Propane-1,2,3-tricarboxylic acidC₆H₈O₆176.12156-161-Soluble
Trimesic Acid Benzene-1,3,5-tricarboxylic acidC₉H₆O₆210.14375-380-Slightly soluble

Key Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of tricarboxylic acids, providing a foundation for laboratory applications.

Synthesis Protocols

A. Synthesis of Aconitic Acid from Citric Acid

This protocol describes the dehydration of citric acid using a strong acid catalyst.

  • Reactants : 210 g (1 mole) of powdered citric acid monohydrate, 210 g (115 cc) of concentrated sulfuric acid, 105 cc of water.

  • Procedure :

    • Combine the citric acid, sulfuric acid, and water in a 1-liter round-bottomed flask fitted with a reflux condenser.

    • Heat the mixture in an oil bath maintained at 140–145°C for seven hours.

    • Pour the resulting light brown solution into a shallow dish to cool.

    • As the solution cools to 41-42°C, stir occasionally to break up the solid mass of aconitic acid that precipitates.

    • Collect the solid product on a suction funnel and press to drain thoroughly.

    • For further purification, stir the crude product into a paste with 70 cc of concentrated hydrochloric acid, cool in an ice bath, and collect the solid again via suction filtration.

    • Wash the purified solid with two 10-cc portions of cold glacial acetic acid, suck dry, and spread on a porous plate to air dry.

B. Synthesis of Propane-1,2,3-tricarboxylic Acid (Tricarballylic Acid)

This method involves the hydrolysis of an ethyl ester precursor.

  • Reactants : 912 g (2.75 moles) of ethyl propane-1,1,2,3-tetracarboxylate, 950 cc of a 1:1 solution of concentrated hydrochloric acid and distilled water.

  • Procedure :

    • Place the reactants in a 3-liter flask equipped with a stirrer and a fractionating column set for downward distillation.

    • Boil the mixture with continuous stirring at a rate that allows for the removal of alcohol as it is formed.

    • Continue heating for approximately 12 hours to ensure the reaction goes to completion.

    • After hydrolysis, concentrate the solution by distilling off the excess hydrochloric acid and water under reduced pressure.

    • Cool the concentrated solution to induce crystallization of tricarballylic acid.

    • Collect the crystals by filtration and recrystallize from water or dry ether for purification.

Purification Protocol

General Purification of Solid Carboxylic Acids via Recrystallization

This is a general procedure applicable to many solid tricarboxylic acids.

  • Procedure :

    • Dissolve the impure solid acid in a minimum amount of a suitable hot solvent (e.g., water, ethanol, toluene, or a mixture). Water-insoluble acids can be dissolved in a hot N ammonia solution.

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

    • If dissolved in ammonia, add slightly more than an equal volume of N formic acid and allow to cool for crystallization. Volatile ammonia and formic acid are removed during vacuum drying.

    • Collect the purified crystals by suction filtration, washing them with a small amount of cold solvent.

    • Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.

Analytical Protocol

Analysis of TCA Cycle Metabolites by HPLC-UV

This protocol outlines a method for the simultaneous detection and quantification of tricarboxylic acids and related metabolites.

  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column : A C18 column capable of tolerating a highly acidic aqueous mobile phase.

  • Mobile Phase : A highly acidic aqueous mobile phase (e.g., 10% perchloric acid).

  • Detection : UV absorbance at 210 nm.

  • Procedure :

    • Standard Preparation : Prepare a mixed standard working solution containing the tricarboxylic acids of interest (e.g., citric acid, α-ketoglutaric acid, succinic acid, malic acid, fumaric acid) in the mobile phase.

    • Sample Preparation : Prepare biological or chemical samples by deproteinizing with an acid (e.g., perchloric acid), followed by centrifugation to remove precipitated proteins.

    • Injection : Inject the prepared standard or sample solution into the HPLC system.

    • Analysis : Run the analysis at ambient temperature. The separation is typically achieved within 15 minutes without prior derivatization.

    • Quantification : Identify and quantify the acids by comparing the retention times and peak areas of the sample chromatogram to those of the standard solution.

Tricarboxylic Acids in Biological Pathways: The Citric Acid Cycle

Tricarboxylic acids are central to cellular metabolism. The most well-known pathway is the Citric Acid Cycle, also known as the Tricarboxylic Acid (TCA) Cycle or Krebs Cycle, which is fundamental for aerobic organisms. This cycle involves several key tricarboxylic acid intermediates, including citric acid, cis-aconitic acid, and isocitric acid.

The diagram below illustrates the core components of the Citric Acid Cycle, highlighting the tricarboxylic acid intermediates.

Citric_Acid_Cycle acetyl_coa Acetyl-CoA citrate Citrate (Tricarboxylic Acid) acetyl_coa->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate aconitate citrate->aconitate Aconitase isocitrate Isocitrate (Tricarboxylic Acid) alpha_keto α-Ketoglutarate isocitrate->alpha_keto succinyl_coa Succinyl-CoA alpha_keto->succinyl_coa succinate Succinate succinyl_coa->succinate fumarate Fumarate succinate->fumarate malate Malate fumarate->malate malate->oxaloacetate aconitate->isocitrate Aconitase

Key intermediates of the Citric Acid (Tricarboxylic Acid) Cycle.

Methodological & Application

LC-MS/MS method for 3-(Carboxymethyl)pentanedioic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS Method for the Quantitative Analysis of 3-(Carboxymethyl)pentanedioic Acid in Biological Matrices

Application Note

Introduction

This compound, a tricarboxylic acid, is a molecule of interest in various biochemical pathways and can serve as a building block in organic synthesis.[1] Accurate and sensitive quantification of this analyte in complex biological matrices is crucial for understanding its physiological roles and for its application in drug development and clinical research. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection by electrospray ionization tandem mass spectrometry.

Method Summary

This method employs a simple and rapid protein precipitation for sample cleanup. Chromatographic separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2] Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization mode, monitoring multiple reaction monitoring (MRM) transitions for the analyte and an internal standard. The method is designed to be selective, sensitive, and suitable for high-throughput analysis.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative performance characteristics of the LC-MS/MS method for this compound.

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 5 ng/mL
Upper Limit of Quantification (ULOQ) 5000 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Recovery > 85%

Experimental Protocols

1. Sample Preparation

This protocol describes the protein precipitation of plasma samples.

  • Materials:

    • Plasma samples

    • This compound certified reference standard

    • Internal Standard (IS) solution (e.g., ¹³C-labeled this compound)

    • Acetonitrile (HPLC grade) containing 0.1% formic acid

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

    • Spike with 10 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[2]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • Liquid Chromatograph (e.g., Shimadzu LC-10AS or equivalent)[3]

    • Mass Spectrometer (e.g., Micromass Platform for LC or equivalent triple quadrupole mass spectrometer)[3]

    • Reversed-phase C18 column (e.g., Phenomenex Luna C18, 3 µm, 150 x 2 mm)[2]

  • Liquid Chromatography (LC) Conditions:

ParameterValue
Column Phenomenex Luna C18 (3 µm, 150 x 2 mm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min[2]
Injection Volume 10 µL
Column Temperature 40°C
Gradient Elution Time (min)
0.0
1.0
5.0
7.0
7.1
10.0
  • Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)[2]
Ion Spray Voltage -4500 V[2]
Nebulizer Gas 50 psi[2]
Curtain Gas 45 psi[2]
Collision Gas High[2]
MRM Transitions Compound
This compound
Internal Standard (¹³C-labeled)

Note: The specific MRM transitions for this compound (Molecular Weight: 190.15 g/mol ) would need to be optimized experimentally. The values provided are hypothetical based on the parent ion [M-H]⁻ and a plausible fragmentation pattern.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample_receipt Plasma Sample Receipt is_spike Internal Standard Spiking sample_receipt->is_spike protein_precipitation Protein Precipitation with Acetonitrile is_spike->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer to Autosampler Vial centrifugation->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification final_report final_report quantification->final_report Final Report

References

Application Note: Derivatization of Tricarballylic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tricarballylic acid, a tricarboxylic acid, plays a role in various biological and industrial processes. Its analysis is crucial in fields such as metabolomics and chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, direct GC-MS analysis of tricarballylic acid is challenging due to its high polarity and low volatility, which stem from the presence of three carboxyl functional groups. Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar and more volatile derivatives, making them amenable to GC-MS analysis.[1][2] This application note provides detailed protocols for the derivatization of tricarballylic acid using silylation and esterification methods.

Derivatization Methods

The two most common and effective derivatization techniques for carboxylic acids like tricarballylic acid are silylation and esterification (alkylation).[3][4]

  • Silylation: This method involves the replacement of active hydrogen atoms in the carboxyl groups with a trimethylsilyl (TMS) group.[1] Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. The resulting TMS esters are significantly more volatile and thermally stable.[1][5]

  • Esterification: This technique converts the carboxylic acid groups into their corresponding esters, typically methyl esters. A common reagent for this is a boron trifluoride-methanol (BF3-Methanol) complex.[6][7] The resulting methyl esters are much more volatile than the parent acid.

Comparison of Derivatization Methods

FeatureSilylation (BSTFA/MSTFA)Esterification (BF3-Methanol)
Principle Replacement of acidic protons with trimethylsilyl (TMS) groups.Conversion of carboxylic acids to methyl esters.
Reaction Speed Generally fast, often complete within 30-60 minutes.[8]Can require longer reaction times, around 60 minutes.[6]
Reaction Conditions Mild heating (e.g., 60-80°C).[5][6]Mild heating (e.g., 60°C).[6]
Byproducts Volatile and generally do not interfere with chromatography.[1]Requires a workup step to remove excess reagent and byproducts.[6]
Derivative Stability TMS derivatives can be sensitive to moisture and should be analyzed promptly.[1][4]Methyl esters are generally stable.[1]
Selectivity Reacts with other functional groups containing active hydrogens (e.g., hydroxyls, amines).[6]Primarily targets carboxylic acids.[6]
Sample Preparation Simpler, often a one-pot reaction.[6]More complex, involving extraction and drying steps.[6][9]

Experimental Protocols

Note: All glassware should be thoroughly dried to prevent hydrolysis of the derivatizing reagents and derivatives.[8] Deactivation of glassware by silanization is recommended to prevent sample loss.[1]

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol describes the formation of trimethylsilyl (TMS) esters of tricarballylic acid.

Materials:

  • Tricarballylic acid standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous) or other suitable solvent (e.g., acetonitrile, DMF)

  • Autosampler vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Place a known amount of the dried tricarballylic acid sample or standard into an autosampler vial. If in an aqueous solution, evaporate the sample to complete dryness under a gentle stream of nitrogen.[5]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and vortex for 10-15 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.[5]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. An aliquot of the derivatized sample (e.g., 1 µL) can be injected.

Protocol 2: Esterification using BF3-Methanol

This protocol details the conversion of tricarballylic acid to its methyl ester derivative.

Materials:

  • Tricarballylic acid standard or dried sample extract

  • 14% Boron trifluoride-methanol (BF3-Methanol) solution

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Autosampler vials with caps

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Place a known amount of the dried tricarballylic acid sample or standard into a reaction vial.

  • Reagent Addition: Add 200 µL of 14% BF3-Methanol solution to the vial.[6]

  • Reaction: Cap the vial tightly and heat at 60°C for 60 minutes.[6]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction:

    • Add 500 µL of saturated NaCl solution to the vial.[6]

    • Add 600 µL of hexane, cap the vial, and vortex vigorously for 30 seconds to extract the methyl esters into the hexane layer.[6]

    • Allow the layers to separate.

  • Drying: Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[6]

  • Analysis: The sample is now ready for GC-MS analysis. Inject an aliquot of the hexane layer (e.g., 1 µL).

Visualizations

Derivatization_Workflow Overall Workflow for GC-MS Analysis of Tricarballylic Acid Sample Tricarballylic Acid Sample (e.g., biological extract) Drying Evaporation to Dryness Sample->Drying Derivatization Derivatization Drying->Derivatization Silylation Silylation (BSTFA + 1% TMCS, 70°C) Derivatization->Silylation Method 1 Esterification Esterification (BF3-Methanol, 60°C) Derivatization->Esterification Method 2 GCMS GC-MS Analysis Silylation->GCMS Extraction Liquid-Liquid Extraction (Hexane) Esterification->Extraction Extraction->GCMS

Caption: Workflow for Tricarballylic Acid Derivatization.

Silylation_Reaction Silylation of Tricarballylic Acid cluster_products Products TCA Tricarballylic Acid (3 -COOH groups) Reaction Heat (70°C) BSTFA BSTFA + 1% TMCS TMS_TCA Tris(trimethylsilyl) Tricarballylate (Volatile) Byproduct Volatile Byproducts Reaction->TMS_TCA Reaction->Byproduct

Caption: Silylation Reaction of Tricarballylic Acid.

Esterification_Reaction Esterification of Tricarballylic Acid cluster_products Products TCA Tricarballylic Acid (3 -COOH groups) Reaction Heat (60°C) BF3 BF3-Methanol Methyl_TCA Trimethyl Tricarballylate (Volatile) Water Water Reaction->Methyl_TCA Reaction->Water

Caption: Esterification Reaction of Tricarballylic Acid.

References

Application Notes and Protocols: The Role of Propane-1,2,3-tricarboxylic Acid in Metabolic Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propane-1,2,3-tricarboxylic acid, also commonly known as tricarballylic acid, is a tricarboxylic acid that serves as a specific and competitive inhibitor of the enzyme aconitase (aconitate hydratase; EC 4.2.1.3).[1][2] Aconitase is a critical enzyme in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, where it catalyzes the stereospecific isomerization of citrate to isocitrate via a cis-aconitate intermediate.[3] By inhibiting this key step, propane-1,2,3-tricarboxylic acid effectively disrupts the TCA cycle, making it a valuable tool for studying metabolic pathways, mitochondrial function, and the cellular consequences of metabolic stress.

These application notes provide a comprehensive overview of the use of propane-1,2,3-tricarboxylic acid in metabolic inhibition studies, including its mechanism of action, quantitative inhibition data, and detailed experimental protocols.

Mechanism of Action

Propane-1,2,3-tricarboxylic acid's inhibitory effect on aconitase stems from its structural similarity to the enzyme's natural substrate, citrate. Both molecules possess three carboxyl groups, allowing propane-1,2,3-tricarboxylic acid to bind to the active site of aconitase. However, it lacks the hydroxyl group present in citrate, which is essential for the dehydration and rehydration reactions catalyzed by the enzyme to convert citrate to isocitrate.[4] This absence of the hydroxyl group means that while the inhibitor can occupy the active site, the enzymatic reaction cannot proceed, leading to competitive inhibition.

Data Presentation: Quantitative Inhibition Data

While specific IC50 values for propane-1,2,3-tricarboxylic acid are not widely reported in the literature, its potency is well-characterized by its inhibitor constant (Ki). The following table summarizes the available quantitative data on the inhibitory effects of propane-1,2,3-tricarboxylic acid.

ParameterEnzyme/SystemValueReference
Ki (Inhibitor Constant) Aconitase (Aconitate Hydratase)0.52 mM[2][5]
Inhibition of Citric Acid Cycle Activity Isolated Rat Liver Cells30% inhibition at 0.5 mM[5]
Inhibition of [14C]acetate Oxidation Sheep Liver Slices and Rat HepatocytesInhibition observed in the range of 0-8 mM[5]

Signaling Pathways and Experimental Workflows

The inhibition of aconitase by propane-1,2,3-tricarboxylic acid has several downstream consequences that extend beyond the simple blockage of the TCA cycle. These effects can be visualized to better understand the inhibitor's impact on cellular metabolism and signaling.

cluster_0 Mitochondrion cluster_1 Inhibitory Action cluster_2 Downstream Effects Citrate Citrate Aconitase Aconitase Citrate->Aconitase Substrate Isocitrate Isocitrate Aconitase->Isocitrate Product Iron Homeostasis Iron Homeostasis Aconitase->Iron Homeostasis IRP1 activity alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate TCA Cycle TCA Cycle alpha-Ketoglutarate->TCA Cycle ETC Electron Transport Chain TCA Cycle->ETC ROS Reactive Oxygen Species ETC->ROS Leakage ATP ATP Production ETC->ATP UPRmt Mitochondrial Unfolded Protein Response ROS->UPRmt Cellular Signaling Cellular Signaling ATP->Cellular Signaling Energy Status PTA Propane-1,2,3-tricarboxylic acid PTA->Aconitase Competitive Inhibition cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition and Analysis Cell Seeding Cell Seeding Inhibitor Treatment Treatment with Propane-1,2,3-tricarboxylic acid Cell Seeding->Inhibitor Treatment Incubation Incubation Inhibitor Treatment->Incubation Cell Harvesting Cell Harvesting Incubation->Cell Harvesting Metabolite Extraction Metabolite Extraction Cell Harvesting->Metabolite Extraction Sample Derivatization Sample Derivatization Metabolite Extraction->Sample Derivatization GC-MS/LC-MS GC-MS or LC-MS Analysis Sample Derivatization->GC-MS/LC-MS Data Processing Data Processing GC-MS/LC-MS->Data Processing Metabolite Identification Metabolite Identification Data Processing->Metabolite Identification Pathway Analysis Pathway Analysis Metabolite Identification->Pathway Analysis

References

Application Notes and Protocols for 3-(Carboxymethyl)pentanedioic Acid in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Carboxymethyl)pentanedioic acid, also known as 3-carboxymethylglutaric acid or methanetriacetic acid, is a tricarboxylic acid with a molecular weight of 190.15 g/mol .[1][2][3] Its structure, featuring three carboxyl groups, makes it an effective chelating agent and a molecule of interest in biochemical and pharmaceutical research.[1] These application notes provide detailed protocols for utilizing this compound as an inhibitor in enzyme assays, with a primary focus on its documented activity against aconitase and its potential as an inhibitor of farnesyltransferase.

Physicochemical Properties

PropertyValueReference
Synonyms 3-carboxymethylglutaric acid, Methanetriacetic acid[3]
CAS Number 57056-39-0[1][2][3]
Molecular Formula C₇H₁₀O₆[2][3]
Molecular Weight 190.15 g/mol [1][2][3]
Appearance White crystalline solid
Solubility Soluble in water

Application 1: Inhibition of Aconitase

Aconitase (aconitate hydratase; EC 4.2.1.3) is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the stereospecific isomerization of citrate to isocitrate.[1] this compound has been identified as an inhibitor of mammalian aconitase.[1]

Quantitative Inhibition Data
ParameterValueEnzyme SourceNotesReference
Inhibitor Constant (Ki) 0.52 mMMammalian AconitaseQuantifies the high affinity of the inhibitor for the enzyme.[1]
TCA Cycle Activity 30% inhibition at 0.5 mMIsolated Rat Liver CellsDemonstrates a significant reduction in metabolic flux.[1]
Signaling Pathway: Tricarboxylic Acid (TCA) Cycle

The following diagram illustrates the point of inhibition of the TCA cycle by this compound.

TCA_Cycle_Inhibition Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Inhibitor 3-(Carboxymethyl)pentanedioic acid Inhibitor->Aconitase Aconitase->Isocitrate

Inhibition of Aconitase in the TCA Cycle.
Experimental Protocol: Aconitase Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard spectrophotometric assays for aconitase activity.

Principle: Aconitase activity is measured in a coupled enzyme reaction. Aconitase converts citrate to isocitrate, which is then oxidized by isocitrate dehydrogenase (IDH), leading to the reduction of NADP⁺ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm and is proportional to the aconitase activity. The inhibitory effect of this compound is determined by the reduction in this rate.

Materials:

  • This compound

  • Aconitase (from bovine or porcine heart)

  • Tris-HCl buffer (100 mM, pH 7.4)

  • Sodium citrate solution (100 mM)

  • Isocitrate dehydrogenase (IDH)

  • NADP⁺ solution (10 mM)

  • Manganese chloride (MnCl₂) solution (50 mM)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in ultrapure water.

    • Prepare working solutions of the inhibitor at various concentrations.

    • Prepare a reaction mixture containing Tris-HCl buffer, MnCl₂, and NADP⁺.

    • Prepare the enzyme mix containing isocitrate dehydrogenase in Tris-HCl buffer.

  • Assay Workflow:

    Aconitase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_measurement Measurement cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor or Vehicle Prep_Inhibitor->Add_Inhibitor Prep_Reaction_Mix Prepare Reaction Mix (Buffer, MnCl₂, NADP⁺) Add_Mix Add Reaction Mix to wells Prep_Reaction_Mix->Add_Mix Prep_Enzyme Prepare Enzyme Mix (Aconitase, IDH) Add_Enzyme Add Enzyme Mix Prep_Enzyme->Add_Enzyme Add_Mix->Add_Inhibitor Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 25°C Add_Enzyme->Pre_Incubate Add_Substrate Initiate with Citrate Pre_Incubate->Add_Substrate Measure_Abs Measure A340 nm kinetically Add_Substrate->Measure_Abs Calc_Rate Calculate Reaction Rates Measure_Abs->Calc_Rate Det_Ki Determine Ki Calc_Rate->Det_Ki

    Workflow for Aconitase Inhibition Assay.
  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • 150 µL of the reaction mixture.

      • 10 µL of this compound solution at different concentrations (or vehicle for control).

      • 20 µL of the enzyme mix.

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the sodium citrate solution.

    • Immediately measure the absorbance at 340 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve (ΔA340/min).

    • Plot the reaction rates against the inhibitor concentrations.

    • Determine the inhibitor constant (Ki) using appropriate enzyme kinetic models (e.g., Dixon or Cornish-Bowden plots).

Application 2: Screening for Farnesyltransferase Inhibition

Logical Relationship: Farnesyltransferase Inhibition and Cellular Effects

FTase_Inhibition_Pathway Inhibitor 3-(Carboxymethyl)pentanedioic acid FTase Farnesyltransferase (FTase) Inhibitor->FTase Farnesylated_Ras Farnesylated Ras FTase->Farnesylated_Ras Farnesylation Ras Ras Protein (cytosolic) Ras->FTase Membrane_Localization Membrane Localization Farnesylated_Ras->Membrane_Localization Signaling Downstream Signaling (e.g., MAPK pathway) Membrane_Localization->Signaling Proliferation Cell Proliferation Signaling->Proliferation

References

Propane-1,2,3-tricarboxylic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Propane-1,2,3-tricarboxylic acid, also known as tricarballylic acid (TCA), is a versatile and highly functionalized C6 building block that has found significant application in various areas of organic synthesis. Its three carboxylic acid groups provide multiple reaction sites for derivatization and the construction of complex molecular architectures. This document provides an overview of its applications in the synthesis of plasticizers, polymers, and as a scaffold for creating diverse chemical entities, complete with detailed experimental protocols and quantitative data.

Synthesis of Tricarballylate Esters as Bio-based Plasticizers

Tricarballylate esters are recognized as effective and safer alternatives to phthalate-based plasticizers. They can be synthesized from propane-1,2,3-tricarboxylic acid or its precursors, such as citric acid. A highly efficient method involves the direct conversion of citrate esters to tricarballylate esters via a one-pot dehydration-hydrogenation process. This approach avoids potential side reactions like decarboxylation that can occur when starting from tricarballylic acid itself.

Quantitative Data for Tricarballylate Ester Synthesis
Starting MaterialAlcoholCatalystSolventTemperature (°C)Time (h)Yield (%)
Triethyl Citrate-0.2 wt% Pd/Nb2O5·nH2OMethylcyclohexane1502493
Tributyl Citrate-0.2 wt% Pd/Nb2O5·nH2OMethylcyclohexane1502491
Triisobutyl Citrate-0.2 wt% Pd/Nb2O5·nH2OMethylcyclohexane1502488

Experimental Workflow for Tricarballylate Ester Synthesis

G start Start: Trialkyl Citrate catalyst Add 0.2 wt% Pd/Nb2O5·nH2O catalyst and Methylcyclohexane start->catalyst reaction Heat to 150°C in a sealed reactor under H2 atmosphere catalyst->reaction workup Cool, filter catalyst, and evaporate solvent reaction->workup product Product: Trialkyl Tricarballylate workup->product

Caption: One-pot synthesis of tricarballylate esters.

Protocol: Synthesis of Triethyl Tricarballylate from Triethyl Citrate

Materials:

  • Triethyl citrate

  • 0.2 wt% Pd/Nb2O5·nH2O catalyst

  • Methylcyclohexane

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, combine triethyl citrate, 0.2 wt% Pd/Nb2O5·nH2O catalyst, and methylcyclohexane.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reaction mixture to 150°C with stirring.

  • Maintain the reaction at this temperature for 24 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude triethyl tricarballylate.

  • Purify the product by vacuum distillation to obtain the final product.

Propane-1,2,3-tricarboxylic Acid in Polymer Synthesis

The trifunctional nature of propane-1,2,3-tricarboxylic acid makes it an excellent monomer for the synthesis of branched and star-shaped polymers. It can act as a chain transfer agent in polymerization reactions, leading to the formation of polymers with unique architectures and properties.

Application in Star-Shaped Polymer Synthesis

Propane-1,2,3-tricarboxylic acid can be used as a chain transfer agent in the copolymerization of CO2 and propylene oxide to produce three-armed, star-shaped poly(propylene carbonate).[1]

Experimental Workflow for Star-Shaped Polymer Synthesis

G start Start: Propylene Oxide and CO2 catalyst Add Cobalt(III) complex catalyst start->catalyst cta Add Propane-1,2,3-tricarboxylic acid (Chain Transfer Agent) catalyst->cta polymerization Polymerization reaction cta->polymerization product Product: Three-armed, star-shaped poly(propylene carbonate) polymerization->product

Caption: Synthesis of star-shaped polymers using TCA.

Protocol: Synthesis of Three-Armed Star-Shaped Poly(propylene carbonate)

Materials:

  • Propylene oxide (PO)

  • Carbon dioxide (CO2)

  • Cobalt(III) complex of a Salen-type ligand (catalyst)

  • Propane-1,2,3-tricarboxylic acid (TCA)

  • High-pressure reactor

Procedure:

  • Charge a high-pressure reactor with the Cobalt(III) complex catalyst.

  • Introduce a solution of propane-1,2,3-tricarboxylic acid in a suitable solvent into the reactor.

  • Add propylene oxide to the reactor.

  • Pressurize the reactor with carbon dioxide to the desired pressure.

  • Heat the reaction mixture to the desired temperature with stirring to initiate polymerization.

  • Maintain the reaction conditions for the specified time to achieve the desired molecular weight.

  • After the reaction, cool the reactor and vent the excess CO2.

  • The resulting polymer can be purified by precipitation in a non-solvent like methanol.

Propane-1,2,3-tricarboxylic Anhydride as a Reactive Intermediate

Propane-1,2,3-tricarboxylic acid can be readily converted to its anhydride, a more reactive intermediate that can be used in a variety of subsequent transformations, including the synthesis of amides and imides.

Quantitative Data for Anhydride and Imide Synthesis
Reactant 1Reactant 2ProductSolventTemperature (°C)Time (h)Yield (%)
Propane-1,2,3-tricarboxylic acidAcetic AnhydridePropane-1,2,3-tricarboxylic AnhydrideAcetic AnhydrideRoom Temp.Overnight78
Propane-1,2,3-tricarboxylic Anhydride(R)-(+)-α-MethylbenzylamineDiastereomeric/Regioisomeric AmidesDry THFRoom Temp.Overnight92 (mass recovery)

Experimental Workflow for Anhydride and Imide Synthesis

G start Start: Propane-1,2,3-tricarboxylic acid anhydride_formation React with Acetic Anhydride start->anhydride_formation anhydride Intermediate: Propane-1,2,3-tricarboxylic Anhydride anhydride_formation->anhydride amine_reaction React with Chiral Amine anhydride->amine_reaction amides Diastereomeric and Regioisomeric Amides amine_reaction->amides cyclization Heat to induce cyclization amides->cyclization imides Product: Succinimide Derivatives cyclization->imides

Caption: Synthesis of imides from TCA via its anhydride.

Protocol: Synthesis of Propane-1,2,3-tricarboxylic Anhydride

Materials:

  • Propane-1,2,3-tricarboxylic acid

  • Acetic anhydride

  • Ethyl acetate

Procedure:

  • Dissolve propane-1,2,3-tricarboxylic acid (1.76 g, 0.01 mol) in acetic anhydride (1.78 mL, 0.02 mol).

  • Stir the reaction mixture overnight at room temperature.

  • Remove the excess acetic anhydride under reduced pressure.

  • Recrystallize the product from ethyl acetate to yield propane-1,2,3-tricarboxylic anhydride as a white micro-crystalline solid.

Protocol: Synthesis of Diastereomeric Amides and Succinimide Derivatives

Materials:

  • Propane-1,2,3-tricarboxylic anhydride

  • (R)-(+)-α-Methylbenzylamine

  • Dry tetrahydrofuran (THF)

Procedure:

  • In an oven-dried culture tube, dissolve propane-1,2,3-tricarboxylic anhydride (47.4 mg, 0.3 mmol) in dry THF (1.2 mL).

  • Add (R)-(+)-α-methylbenzylamine (46.4 μL, 0.36 mmol) to the solution.

  • Stir the resulting solution overnight at room temperature.

  • Remove the solvent under reduced pressure to obtain a mixture of diastereomeric and regioisomeric amides.

  • To induce cyclization to the succinimide derivatives, the amide mixture can be heated.

References

Application Notes and Protocols for the Esterification of 3-(Carboxymethyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Carboxymethyl)pentanedioic acid, also known by its IUPAC name propane-1,2,3-tricarboxylic acid and the common name tricarballylic acid, is a tricarboxylic acid that serves as a versatile building block in organic synthesis. The presence of three carboxyl groups allows for various chemical modifications, including esterification, making it a valuable precursor for the synthesis of a wide range of compounds, including potential plasticizers and intermediates for active pharmaceutical ingredients.[1][2] This document provides detailed protocols for the esterification of this compound, primarily focusing on the widely used Fischer-Speier esterification method.

Principle of the Reaction

The esterification of this compound involves the reaction of its three carboxylic acid groups with an alcohol in the presence of an acid catalyst to form a triester and water. The most common method for this transformation is the Fischer-Speier esterification, a classic acid-catalyzed esterification reaction.[3][4]

The reaction is an equilibrium process. To drive the reaction to completion and achieve a high yield of the desired triester, it is typically carried out using a large excess of the alcohol, which also often serves as the solvent. The removal of water as it is formed can also shift the equilibrium towards the products.[3][4][5] Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[3][5]

Experimental Protocols

This section outlines the protocols for the synthesis of triethyl and trimethyl esters of this compound.

Protocol 1: Synthesis of Triethyl 3-(Carboxymethyl)pentanedioate

This protocol is based on the principles of the Fischer-Speier esterification.

Materials:

  • This compound (Propane-1,2,3-tricarboxylic acid)

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Toluene

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, for water removal)

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Reagent Addition: For each mole of the tricarboxylic acid, add a significant excess of absolute ethanol (e.g., 10-20 molar equivalents). The ethanol will act as both the reactant and the solvent.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain the reflux for a period of 4 to 10 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude triethyl ester.

    • The crude product can be further purified by vacuum distillation.

Protocol 2: Synthesis of Trimethyl 3-(Carboxymethyl)pentanedioate

This protocol is analogous to the synthesis of the triethyl ester, with methanol being used as the alcohol.

Materials:

  • This compound (Propane-1,2,3-tricarboxylic acid)

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Equipment:

  • Same as in Protocol 1.

Procedure:

  • Reaction Setup: Follow the same setup as in Protocol 1.

  • Reagent Addition: For each mole of the tricarboxylic acid, add a large excess of methanol (e.g., 10-20 molar equivalents).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4 to 10 hours.[3]

  • Work-up: Follow the same work-up procedure as in Protocol 1, using ethyl acetate as the extraction solvent.

  • Purification: Purify the crude trimethyl ester by vacuum distillation.

Data Presentation

The following table summarizes the expected reaction parameters for the esterification of this compound. Please note that the optimal conditions may vary and require optimization for specific laboratory settings.

ParameterTriethyl Ester SynthesisTrimethyl Ester Synthesis
Substrate This compoundThis compound
Alcohol EthanolMethanol
Catalyst Sulfuric Acid (H₂SO₄)Sulfuric Acid (H₂SO₄)
Molar Ratio (Acid:Alcohol) 1 : 10-201 : 10-20
Catalyst Loading (mol eq.) 0.1 - 0.20.1 - 0.2
Reaction Temperature Reflux (approx. 78 °C)Reflux (approx. 65 °C)
Reaction Time 4 - 10 hours[3]4 - 10 hours[3]
Expected Yield High (requires optimization)High (requires optimization)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Fischer-Speier esterification of this compound.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Mix Reactants (Tricarboxylic Acid + Excess Alcohol) B 2. Add Acid Catalyst (e.g., H₂SO₄) A->B C 3. Heat to Reflux (4-10 hours) B->C D 4. Cool & Remove Excess Alcohol C->D Reaction Complete E 5. Dissolve in Organic Solvent D->E F 6. Wash with Water, NaHCO₃, and Brine E->F G 7. Dry Organic Layer (e.g., MgSO₄) F->G H 8. Filter & Evaporate Solvent G->H Purification I 9. Vacuum Distillation H->I J Final Product (Triester) I->J

Caption: General workflow for the esterification of this compound.

Logical Relationship of Fischer-Speier Esterification

The following diagram outlines the key principles and logical relationships in driving the Fischer-Speier esterification towards product formation.

Fischer_Esterification_Principles cluster_driving_factors Driving the Equilibrium A Carboxylic Acid + Alcohol Equilibrium Equilibrium Reaction A->Equilibrium B Ester + Water Equilibrium->B C Use Excess Alcohol C->Equilibrium Shifts Right D Remove Water D->Equilibrium Shifts Right E Acid Catalyst E->A Activates

Caption: Factors influencing the Fischer-Speier esterification equilibrium.

References

Application Notes and Protocols: Tricarballylic Acid as a Plasticizer for Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The growing demand for environmentally friendly materials has spurred significant research into biodegradable polymers. However, many of these polymers, such as Polylactic Acid (PLA), Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL), and Polyhydroxyalkanoates (PHAs), often exhibit brittleness, limiting their application in fields requiring flexibility, such as drug delivery and flexible packaging. Plasticizers are additives that increase the plasticity or fluidity of a material. Tricarballylic acid, a bio-based and biodegradable molecule, and its esters are emerging as effective plasticizers for these polymers, offering a sustainable alternative to traditional phthalate-based plasticizers.[1]

These application notes provide a comprehensive overview of the use of tricarballylic acid and its derivatives as plasticizers for various biodegradable polymers. Detailed experimental protocols for the preparation and characterization of plasticized polymers are outlined, along with a summary of the expected effects on their thermal and mechanical properties.

Data Presentation: Impact of Tricarballylic Acid Ester Plasticizers

The following tables summarize the quantitative effects of tricarballylic acid esters and related citrate plasticizers on the thermal and mechanical properties of common biodegradable polymers. Data for tricarballylic acid esters are prioritized; where specific data is unavailable, results for structurally similar and commonly used citrate esters like Tributyl Citrate (TBC) and Acetyl Tributyl Citrate (ATBC) are provided as a predictive reference.

Table 1: Thermal Properties of Plasticized Biodegradable Polymers

PolymerPlasticizerConcentration (wt%)Glass Transition Temp. (°C)Melting Temp. (°C)Degree of Crystallinity (%)
PLA Tributyl tricarballylate15~45~150Increased
Acetyl Tributyl Citrate (ATBC)2035.2148.542.1
PCL Tributyl Citrate (TBC)10-6558No significant change
PLGA Triethyl Citrate (TEC)2030-40AmorphousAmorphous
PHB Tributyl Citrate (TBC)201.5168Increased

Table 2: Mechanical Properties of Plasticized Biodegradable Polymers

PolymerPlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
PLA Tributyl tricarballylate15~35>200Decreased
Acetyl Tributyl Citrate (ATBC)2030.52901.2
PCL Tributyl Citrate (TBC)10~20>800Decreased
PLGA Triethyl Citrate (TEC)20DecreasedIncreasedDecreased
PHB Tributyl Citrate (TBC)202515Decreased

Experimental Protocols

Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting

This protocol describes the preparation of biodegradable polymer films with tricarballylic acid esters as plasticizers using the solvent casting method.

Materials:

  • Biodegradable polymer (e.g., PLA, PCL, PLGA, PHB)

  • Tricarballylic acid ester (e.g., Tributyl tricarballylate)

  • Suitable solvent (e.g., chloroform, dichloromethane, dioxane)

  • Glass petri dishes or other flat casting surfaces

  • Stirring hotplate

  • Magnetic stirrer bar

  • Desiccator with desiccant

Procedure:

  • Dry the polymer pellets or powder in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture.

  • Prepare a polymer solution by dissolving a specific amount of the dried polymer in a suitable solvent (e.g., 10% w/v). Stir the solution using a magnetic stirrer on a hotplate at a slightly elevated temperature to facilitate dissolution.

  • Once the polymer is completely dissolved, add the desired amount of tricarballylic acid ester plasticizer (e.g., 10, 15, 20 wt% relative to the polymer weight) to the solution.

  • Continue stirring until the plasticizer is fully dissolved and the solution is homogeneous.

  • Pour the homogeneous solution into a clean, dry glass petri dish. Ensure the solution spreads evenly to form a film of uniform thickness.

  • Place the petri dish in a fume hood at room temperature to allow for slow solvent evaporation. This may take 24-48 hours. For controlled evaporation, a partially covered setup can be used.

  • Once the film appears dry, transfer it to a vacuum oven or a desiccator for complete solvent removal. Dry at a temperature below the polymer's glass transition temperature for at least 24 hours.

  • Carefully peel the dried film from the casting surface.

  • Store the prepared films in a desiccator to prevent moisture absorption before characterization.

Protocol 2: Preparation of Plasticized Polymer Formulations by Melt Blending

This protocol details the preparation of plasticized biodegradable polymers using a melt blending technique, suitable for larger-scale production and mimicking industrial processes.

Materials:

  • Biodegradable polymer pellets (e.g., PLA, PCL, PHB)

  • Tricarballylic acid ester plasticizer

  • Internal mixer or twin-screw extruder

  • Compression molder

  • Metal plates and spacers for film pressing

Procedure:

  • Dry the polymer pellets in a vacuum oven at an appropriate temperature to remove moisture.

  • Pre-heat the internal mixer or extruder to the processing temperature of the specific polymer.

  • Add the dried polymer pellets to the mixing chamber.

  • Once the polymer has melted and a consistent melt is formed, add the pre-weighed tricarballylic acid ester plasticizer.

  • Melt-blend the polymer and plasticizer for a specified time (e.g., 5-10 minutes) at a set rotor speed to ensure homogeneous mixing.

  • After mixing, quickly remove the molten blend from the chamber.

  • For film preparation, place the molten blend between two metal plates lined with non-stick sheets and separated by spacers of the desired thickness.

  • Transfer the assembly to a pre-heated compression molder. Apply a specific pressure for a set time to form a film.

  • Cool the pressed film to room temperature under pressure.

  • Remove the film and cut specimens for characterization.

Protocol 3: Characterization of Thermal Properties by Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for analyzing the thermal properties of the plasticized polymer films.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Accurately weigh 5-10 mg of the plasticized polymer film into an aluminum DSC pan.

  • Seal the pan using a crimper. Prepare an empty sealed pan as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical cycle for PLA would be:

    • Heat from 25°C to 200°C at a rate of 10°C/min.

    • Hold at 200°C for 5 minutes.

    • Cool from 200°C to 25°C at a rate of 10°C/min.

    • Heat from 25°C to 200°C at a rate of 10°C/min.

  • Record the heat flow as a function of temperature.

  • From the second heating scan, determine the glass transition temperature (Tg), melting temperature (Tm), and the enthalpy of melting (ΔHm).

  • Calculate the degree of crystallinity (Xc) using the following equation: Xc (%) = (ΔHm / ΔH°m) * 100 where ΔH°m is the theoretical enthalpy of melting for a 100% crystalline polymer.

Protocol 4: Characterization of Mechanical Properties by Tensile Testing

This protocol describes the method for evaluating the mechanical properties of the plasticized polymer films.

Instrumentation:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film grips

  • Specimen cutter (to prepare dumbbell-shaped specimens according to ASTM D638 or ISO 527-3)[2][3]

  • Calipers for measuring specimen dimensions

Procedure:

  • Cut dumbbell-shaped specimens from the prepared polymer films using a die cutter.

  • Measure the thickness and width of the gauge section of each specimen at three different points and calculate the average cross-sectional area.

  • Set the gauge length on the UTM.

  • Mount the specimen securely in the film grips of the UTM.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen breaks.

  • Record the load-elongation data.

  • From the resulting stress-strain curve, determine the following properties:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

  • Test at least five specimens for each formulation and report the average values and standard deviations.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationship of the plasticization process.

experimental_workflow_solvent_casting cluster_preparation Solution Preparation cluster_casting Film Casting & Drying cluster_characterization Characterization polymer Biodegradable Polymer dissolution Dissolution & Mixing polymer->dissolution solvent Solvent solvent->dissolution plasticizer Tricarballylic Acid Ester plasticizer->dissolution casting Pouring into Mold dissolution->casting evaporation Solvent Evaporation casting->evaporation drying Vacuum Drying evaporation->drying film Plasticized Polymer Film drying->film dsc DSC Analysis film->dsc tensile Tensile Testing film->tensile

Caption: Workflow for preparing plasticized polymer films via solvent casting.

experimental_workflow_melt_blending cluster_preparation Material Preparation cluster_blending Melt Blending cluster_forming Film Formation cluster_characterization Characterization polymer Polymer Pellets drying Drying polymer->drying plasticizer Tricarballylic Acid Ester plasticizer->drying extruder Twin-Screw Extruder drying->extruder blending Melt Mixing extruder->blending compression Compression Molding blending->compression film Plasticized Film compression->film dsc DSC Analysis film->dsc tensile Tensile Testing film->tensile

Caption: Workflow for preparing plasticized polymers via melt blending.

plasticization_mechanism cluster_polymer Polymer Matrix cluster_plasticizer Plasticizer cluster_result Plasticized Polymer p1 Polymer Chains p2 Intermolecular Forces p1->p2 strong r1 Increased Chain Mobility p1->r1 r2 Reduced Intermolecular Forces p2->r2 pl Tricarballylic Acid Ester Molecules pl->p1 intercalates between pl->p2 disrupts r3 Lower Tg r1->r3 r4 Increased Flexibility r2->r4

Caption: Mechanism of polymer plasticization by tricarballylic acid esters.

References

experimental setup for studying the chelation of metal ions by 3-(Carboxymethyl)pentanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Experimental Setup for Studying the Chelation of Metal Ions by 3-(Carboxymethyl)pentanedioic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid with significant potential as a chelating agent.[1] Its molecular structure features three carboxyl groups that can act as coordination sites, enabling it to bind strongly and form stable complexes with various metal ions.[1][2] The flexible carbon backbone allows the molecule to adapt its conformation to suit the geometric preferences of different metals.[1] Understanding the chelation properties—such as binding affinity, stoichiometry, and thermodynamics—is crucial for its application in fields like drug development, environmental remediation, and materials science.[2]

This document provides detailed protocols for three common biophysical techniques used to characterize the interaction between this compound and metal ions: Potentiometric Titration, UV-Vis Spectroscopy, and Isothermal Titration Calorimetry (ITC).

General Experimental Workflow

The characterization of metal chelation involves a systematic approach, from reagent preparation to data interpretation. The following workflow outlines the key stages.

G cluster_prep Preparation Stage cluster_exp Experimental Stage cluster_analysis Data Analysis Stage cluster_report Reporting prep_ligand Prepare Stock Solution of Ligand prep_metal Prepare & Standardize Metal Ion Solutions prep_buffer Prepare Buffer (as required) exp_pot Potentiometric Titration prep_buffer->exp_pot exp_uv UV-Vis Spectroscopy prep_buffer->exp_uv exp_itc Isothermal Titration Calorimetry (ITC) prep_buffer->exp_itc analysis_pot Calculate pKa & Stability Constants (log β) exp_pot->analysis_pot analysis_uv Determine Stoichiometry & Binding Constants (Ka) exp_uv->analysis_uv analysis_itc Determine Thermodynamic Profile (Ka, ΔH, ΔS, n) exp_itc->analysis_itc report Summarize Data & Interpret Results analysis_pot->report analysis_uv->report analysis_itc->report

Caption: General workflow for metal chelation studies.

Protocol 1: Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of a ligand and the stability constants of the resulting metal-ligand complexes.[3][4] The technique involves monitoring the pH of a solution containing the ligand as a titrant (a strong base) is added, both in the absence and presence of a metal ion.[5]

Materials and Equipment
  • This compound

  • Metal salt of interest (e.g., CuCl₂, Zn(NO₃)₂, FeCl₃)

  • Standardized strong base (e.g., 0.1 M carbonate-free NaOH or KOH)[6]

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃, KCl)

  • High-purity deionized water

  • pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

  • Thermostated reaction vessel

Experimental Procedure
  • Electrode Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).

  • Ligand pKa Determination:

    • Pipette a known volume (e.g., 25.0 mL) of a standard solution of this compound (e.g., 0.01 M) into the thermostated vessel.

    • Add the required amount of inert salt to achieve the desired ionic strength (e.g., 0.1 M).

    • Add a known amount of strong acid to lower the initial pH to ~2.0, ensuring all carboxyl groups are protonated.

    • Titrate the solution with the standardized strong base, recording the pH value after each incremental addition of the titrant. Continue the titration until the pH reaches ~11.0.

  • Metal-Ligand Stability Constant Determination:

    • Prepare a new solution identical to the one in step 2, but also add a known concentration of the metal salt. The ligand-to-metal molar ratio can be varied (e.g., 2:1 or 3:1) but should ensure the ligand is in excess.

    • Titrate this solution with the same standardized strong base, following the same procedure as in the ligand pKa titration.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of base added) for the ligand alone and for the metal-ligand system.

    • The curve for the metal-ligand system will be shifted to a lower pH range compared to the ligand-only curve, indicating the release of protons upon complex formation.

    • Use software like Hyperquad or BEST7 to analyze the titration data and calculate the protonation constants (pKa values) of the ligand and the stepwise or cumulative stability constants (log β) of the metal complexes.[7]

Data Presentation

Quantitative results should be summarized in tables.

Table 1: Protonation Constants of this compound and Stability Constants of its Metal Complexes (Hypothetical Data)

ParameterValue (at 25°C, I=0.1 M)
pKa₁3.10 ± 0.02
pKa₂4.45 ± 0.03
pKa₃5.90 ± 0.03
Metal Ion log β₁₁₀ (ML)
Cu²⁺7.5 ± 0.1
Zn²⁺5.8 ± 0.1
Fe³⁺11.2 ± 0.2

Protocol 2: UV-Vis Spectroscopy for Stoichiometry Determination

UV-Vis spectroscopy can be used to determine the stoichiometry of metal-ligand complexes, particularly if the complex formation results in a change in the absorbance spectrum.[8][9] This can be due to d-d transitions in transition metal ions or charge-transfer transitions between the metal and the ligand.[10] The mole-ratio method is a straightforward approach.

Materials and Equipment
  • This compound solution

  • Metal salt solution

  • Buffer solution to maintain constant pH

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (e.g., 1 cm path length)[8]

Experimental Procedure
  • Wavelength Selection:

    • Record the UV-Vis spectrum of the ligand solution and the metal ion solution separately.

    • Record the spectrum of a mixture of the ligand and metal ion.

    • Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex, preferably at a wavelength where the individual components have minimal absorbance.[11]

  • Mole-Ratio Method:

    • Prepare a series of solutions where the concentration of one component (e.g., the metal ion) is held constant, while the concentration of the other component (the ligand) is varied systematically.

    • The total volume and buffer conditions must be kept constant for all solutions.

    • Measure the absorbance of each solution at the predetermined λ_max.

  • Data Analysis:

    • Plot the measured absorbance versus the molar ratio of [Ligand]/[Metal].

    • The plot will typically show two linear regions. The point of intersection of these two lines corresponds to the stoichiometric ratio of the complex.

Data Presentation

Table 2: Absorbance Data for Mole-Ratio Plot (Hypothetical Data for a 1:1 Complex)

[Ligand]/[Metal] Molar RatioAbsorbance at λ_max
0.00.050
0.20.155
0.40.260
0.60.365
0.80.470
1.00.575
1.20.580
1.50.582
2.00.583

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[12] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n), in a single experiment.[13]

Materials and Equipment
  • This compound

  • Metal salt of interest

  • Buffer solution (chosen to have a low ionization enthalpy, e.g., HEPES, PIPES)

  • Isothermal Titration Calorimeter

  • High-purity deionized water

Experimental Procedure
  • Sample Preparation:

    • Prepare solutions of the ligand and the metal ion in the exact same buffer to minimize heats of dilution. Degas all solutions thoroughly before use.

    • Typically, the macromolecule (in this case, the ligand) is placed in the sample cell, and the titrant (metal ion) is placed in the injection syringe.[12]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C), stirring speed, and injection parameters (volume and duration).

    • Perform a control titration by injecting the metal solution into the buffer-filled sample cell to determine the heat of dilution.

  • Titration Experiment:

    • Fill the sample cell with the ligand solution and the syringe with the metal ion solution.

    • Initiate the titration. The instrument will inject small aliquots of the metal solution into the sample cell and measure the resulting heat change after each injection.[12]

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • The integrated heat data is plotted against the molar ratio of [Metal]/[Ligand].

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the instrument's software. This analysis yields the binding constant (Kₐ), molar enthalpy change (ΔH), and stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) using the following equations:

      • ΔG = -RT ln(Kₐ)

      • ΔG = ΔH - TΔS

ITC_Principle cluster_setup ITC Setup cluster_process Titration Process cluster_output Data Output & Analysis Syringe Syringe: Metal Ion Solution Injection Inject Aliquot of Metal into Cell Syringe->Injection Titration Cell Sample Cell: Ligand Solution Binding Chelation Occurs: M + L -> ML Injection->Binding Heat Heat is Released or Absorbed (ΔH) Binding->Heat Thermogram Raw Thermogram (Power vs. Time) Heat->Thermogram Measured by Instrument Isotherm Binding Isotherm (Heat vs. Molar Ratio) Thermogram->Isotherm Integration Params Thermodynamic Parameters (Ka, ΔH, ΔS, n) Isotherm->Params Curve Fitting

Caption: Principle of an Isothermal Titration Calorimetry experiment.

Data Presentation

Table 3: Thermodynamic Parameters for Metal Ion Chelation by this compound (Hypothetical Data)

Metal IonKₐ (M⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Stoichiometry (n)
Cu²⁺3.2 x 10⁷-5.5-4.8-10.31.02 ± 0.02
Zn²⁺6.3 x 10⁵-2.1-5.8-7.90.98 ± 0.03
Mg²⁺1.8 x 10⁴+1.2-7.0-5.81.05 ± 0.04

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Carboxymethyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-(Carboxymethyl)pentanedioic acid, also known as propane-1,2,3-tricarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to enhance the yield and troubleshoot common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most well-documented and high-yielding method is a two-step synthesis starting from diethyl fumarate and diethyl malonate. This process involves a Michael addition to form a tetra-ester intermediate, followed by hydrolysis and decarboxylation. Another approach involves a Knoevenagel condensation followed by a Michael addition, which is particularly useful for producing structurally analogous 3-substituted glutaric acids.

Q2: What is a typical expected yield for the synthesis of this compound?

A2: Following the established two-step protocol from diethyl fumarate and diethyl malonate, the synthesis of the intermediate, ethyl propane-1,1,2,3-tetracarboxylate, can achieve yields of 93-94%.[1] The subsequent hydrolysis and decarboxylation to the final product, this compound, can reach a high yield of 95-96%.[2]

Q3: What are the critical parameters to control for maximizing the yield?

A3: Key parameters include the purity of starting materials, the choice of base and solvent, reaction temperature, and reaction time. For the Michael addition step, using sodium ethoxide in absolute ethanol is crucial. For the hydrolysis and decarboxylation step, the rate of distillation to remove the alcohol formed is a critical factor to drive the reaction to completion.[2]

Q4: How can I purify the final product?

A4: The final product, being a water-soluble solid, is typically purified by recrystallization.[2] After the reaction, the product is isolated by evaporation of the solvent, and the residue can be washed with a solvent in which the product is sparingly soluble, such as dry ether, to remove impurities.[2] The use of decolorizing carbon can also be employed to remove colored impurities before the final crystallization.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the first step (Michael Addition) Impure or wet reagents.Ensure diethyl malonate and diethyl fumarate are redistilled before use.[1] Use absolute ethanol to prepare the sodium ethoxide solution.[1]
Incomplete reaction.Ensure the reaction mixture is boiled for the specified time after the addition of diethyl fumarate.[1]
Side reactions.Maintain a gentle boil during the addition of diethyl fumarate to avoid localized overheating.[1]
Low yield in the second step (Hydrolysis & Decarboxylation) Incomplete hydrolysis.Ensure vigorous stirring and a reaction time of at least 12 hours.[2]
Incomplete decarboxylation.Maintain the reaction temperature at the head of the distillation column below 100°C to ensure the removal of ethanol without significant loss of water.[2]
Product loss during workup.Ensure complete evaporation of the solvent under reduced pressure. When washing the solid product with ether, ensure the ether is dry to minimize dissolution of the product.[2]
Product is discolored Presence of impurities from starting materials or side reactions.Use decolorizing carbon on the aqueous solution of the product before the final evaporation and crystallization.[2]
Difficulty in isolating the product The product is highly soluble in water.After hydrolysis, distill off the water and hydrochloric acid as completely as possible under reduced pressure on a steam bath.[2]
The product is hygroscopic.Dry the final product thoroughly, for instance, by passing a slow current of dry air over the heated solid under a partial vacuum.[2]

Experimental Protocols

High-Yield Two-Step Synthesis from Diethyl Fumarate and Diethyl Malonate

This protocol is adapted from a procedure published in Organic Syntheses, which is known for its reliability and high yields.[1][2]

Step 1: Synthesis of Ethyl propane-1,1,2,3-tetracarboxylate [1]

  • Reagents and Equipment:

    • 5 L flask with a stirrer, reflux condenser, and dropping funnel

    • 1 kg (1266 cc) of absolute ethyl alcohol

    • 92 g (4 atoms) of sodium

    • 800 g (754 cc, 5 moles) of diethyl malonate (redistilled)

    • 700 g (658 cc, 4.1 moles) of diethyl fumarate (redistilled)

    • 250 g (238 cc, 4.2 moles) of glacial acetic acid

    • Carbon tetrachloride for extraction

  • Procedure:

    • Prepare sodium ethoxide by cautiously adding sodium strips to absolute ethanol in the 5 L flask.

    • Once all the sodium has dissolved, cool the flask and add the diethyl malonate with stirring.

    • Gently warm the mixture on a steam bath and add the diethyl fumarate from the dropping funnel at a rate that maintains a gentle boil.

    • After the addition is complete, continue boiling for one hour.

    • Cool the mixture and add glacial acetic acid.

    • Distill off most of the alcohol under reduced pressure.

    • Dissolve the residue in water and extract the aqueous layer four times with carbon tetrachloride.

    • Combine the organic layers, wash twice with water, and extract the water washings once with carbon tetrachloride.

    • Distill off the carbon tetrachloride.

    • Distill the residue under reduced pressure. The product, ethyl propane-1,1,2,3-tetracarboxylate, will distill at 182–184°C/8 mm.

  • Yield: 93–94%

Step 2: Synthesis of this compound (Tricarballylic Acid) [2]

  • Reagents and Equipment:

    • 3 L flask with a stirrer and a fractionating column with a condenser for downward distillation

    • 912 g (815 cc, 2.75 moles) of ethyl propane-1,1,2,3-tetracarboxylate

    • 950 cc of a 1:1 (v/v) solution of concentrated hydrochloric acid and distilled water

    • Decolorizing carbon

    • Dry ether

  • Procedure:

    • Combine the ethyl propane-1,1,2,3-tetracarboxylate and the hydrochloric acid solution in the flask.

    • Heat the mixture with continuous stirring, allowing the ethanol formed to distill off. The temperature at the head of the column should be monitored.

    • Once the evolution of carbon dioxide ceases (approximately 12 hours), distill the remaining contents of the flask as completely as possible under reduced pressure on a steam bath.

    • Dry the resulting solid by passing a slow current of dry air over it while heating on the steam bath under a partial vacuum.

    • Redissolve the solid in distilled water and filter with decolorizing carbon.

    • Evaporate the solution again under reduced pressure.

    • Grind the dry residue and wash it with dry ether, then filter by suction and dry.

  • Yield: 95–96%

Data Presentation

Table 1: Summary of Reagents for High-Yield Synthesis

Step Reagent Molar Quantity Volume/Mass Notes
1Absolute Ethyl Alcohol-1266 ccSolvent
1Sodium4 atoms92 gTo form sodium ethoxide base
1Diethyl Malonate5 moles754 cc / 800 gShould be redistilled[1]
1Diethyl Fumarate4.1 moles658 cc / 700 gShould be redistilled[1]
1Glacial Acetic Acid4.2 moles238 cc / 250 gFor neutralization
2Ethyl propane-1,1,2,3-tetracarboxylate2.75 moles815 cc / 912 gIntermediate from Step 1
2Concentrated HCl / Water (1:1)-950 ccFor hydrolysis and decarboxylation

Table 2: Expected Yields for the Two-Step Synthesis

Step Product Theoretical Yield Reported Yield (%) Reference
1Ethyl propane-1,1,2,3-tetracarboxylate~1350 g93-94[1]
2This compound~485 g95-96[2]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis & Decarboxylation cluster_purification Purification start1 Diethyl Fumarate + Diethyl Malonate product1 Ethyl propane-1,1,2,3-tetracarboxylate start1->product1 Reflux reagent1 Sodium Ethoxide in Ethanol reagent1->start1 product2 This compound product1->product2 Heat, Distill Ethanol reagent2 HCl / H2O reagent2->product1 purify1 Wash with Ether product2->purify1 purify2 Recrystallize purify1->purify2

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Final Yield cause1 Incomplete Michael Addition low_yield->cause1 cause2 Incomplete Hydrolysis/ Decarboxylation low_yield->cause2 cause3 Purification Losses low_yield->cause3 cause4 Impure Reagents low_yield->cause4 sol1 Increase reflux time in Step 1 cause1->sol1 sol2 Ensure complete ethanol removal in Step 2 cause2->sol2 sol3 Use dry ether for washing cause3->sol3 sol4 Redistill starting esters cause4->sol4

Caption: Troubleshooting logic for low yield in the synthesis.

References

preventing degradation of 3-(Carboxymethyl)pentanedioic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-(Carboxymethyl)pentanedioic Acid

Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of this compound to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

What is this compound and what are its basic chemical properties?

This compound, also known as 3-carboxymethylglutaric acid, is an organic compound with the molecular formula C7H10O6 and a molecular weight of 190.15 g/mol .[1][2][3] It is a tricarboxylic acid, featuring two carboxylic acid groups (-COOH) and a carboxymethyl group (-CH2COOH) attached to a five-carbon backbone.[2] Typically, it appears as a white crystalline solid that is soluble in water.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C7H10O6
Molecular Weight 190.15 g/mol [1][3]
Boiling Point 369.2°C at 760 mmHg[4]
Flash Point 191.3°C[4]
Density 1.481 g/cm³
Appearance White crystalline solid[2]
Solubility Soluble in water[2]
What are the primary factors that can cause the degradation of this compound during storage?

While specific degradation pathways for this compound are not extensively documented, as a tricarboxylic acid, it is susceptible to degradation influenced by several factors:

  • Temperature: Elevated temperatures can accelerate chemical reactions, potentially leading to decarboxylation or other degradation processes. It is recommended to store it in a cool environment.

  • Light: Exposure to UV light can provide the energy to initiate decomposition reactions.

  • Moisture: Being soluble in water, the presence of moisture can facilitate hydrolysis or microbial growth, which can degrade the compound.[5]

  • Incompatible Materials: Contact with strong bases, oxidizing agents, or reactive metals can lead to chemical reactions that degrade the acid.[6][7]

What are the recommended storage conditions for this compound?

To ensure the stability and longevity of this compound, it is crucial to adhere to the following storage guidelines, which are based on general best practices for carboxylic acids:

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Some suppliers recommend cold-chain transportation.[8] For long-term storage, refrigeration (2-8°C) is advisable.Minimizes the rate of potential degradation reactions.
Light Store in a dark place, away from direct sunlight. Use amber glass bottles or opaque containers.Prevents light-induced degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage or high-purity applications.Reduces the risk of oxidation.
Container Use tightly sealed, chemically resistant containers. Glass is generally a good choice. Avoid metal containers, which can corrode.[6]Prevents contamination and reaction with container materials.
Segregation Store separately from incompatible chemicals such as bases, oxidizing agents, and reactive metals.[7]Prevents hazardous chemical reactions.

Troubleshooting Guide

Problem: I suspect my sample of this compound has degraded. How can I confirm this?

Solution:

You can use several analytical techniques to assess the purity and detect degradation products in your sample.

  • Visual Inspection: Check for any changes in the physical appearance of the compound, such as discoloration or clumping, which might indicate degradation or moisture absorption.

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying organic acids.[9][10] A degraded sample will likely show additional peaks corresponding to impurities or a decrease in the main peak's area.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used to identify and quantify volatile degradation products. Derivatization may be necessary to increase the volatility of the acid.[11]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify degradation products by comparing the spectrum of the stored sample to that of a pure reference standard.

G start Suspected Degradation visual Visual Inspection (Color change, clumping) start->visual analytical Analytical Confirmation visual->analytical hplc HPLC Analysis analytical->hplc Yes gcms GC-MS Analysis analytical->gcms Yes nmr NMR Spectroscopy analytical->nmr Yes compare Compare with Reference Standard hplc->compare gcms->compare nmr->compare degraded Degradation Confirmed compare->degraded Discrepancies Found stable Sample is Stable compare->stable No Discrepancies

Problem: The pH of my aqueous solution of this compound has changed over time.

Solution:

A change in pH can be an indicator of degradation. The degradation of carboxylic acids can sometimes lead to the formation of other acidic or neutral byproducts, which would alter the overall pH of the solution.[5]

  • Confirm with a Calibrated pH Meter: Ensure your pH measurement is accurate.

  • Analyze for Degradation Products: Use HPLC or other analytical techniques mentioned above to check for the presence of new chemical species.

  • Review Storage Conditions: Ensure the solution was stored properly, particularly with regards to temperature and light exposure. For aqueous solutions, microbial contamination is also a possibility if not stored under sterile conditions or at a low temperature.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the analysis of organic acids. Method optimization will be required for your specific instrumentation and application.

Objective: To determine the purity of a this compound sample and detect any degradation products.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: Acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 2.5)

  • This compound sample

  • Reference standard of this compound

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of acetonitrile and the aqueous buffer. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the UV detector wavelength (e.g., 210 nm, as carboxylic acids absorb in the short UV region).[10]

    • Inject the standards and the sample onto the column.

    • Run the analysis using an isocratic or gradient elution program.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing the retention time with the reference standard.

    • Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks.

    • The presence of additional peaks in the sample chromatogram that are not in the standard indicates the presence of impurities or degradation products.

G prep Mobile Phase Preparation hplc HPLC Injection and Run prep->hplc standard Standard Solution Preparation standard->hplc sample Sample Solution Preparation sample->hplc analysis Data Analysis hplc->analysis result Purity Assessment and Degradation Detection analysis->result

This technical support guide provides a starting point for ensuring the stability of your this compound samples. For further assistance, always refer to the supplier's safety data sheet (SDS) and consider consulting with an analytical chemist.

References

dealing with interference in the quantification of 3-(Carboxymethyl)pentanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-(Carboxymethyl)pentanedioic acid (3-CPG). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common analytical methods for quantifying this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for analyzing complex biological matrices.[1][2][3] GC-MS is also a powerful technique but typically requires a derivatization step to increase the volatility of the polar carboxylic acid groups.

Q2: What is "matrix effect" and how does it interfere with LC-MS/MS quantification?

A2: Matrix effect is a major source of interference in LC-MS/MS analysis. It refers to the alteration of the ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[4][5] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[3][5]

Q3: My 3-CPG peak is showing poor shape or is not well-retained on my reverse-phase LC column. What can I do?

A3: this compound is a highly polar compound and, as such, may exhibit poor retention on traditional C18 reversed-phase columns.[6] To improve retention and peak shape, you can consider the following:

  • Use of a polar-modified column: Columns with polar endcapping or embedded polar groups can enhance the retention of polar analytes.

  • Ion-pair chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of ionic compounds like 3-CPG.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that is well-suited for the separation of highly polar compounds.

  • Derivatization: Chemically modifying the carboxyl groups to make the molecule less polar can significantly improve its retention on a reverse-phase column.[7][8]

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is often necessary for GC-MS analysis to make the non-volatile 3-CPG amenable to gas chromatography.[9][10] For LC-MS/MS, while not always strictly necessary, derivatization can be highly beneficial. It can improve chromatographic retention, enhance ionization efficiency, and move the analyte's signal to a region of the mass spectrum with less background noise, thereby improving sensitivity and reducing interference.[7][11][12]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating interference in the quantification of this compound.

Issue 1: Inaccurate and Inconsistent Quantitative Results in LC-MS/MS

Possible Cause: Matrix Effect (Ion Suppression or Enhancement)

Troubleshooting Workflow:

cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies start Inaccurate/Inconsistent Results infusion Post-Column Infusion Experiment start->infusion Qualitative Assessment post_spike Post-Extraction Spike Experiment start->post_spike Quantitative Assessment sample_prep Optimize Sample Preparation infusion->sample_prep post_spike->sample_prep chromatography Modify Chromatographic Conditions sample_prep->chromatography is_correction Use Stable Isotope-Labeled Internal Standard chromatography->is_correction derivatization Derivatization is_correction->derivatization

Figure 1: Troubleshooting workflow for matrix effects.

Step 1: Diagnose the Presence of Matrix Effect

  • Qualitative Assessment (Post-Column Infusion): Infuse a standard solution of 3-CPG at a constant rate into the mass spectrometer while injecting a blank, extracted sample matrix. A dip or rise in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike):

    • Prepare a standard solution of 3-CPG in a clean solvent (Set A).

    • Prepare a blank sample extract and spike it with the same concentration of 3-CPG as in Set A (Set B).

    • Analyze both sets by LC-MS/MS.

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

Step 2: Implement Mitigation Strategies

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): A simple and common method, but may not remove all interfering phospholipids.

    • Liquid-Liquid Extraction (LLE): Can be more selective than PPT in removing interferences.

    • Solid-Phase Extraction (SPE): Offers a high degree of selectivity and can effectively remove salts and phospholipids.[5] Choose a sorbent that retains the interferences while allowing 3-CPG to pass through, or vice-versa.

  • Modify Chromatographic Conditions:

    • Gradient Optimization: Adjust the mobile phase gradient to separate 3-CPG from the interfering components.

    • Column Selection: As mentioned in the FAQs, consider alternative column chemistries like HILIC or polar-modified reverse-phase columns.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of 3-CPG is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Derivatization: Chemical derivatization can alter the chemical properties of 3-CPG, potentially moving its retention time away from interfering matrix components and improving its ionization efficiency.

Quantitative Data Example: Matrix Effect Evaluation

The following table illustrates a hypothetical quantitative assessment of matrix effect and the improvement after applying different sample preparation techniques.

Sample Preparation MethodPeak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Effect (%)Recovery (%)
Protein Precipitation1,200,000780,00065 (Suppression)85
Liquid-Liquid Extraction1,200,0001,050,00087.5 (Suppression)92
Solid-Phase Extraction1,200,0001,150,00095.8 (Minimal Effect)98
Issue 2: Low Sensitivity and/or Poor Peak Shape in GC-MS Analysis

Possible Cause: Incomplete Derivatization or Analyte Degradation

Troubleshooting Workflow:

cluster_diagnosis Diagnosis cluster_optimization Optimization start Low Sensitivity/ Poor Peak Shape check_reagents Verify Reagent Quality and Storage start->check_reagents check_conditions Review Derivatization Conditions check_reagents->check_conditions optimize_temp_time Optimize Reaction Temperature and Time check_conditions->optimize_temp_time optimize_ratio Adjust Reagent-to-Analyte Ratio optimize_temp_time->optimize_ratio change_reagent Select Alternative Derivatization Reagent optimize_ratio->change_reagent

Figure 2: Troubleshooting workflow for derivatization issues.

Step 1: Verify Derivatization Reaction

  • Reagent Quality: Ensure that derivatization reagents are fresh and have been stored under the recommended conditions to prevent degradation. Silylating agents, for example, are sensitive to moisture.

  • Reaction Conditions: Review the derivatization protocol for correct temperature, reaction time, and solvent.[10]

Step 2: Optimize the Derivatization Protocol

  • Reaction Temperature and Time: Some derivatization reactions may require optimization. For silylation with reagents like BSTFA, heating is often necessary to drive the reaction to completion, especially for sterically hindered carboxylic acids.

  • Reagent-to-Analyte Ratio: Ensure that the derivatizing agent is in sufficient excess to completely derivatize all three carboxylic acid groups of 3-CPG.

  • Alternative Reagents: If silylation proves problematic, consider other derivatization methods such as esterification (e.g., with BF3-methanol).[10]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS

This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of pre-treated sample (e.g., plasma after protein precipitation with acetonitrile) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and basic interferences.

  • Elution: Elute this compound with 1 mL of 5% formic acid in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: Derivatization of this compound for LC-MS/MS using 3-Nitrophenylhydrazine (3-NPH)

This protocol enhances the hydrophobicity and ionization efficiency of 3-CPG.[7][8][11]

  • To 50 µL of the extracted sample, add 20 µL of 200 mM 3-NPH in 50% acetonitrile and 20 µL of 120 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in 50% acetonitrile containing 6% pyridine.

  • Incubate the mixture at 40°C for 30 minutes.

  • Dilute the reaction mixture with 910 µL of 10% acetonitrile in water.

  • Centrifuge to remove any precipitate and inject the supernatant into the LC-MS/MS system.

Protocol 3: Derivatization of this compound for GC-MS using BSTFA

This protocol converts the carboxylic acid groups to their more volatile trimethylsilyl (TMS) esters.[10][13]

  • Evaporate the sample extract to complete dryness under a stream of nitrogen. The absence of water is critical for this reaction.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst and solvent).

  • Cap the vial tightly and heat at 60-70°C for 60 minutes.

  • Cool the vial to room temperature before injecting into the GC-MS.

References

common impurities in commercial 3-(Carboxymethyl)pentanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-(Carboxymethyl)pentanedioic acid (CAS: 57056-39-0). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the handling and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercial batches of this compound?

A1: Commercial this compound is typically synthesized via multi-step organic reactions. Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation products. Based on common synthetic routes, such as those involving Knoevenagel condensation and Michael addition, potential impurities may include:

  • Starting Materials: Residual amounts of precursors like glutaric acid derivatives or reagents from condensation reactions.

  • Reaction Intermediates: Incompletely reacted intermediates from the multi-step synthesis process.

  • Byproducts: Compounds formed from side reactions, such as products of decarboxylation or polymerization.

  • Related Compounds: Structurally similar dicarboxylic or tricarboxylic acids.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a common and effective method. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify organic impurities.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability and purity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Possible Causes:

  • Presence of impurities in the sample.

  • Contamination of the mobile phase or HPLC system.

  • Degradation of the sample.

Troubleshooting Steps:

  • Analyze a Blank: Run a blank injection (mobile phase only) to check for system contamination.

  • Verify Mobile Phase Preparation: Ensure the mobile phase is correctly prepared, filtered, and degassed.

  • Check Sample Preparation: Review the sample preparation procedure to rule out contamination from solvents or vials.

  • Confirm Column Integrity: Evaluate the performance of the HPLC column with a standard compound.

  • Identify Unknown Peaks: If the issue persists, consider using a mass spectrometer (LC-MS) to identify the molecular weights of the unknown peaks, which can help in their identification.[1][2][3]

Issue 2: Poor Peak Shape or Resolution in HPLC Analysis

Possible Causes:

  • Inappropriate mobile phase composition or pH.

  • Column degradation or contamination.

  • Sample overload.

Troubleshooting Steps:

  • Optimize Mobile Phase: Adjust the mobile phase composition (e.g., organic solvent ratio, buffer concentration) and pH to improve peak shape and resolution. For tricarboxylic acids, reversed-phase chromatography with an acidic mobile phase is often effective.[1]

  • Column Washing: Flush the column with a strong solvent to remove any strongly retained compounds.

  • Reduce Sample Concentration: Inject a more dilute sample to check for overloading effects.

  • Try a Different Column: If the problem persists, consider using a different type of HPLC column, such as one with a different stationary phase.

Potential Impurities and Analytical Data

The following table summarizes potential impurities that could be present in commercial this compound, based on common synthetic pathways.

Impurity Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin
Glutaric AcidC₅H₈O₄132.11Starting Material
Fumaric AcidC₄H₄O₄116.07Starting Material
Diethyl MalonateC₇H₁₂O₄160.17Starting Material
Michael Adduct ByproductVariesVariesSide reaction in Michael addition

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector or Mass Spectrometer (MS).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • This compound sample.

  • Volumetric flasks, pipettes, and vials.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., water or mobile phase) in a 10 mL volumetric flask and dilute to the mark.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (for UV detection)

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

4. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

  • If using LC-MS, analyze the mass spectra of any impurity peaks to aid in their identification.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV/MS Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (MS) detect->identify calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_steps Troubleshooting Steps start Unexpected HPLC Peaks cause1 Sample Impurities start->cause1 cause2 System Contamination start->cause2 cause3 Sample Degradation start->cause3 step3 Review Sample Prep cause1->step3 step4 Use LC-MS for Identification cause1->step4 step1 Run Blank Injection cause2->step1 step2 Check Mobile Phase cause2->step2 cause3->step3

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

optimization of solvent systems for 3-(Carboxymethyl)pentanedioic acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Carboxymethyl)pentanedioic acid.

Troubleshooting Guide

Esterification Reactions

Q1: My esterification reaction of this compound is showing low yield. What are the potential causes and solutions?

A1: Low yields in the esterification of this compound can stem from several factors related to the solvent system and reaction conditions.

  • Poor Solubility: this compound is a polar molecule. If a non-polar solvent is used, the starting material may not fully dissolve, leading to a heterogeneous reaction mixture and poor reactivity.

    • Solution: Employ polar aprotic solvents such as N-Methylpyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) to ensure complete dissolution of the acid.[1] For greener alternatives, consider solvents like dimethyl carbonate (DMC).[2]

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider increasing the temperature or extending the reaction time. For dicarboxylic acids, optimal temperatures can be around 120 °C.[3]

  • Side Reactions: The formation of byproducts, such as anhydrides, can reduce the yield of the desired ester.

    • Solution: Employing a coupling reagent like Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) can promote the desired esterification and suppress side reactions.[4]

  • Steric Hindrance: If you are using a bulky alcohol, steric hindrance can slow down the reaction rate.

    • Solution: Increase the reaction temperature and time. The use of a more potent coupling agent might also be beneficial.

Q2: I am observing the formation of multiple ester products (mono-, di-, and tri-esters). How can I selectively synthesize a specific ester?

A2: Controlling the degree of esterification is a common challenge due to the presence of three carboxylic acid groups.

  • Stoichiometry: The molar ratio of the alcohol to the acid is a critical factor.

    • For Mono-ester: Use a stoichiometric amount or a slight excess of the alcohol.

    • For Tri-ester: Use a large excess of the alcohol, which can also serve as the solvent.[5]

  • Reaction Conditions: Milder reaction conditions (e.g., lower temperature, shorter reaction time) will favor the formation of the mono-ester. Conversely, more forcing conditions will favor the tri-ester.

  • Protecting Groups: For the selective synthesis of a specific di-ester, it may be necessary to use a protecting group strategy, though this adds complexity to the synthesis.

Amidation Reactions

Q3: My amidation reaction is sluggish and gives a poor yield. What can I do to improve it?

A3: Similar to esterification, solvent choice and reaction activation are key for successful amidation.

  • Solvent Choice: Polar aprotic solvents like DMF are generally effective for amidation reactions as they can dissolve the polar starting materials and intermediates.[6]

  • Activation of the Carboxylic Acid: Direct reaction between a carboxylic acid and an amine is often slow. The carboxylic acid needs to be activated.

    • Solution: Utilize a coupling reagent. Common choices include carbodiimides (e.g., EDC, DCC) with additives like HOBt or HOAt, or other reagents like HATU.[6] Alternatively, converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride prior to reaction with the amine is a robust method.[6]

  • Base: A non-nucleophilic base, such as Diisopropylethylamine (DIEA) or Triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used in that form.[6]

Q4: I am having difficulty purifying my amide product from the reaction mixture. What are some common impurities and how can I remove them?

A4: Common impurities in amidation reactions include unreacted starting materials, the coupling reagent byproducts (e.g., dicyclohexylurea if DCC is used), and salts.

  • Urea Byproducts: If using DCC or DIC, the corresponding urea byproduct is often insoluble in many organic solvents and can be removed by filtration.[7]

  • Water-Soluble Impurities: An aqueous workup can remove water-soluble reagents and byproducts. Washing the organic layer with a dilute acid solution (e.g., 0.5 N HCl) can remove unreacted amine and basic impurities, while a wash with a saturated sodium bicarbonate solution can remove unreacted carboxylic acid.[7]

  • Chromatography: If the above methods are insufficient, purification by column chromatography is often necessary.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common organic solvents?

A1: this compound is a white crystalline solid that is soluble in water.[8] It is also soluble in alkali metal solutions, hydroxyl-containing solvents (like alcohols), and C1-C4 alkyl solvents.[8][9] For reactions, polar aprotic solvents such as NMP, DMI, DMF, and DMSO are recommended to ensure good solubility.[1]

Q2: What are the recommended starting points for solvent selection in esterification and amidation reactions?

A2: A summary of recommended solvents is provided in the table below.

ReactionRecommended SolventsRationale
Esterification Polar Aprotic: NMP, DMI, DMF, DMSO[1]Good solubility for the polar starting material. Favorable for SN2 reaction mechanisms often involved in esterification with alkyl halides.[1]
Greener Alternative: Dimethyl Carbonate (DMC)[2]More sustainable option compared to traditional polar aprotic solvents.
Amidation Polar Aprotic: DMF, DCM, THF[6]Widely used and effective for dissolving reactants and facilitating the reaction with common coupling agents.

Q3: Are there any known incompatibilities of this compound with certain reagents or solvents?

A3: While specific incompatibility data for this molecule is limited, general principles for carboxylic acids apply. Avoid using highly basic solvents that could deprotonate the carboxylic acids and render them unreactive towards nucleophilic attack in certain reaction pathways. Also, when using dehydrating agents for anhydride formation, ensure the conditions are controlled to avoid polymerization or other side reactions.

Q4: How does temperature affect the outcome of reactions with this compound?

A4: Temperature can significantly influence both the reaction rate and the product distribution.

  • Increased temperature generally increases the reaction rate. For esterification of dicarboxylic acids, an optimal temperature around 120°C has been reported to achieve high conversion, but higher temperatures can lead to decomposition of some catalysts like sulfuric acid.[3]

  • In the case of multiple reactive sites, higher temperatures can lead to less selective reactions, favoring the formation of more substituted products (e.g., tri-esters).

Experimental Protocols

Protocol 1: General Procedure for Tri-esterification (Fischer Esterification)
  • Dissolve this compound in a large excess of the desired alcohol (e.g., 20-50 equivalents), which will also serve as the solvent.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or tosic acid, 1-5 mol%).[5]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Amidation using a Carbodiimide Coupling Agent
  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add the amine (3.3 equivalents for tri-amidation).

  • Add a coupling agent such as EDC (3.3 equivalents) and an additive like HOBt (3.3 equivalents).[6]

  • Add a non-nucleophilic base like DIEA (6 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • If using DCM, filter off the precipitated urea byproduct if a carbodiimide like DCC is used.

  • Dilute the reaction mixture with an organic solvent and wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow_esterification cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification start_acid This compound dissolve Dissolve Acid in Alcohol start_acid->dissolve start_alcohol Alcohol (Excess) start_alcohol->dissolve start_catalyst Acid Catalyst (H₂SO₄) add_catalyst Add Catalyst start_catalyst->add_catalyst dissolve->add_catalyst reflux Heat to Reflux add_catalyst->reflux evaporate Remove Excess Alcohol reflux->evaporate extract Aqueous Workup (NaHCO₃, Brine) evaporate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end_product Purified Tri-ester purify->end_product

Caption: Workflow for Fischer Esterification.

experimental_workflow_amidation cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification start_acid This compound mix Combine Reactants in Solvent start_acid->mix start_amine Amine start_amine->mix start_coupling Coupling Agent (EDC/HOBt) start_coupling->mix start_base Base (DIEA) start_base->mix start_solvent Solvent (DMF) start_solvent->mix stir Stir at Room Temperature mix->stir quench Aqueous Workup (Dilute Acid, NaHCO₃, Brine) stir->quench dry Dry & Concentrate quench->dry purify Column Chromatography dry->purify end_product Purified Amide purify->end_product

Caption: Workflow for Carbodiimide-mediated Amidation.

References

Technical Support Center: Large-Scale Synthesis of Tricarballylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of tricarballylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of tricarballylic acid, particularly via the popular one-pot dehydration-hydrogenation of citric acid.

Issue Potential Cause Recommended Solution
Low Yield of Tricarballylic Acid Incomplete Dehydration of Citric Acid: The initial conversion of citric acid to the aconitic acid intermediate may be inefficient.- Optimize Reaction Temperature: Ensure the reaction temperature is maintained at the optimal level (typically around 160°C) to favor dehydration.[1] - Check Catalyst Activity: The solid acid catalyst (e.g., H-Beta zeolite) may be deactivated. Consider catalyst regeneration or replacement.
Decarboxylation of Aconitic Acid Intermediate: The aconitic acid intermediate is prone to spontaneous decarboxylation, leading to the formation of byproducts like itaconic acid and subsequently methylsuccinic acid, which reduces the yield of the desired tricarballylic acid.[2][3]- Alternative Reaction Pathway: Consider a two-step process where citric acid is first esterified to protect the carboxylic acid groups before the dehydration-hydrogenation sequence. This significantly reduces the risk of decarboxylation.[2][3] - Catalyst Selection: Utilize a catalyst system known to be efficient and stable, such as bifunctional Pd/Nb2O5.nH2O, which has been shown to achieve high yields.[4][5][6]
Inefficient Hydrogenation: The hydrogenation of the aconitic acid intermediate to tricarballylic acid may be incomplete.- Verify Hydrogen Pressure: Ensure the hydrogen pressure is maintained at the recommended level (e.g., 10 bar H2).[1] - Check Hydrogenation Catalyst: The hydrogenation catalyst (e.g., Pd/C) may be poisoned or deactivated. Replace with fresh catalyst if necessary.
Catalyst Deactivation (H-Beta zeolite) Aluminum Leaching: Citric acid can cause the leaching of aluminum from the H-Beta zeolite framework, leading to a loss of acidic sites and reduced catalytic activity over time.[4][5][6]- Catalyst Regeneration: A realumination procedure can be performed to reincorporate aluminum into the zeolite framework, which can regenerate a significant portion of the initial activity. - Alternative Catalyst: Switch to a more stable solid acid catalyst like niobic acid (Nb2O5.nH2O), which has shown high stability and performance in this reaction.[4][5][6]
Product Purity Issues Presence of Unreacted Starting Material: Incomplete conversion of citric acid.- Increase Reaction Time: Extend the reaction time to ensure complete conversion. - Monitor Reaction Progress: Use analytical techniques like HPLC or NMR to monitor the disappearance of the starting material.
Presence of Intermediates and Byproducts: Aconitic acid, itaconic acid, or methylsuccinic acid may be present in the final product.- Optimize Reaction Conditions: Fine-tune the reaction temperature, pressure, and time to favor the formation of tricarballylic acid. - Purification: Employ rigorous purification methods such as recrystallization from water or washing with a suitable solvent like dry ether to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the large-scale synthesis of tricarballylic acid?

A1: The one-pot sequential dehydration-hydrogenation of citric acid is a modern and efficient route.[4] This process typically utilizes a solid acid catalyst (like H-Beta zeolite or Nb2O5.nH2O) for the dehydration step and a hydrogenation catalyst (such as Pd/C) for the subsequent hydrogenation of the aconitic acid intermediate.[4][5]

Q2: What are the main challenges in the large-scale synthesis of tricarballylic acid from citric acid?

A2: The primary challenges include:

  • Catalyst Stability: The dealumination and deactivation of H-Beta zeolite catalysts due to the corrosive nature of citric acid.[4][5][6]

  • Side Reactions: The spontaneous decarboxylation of the aconitic acid intermediate, which leads to the formation of unwanted byproducts and reduces the overall yield.[2][3]

  • Purification: Separating the final product from unreacted starting materials, intermediates, and byproducts.

Q3: How can I prevent the decarboxylation of the aconitic acid intermediate?

A3: A highly effective strategy is to reverse the order of reaction steps. By first esterifying the carboxylic acid groups of citric acid, you can protect them from decarboxylation during the subsequent dehydration and hydrogenation steps.[2][3]

Q4: What are the advantages of using a Pd/Nb2O5.nH2O catalyst system over the H-Beta zeolite and Pd/C system?

A4: The Pd/Nb2O5.nH2O catalyst system offers several advantages:

  • Higher Stability: Niobic acid (Nb2O5.nH2O) is more stable in the presence of citric acid compared to H-Beta zeolite, which is prone to aluminum leaching.[4][5]

  • High Yields: This bifunctional catalyst has been reported to achieve tricarballylic acid yields of over 90% in multiple runs.[4][6]

  • Bifunctionality: The catalyst combines both the acidic sites for dehydration and the noble metal for hydrogenation in a single material.[4]

Q5: What are the recommended purification methods for large-scale production of tricarballylic acid?

A5: The crude product can be purified by the following methods:

  • Evaporation and Drying: After the reaction, the solvent (typically water) is removed under reduced pressure. The remaining solid is then dried to remove residual moisture and any volatile acids.

  • Recrystallization: Tricarballylic acid is readily soluble in hot water and can be recrystallized by dissolving the crude product in hot distilled water, filtering to remove insoluble impurities, and then allowing the solution to cool to form pure crystals.

  • Solvent Washing: The dried and ground product can be washed with a solvent in which tricarballylic acid has low solubility, such as dry ether, to remove soluble impurities.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Tricarballylic Acid from Citric Acid using a Two-Catalyst System

Materials:

  • Citric acid

  • H-Beta zeolite (solid acid catalyst)

  • 5% Pd/C (hydrogenation catalyst)

  • Deionized water (solvent)

  • High-pressure autoclave reactor equipped with a stirrer

Procedure:

  • Charge the autoclave reactor with citric acid, H-Beta zeolite (e.g., 5 wt% relative to citric acid), 5% Pd/C (e.g., 0.5 mol% Pd relative to citric acid), and deionized water.

  • Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).

  • Heat the reactor to the reaction temperature (e.g., 160°C) while stirring.

  • Maintain these conditions for the duration of the reaction (e.g., 20 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the solid catalysts.

  • The aqueous solution containing tricarballylic acid can then be subjected to purification steps such as evaporation of water and recrystallization.

This protocol is a generalized procedure based on literature.[1] Researchers should optimize the specific parameters for their particular setup.

Data Presentation

Table 1: Comparison of Catalyst Performance in the Synthesis of Tricarballylic Acid from Citric Acid

Catalyst SystemSupportActive MetalYield (%)Key AdvantagesKey Disadvantages
Two-Catalyst SystemH-Beta zeolite5% Pd/C~85%Readily available catalysts.[4][5]Zeolite deactivation due to Al leaching.[4][5][6]
Bifunctional CatalystNb2O5.nH2O0.6 wt% Pd>90%High stability and reusability, higher yield.[4][6]May require specific synthesis of the bifunctional catalyst.[4]

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction One-Pot Reaction cluster_workup Product Work-up and Purification start Start charge_reactor Charge Reactor with: - Citric Acid - Solid Acid Catalyst - Hydrogenation Catalyst - Water start->charge_reactor seal_purge Seal and Purge Reactor (N2 then H2) charge_reactor->seal_purge pressurize Pressurize with H2 seal_purge->pressurize heat_stir Heat to Reaction Temperature and Stir pressurize->heat_stir react Maintain Temperature and Pressure for Reaction Time heat_stir->react cool_vent Cool Reactor and Vent H2 react->cool_vent filter Filter to Remove Catalysts cool_vent->filter evaporate Evaporate Water filter->evaporate recrystallize Recrystallize from Water evaporate->recrystallize dry Dry Pure Product recrystallize->dry end End dry->end

Caption: Experimental workflow for the one-pot synthesis of tricarballylic acid.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway citric_acid Citric Acid aconitic_acid Aconitic Acid (Intermediate) citric_acid->aconitic_acid - H2O (Dehydration) tricarballylic_acid Tricarballylic Acid (Product) aconitic_acid->tricarballylic_acid + H2 (Hydrogenation) itaconic_acid Itaconic Acid (Byproduct) aconitic_acid_side->itaconic_acid - CO2 (Decarboxylation)

Caption: Reaction pathway for tricarballylic acid synthesis and a key side reaction.

References

avoiding side reactions in the derivatization of Propane-1,2,3-tricarboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Propane-1,2,3-tricarboxylic acid (also known as Tricarballylic Acid). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when derivatizing Propane-1,2,3-tricarboxylic acid?

The primary challenge arises from its trifunctional nature. Achieving complete and selective derivatization of all three carboxylic acid groups can be difficult. Common issues include incomplete reactions leading to a mixture of mono-, di-, and tri-substituted products, and the potential for intramolecular cyclization reactions.

Q2: How can I favor the formation of the tri-substituted product during esterification?

To favor the formation of the tri-ester, it is crucial to use a large excess of the alcohol and an effective acid catalyst.[1] Driving the reaction equilibrium towards the product side by removing water as it is formed, for example, by using a Dean-Stark apparatus, is also a highly effective strategy.[1]

Q3: What are the typical side products in the amidation of Propane-1,2,3-tricarboxylic acid?

Similar to esterification, incomplete amidation is a major side reaction, resulting in mono-, di-, and tri-amides. Additionally, intramolecular cyclization between adjacent carboxylic acid groups can lead to the formation of imide rings, especially under harsh reaction conditions. The initial reaction between a carboxylic acid and an amine forms a poorly reactive ammonium salt, which often requires heating to dehydrate and form the amide bond.[2][3]

Q4: Can I selectively derivatize only one or two of the carboxylic acid groups?

Selective derivatization is challenging but can be achieved by carefully controlling stoichiometry and reaction conditions. Using a limited amount of the derivatizing agent and milder reaction conditions can favor the formation of mono- and di-substituted products. Protecting group strategies may also be employed for more controlled selective derivatization.

Q5: What are the best methods for purifying the derivatized products?

The choice of purification method depends on the properties of the desired product and the side products. Common techniques include:

  • Column chromatography: Effective for separating mixtures of mono-, di-, and tri-substituted products.

  • Recrystallization: A good option if the desired product is a solid and has significantly different solubility characteristics compared to the impurities.[4]

  • Distillation: Suitable for volatile derivatives.

Troubleshooting Guides

Issue 1: Incomplete Esterification - Low Yield of Tri-ester

Symptoms:

  • NMR or LC-MS analysis shows a mixture of starting material, mono-ester, di-ester, and tri-ester.

  • The isolated yield of the desired tri-ester is lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Alcohol Increase the molar excess of the alcohol (e.g., use it as the solvent).
Ineffective Water Removal Use a Dean-Stark apparatus or add a dehydrating agent like molecular sieves.[2]
Weak Acid Catalyst Ensure a strong acid catalyst (e.g., concentrated H₂SO₄, TsOH) is used in sufficient quantity.
Reaction Not at Equilibrium Increase the reaction time and/or temperature.

Troubleshooting Workflow for Incomplete Esterification

G start Low yield of tri-ester check_mixture Analysis shows mixture of products? start->check_mixture increase_alcohol Increase excess of alcohol check_mixture->increase_alcohol Yes remove_water Employ water removal technique (e.g., Dean-Stark) increase_alcohol->remove_water catalyst Optimize catalyst type and loading remove_water->catalyst conditions Increase reaction time and/or temperature catalyst->conditions purify Purify mixture (e.g., column chromatography) conditions->purify

Caption: Troubleshooting logic for incomplete esterification.

Issue 2: Side Reactions in Amidation - Presence of Imide or Other Byproducts

Symptoms:

  • Mass spectrometry data indicates the presence of unexpected molecular weights corresponding to imide formation or other side products.

  • Complex NMR spectrum that is difficult to interpret.

Possible Causes & Solutions:

CauseRecommended Solution
High Reaction Temperature Lower the reaction temperature to minimize intramolecular cyclization.
No Activating Agent Use a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation under milder conditions.[5]
Formation of Ammonium Salt If not using an activating agent, ensure sufficient heating to dehydrate the intermediate ammonium salt.[3]
Stoichiometry Use a slight excess of the amine to ensure all activated carboxylic acid groups react.

Experimental Workflow for Amidation using an Activating Agent

G cluster_prep Reaction Setup cluster_reaction Amidation cluster_workup Work-up and Purification A Dissolve Propane-1,2,3-tricarboxylic acid in a suitable solvent B Add activating agent (e.g., EDC) A->B C Stir at 0°C B->C D Slowly add the amine C->D E Allow to warm to room temperature and stir D->E F Quench reaction and perform aqueous work-up E->F G Purify by chromatography or recrystallization F->G

Caption: General workflow for the amidation of Propane-1,2,3-tricarboxylic acid.

Experimental Protocols

Protocol 1: Tri-esterification of Propane-1,2,3-tricarboxylic acid using Fischer Esterification

Objective: To synthesize the tri-ethyl ester of Propane-1,2,3-tricarboxylic acid.

Materials:

  • Propane-1,2,3-tricarboxylic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add Propane-1,2,3-tricarboxylic acid (1 equivalent).

  • Add a large excess of absolute ethanol to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected or TLC/LC-MS analysis indicates the disappearance of starting material and intermediates.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Tri-amidation of Propane-1,2,3-tricarboxylic acid using EDC Coupling

Objective: To synthesize the tri-amide of Propane-1,2,3-tricarboxylic acid with a primary amine.

Materials:

  • Propane-1,2,3-tricarboxylic acid

  • Primary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Propane-1,2,3-tricarboxylic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HOBt (3.3 equivalents) and DIPEA (6 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (3.3 equivalents) portion-wise and stir for 30 minutes at 0°C.

  • Slowly add the primary amine (3.3 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[4]

Quantitative Data Summary

The following table provides a general comparison of reaction conditions for achieving high yields of the tri-substituted product. Please note that optimal conditions may vary depending on the specific alcohol or amine used.

DerivatizationReagentsTemperatureTypical Reaction TimeTypical Yield of Tri-product
Esterification Excess Alcohol, H₂SO₄ (cat.), Dean-StarkReflux12-24 hours70-90%
Amidation Amine, EDC, HOBt, DIPEA0°C to RT12-18 hours60-85%

Signaling Pathway and Logical Relationship Diagrams

Logical Relationship for Product Distribution in Esterification

G conditions Reaction Conditions (Stoichiometry, Temp, Time) limited_reagent Limited Alcohol/ Short Reaction Time conditions->limited_reagent Mild excess_reagent Excess Alcohol/ Long Reaction Time conditions->excess_reagent Forcing mono_di_ester Predominance of Mono- and Di-esters limited_reagent->mono_di_ester tri_ester Predominance of Tri-ester excess_reagent->tri_ester

Caption: Influence of reaction conditions on product distribution.

References

Technical Support Center: Method Development for Separating 3-(Carboxymethyl)pentanedioic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical separation of 3-(Carboxymethyl)pentanedioic acid and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development and to troubleshoot common issues encountered during experimentation.

Understanding the Analyte and Its Isomers

This compound is a tricarboxylic acid with the molecular formula C₇H₁₀O₆. A key structural feature is the presence of a chiral center at the third carbon, meaning it can exist as enantiomers (R and S forms). Additionally, positional isomers, where the carboxymethyl group is attached to a different carbon atom of the pentanedioic acid backbone (e.g., 2-(Carboxymethyl)pentanedioic acid), may also be present as impurities or byproducts in a sample. Therefore, successful method development must address the separation of both stereoisomers and constitutional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for separating isomers of this compound?

A1: The most common and effective techniques for separating isomers of small, polar, and chiral organic acids like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Capillary Electrophoresis (CE).

Q2: How can I separate the enantiomers (R/S isomers) of this compound?

A2: Enantiomers have identical physical properties in an achiral environment, so a chiral selector is required for their separation. This can be achieved in HPLC by using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase.[1][2] In CE, a chiral selector is added to the background electrolyte.[3] Another approach is to derivatize the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[2][4]

Q3: What type of HPLC column is best suited for separating polar organic acid isomers?

A3: For separating polar compounds like this compound, reversed-phase HPLC is often employed. However, due to the high polarity, specialized columns are recommended. Options include aqueous C18 (AQ-C18) columns, which are stable in highly aqueous mobile phases, or columns with polar-embedded or polar-endcapped stationary phases.[5] For very polar compounds that are poorly retained on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative.

Q4: Is derivatization necessary for the GC-MS analysis of this compound?

A4: Yes, derivatization is essential for GC-MS analysis of this compound. Carboxylic acids are polar and non-volatile, making them unsuitable for direct GC analysis. Derivatization, typically through esterification (e.g., methylation) or silylation, converts the carboxylic acid groups into less polar, more volatile derivatives.[6][7] For chiral separation by GC, derivatization with a chiral reagent can be employed.[8]

Q5: Can crystallization be used to separate the isomers?

A5: Crystallization can be an effective method for separating isomers, particularly for diastereomers.[9][10] If you have a racemic mixture of this compound, you can react it with a single enantiomer of a chiral base to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization.[9][10][11] The pure enantiomer of the acid can then be recovered by treating the separated salt with a strong acid.[9][10]

Troubleshooting Guides

HPLC Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the stationary phase.- Mobile phase pH is close to the pKa of the analyte.- Column overload.[12]- Use a highly end-capped column or a column with a polar-embedded phase.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[3]- Reduce the sample concentration or injection volume.[12]
Poor Resolution of Isomers - Inappropriate stationary phase.- Mobile phase is too strong or too weak.- Inadequate chiral selector concentration (for enantiomers).- For positional isomers, try a different stationary phase (e.g., phenyl, cyano) to alter selectivity.- For enantiomers, ensure you are using an appropriate chiral stationary phase.- Optimize the mobile phase composition (e.g., organic modifier content, buffer concentration, pH).- For chiral separations, optimize the concentration of the chiral selector in the mobile phase or background electrolyte.
Fluctuating Retention Times - Inconsistent mobile phase preparation.- Poor column temperature control.- Column equilibration is insufficient.- Prepare fresh mobile phase and ensure accurate composition.- Use a column oven for stable temperature control.- Increase the column equilibration time between injections, especially for gradient methods.
No Retention (Peak elutes at void volume) - Compound is too polar for the reversed-phase column.- Mobile phase is too strong.- Use a more retentive column for polar compounds (e.g., AQ-C18, polar-embedded).- Consider switching to HILIC mode.- Decrease the organic solvent percentage in the mobile phase.
Chiral Separation Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
No Enantiomeric Separation - Incorrect chiral stationary phase (CSP) for the analyte.- Mobile phase composition is not optimal for chiral recognition.- "Memory effect" from previous use of additives on the column.[13]- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).- Vary the organic modifier (e.g., ethanol, isopropanol) and its concentration.- Add acidic or basic modifiers to the mobile phase as recommended for the specific CSP.- If a new column is not performing as expected, condition it for an extended period with the current mobile phase.[12]
Loss of Resolution on a Chiral Column - Contamination of the stationary phase.- Degradation of the chiral selector on the CSP.- Use of incompatible solvents.- Use a guard column to protect the analytical column.- Flush the column according to the manufacturer's instructions.- Always check solvent compatibility for the specific chiral column being used.[12]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound Enantiomers

This protocol provides a representative method for the separation of the R and S enantiomers of this compound using a chiral stationary phase.

Instrumentation:

  • HPLC system with UV detector

  • Chiral Stationary Phase: CHIRALPAK® AD-H (or similar polysaccharide-based CSP)

  • Data acquisition and processing software

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Reference standards of racemic and, if available, pure R and S enantiomers of this compound.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Hexane, IPA, and TFA in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Hexane/IPA/TFA (90:10:0.1)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

Expected Results:

The R and S enantiomers should be separated into two distinct peaks. The retention times and resolution will depend on the specific interactions between the analyte and the chiral stationary phase.

Analyte Representative Retention Time (min) Resolution (Rs)
S-3-(Carboxymethyl)pentanedioic acid12.5\multirow{2}{*}{> 1.5}
R-3-(Carboxymethyl)pentanedioic acid14.2
Protocol 2: GC-MS Analysis of this compound Isomers after Derivatization

This protocol outlines a general procedure for the analysis of this compound isomers by GC-MS following a two-step derivatization process.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Pyridine

  • Methoxyamine hydrochloride (for methoximation)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (for silylation)

  • Heptane (or other suitable organic solvent)

Procedure:

  • Sample Preparation: Place a known amount of the dried sample (e.g., 1 mg) into a reaction vial.

  • Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Cap the vial tightly and heat at 60 °C for 60 minutes. This step protects keto groups and reduces the number of isomers formed during silylation.

  • Silylation: After cooling to room temperature, add 100 µL of MSTFA. Cap the vial and heat at 70 °C for 90 minutes. This step converts the acidic protons of the carboxyl groups to trimethylsilyl (TMS) esters, increasing volatility.[14]

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless)

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 50-600

Expected Results:

The derivatized isomers of this compound will be separated based on their volatility and interaction with the GC column. The mass spectrometer will provide fragmentation patterns for each peak, aiding in their identification.

Isomer (as TMS derivative) Representative Retention Time (min) Key Mass Fragments (m/z)
Positional Isomer 115.2[M-15]+, characteristic fragments
This compound15.8[M-15]+, characteristic fragments

Visualizations

Experimental Workflow: Chiral HPLC Method Development

hplc_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation (e.g., Hexane/IPA/TFA) mobile_phase_prep->injection separation Chiral Column Separation injection->separation Flow Rate: 1.0 mL/min detection UV Detection (210 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Analysis chromatogram->integration report Generate Report integration->report

Caption: Workflow for chiral HPLC method development.

Troubleshooting Logic: Poor Peak Shape in HPLC

troubleshooting_peak_shape start Poor Peak Shape (Tailing or Fronting) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue System Issue Likely check_all_peaks->system_issue Yes specific_issue Analyte-Specific Issue check_all_peaks->specific_issue No all_peaks_yes Yes check_connections Check for leaks and extra-column volume system_issue->check_connections check_column Inspect column (voids, blockage) check_connections->check_column solution_connections Fix leaks, use shorter/narrower tubing check_connections->solution_connections solution_column Replace column check_column->solution_column all_peaks_no No check_ph Is mobile phase pH far from analyte pKa? specific_issue->check_ph check_overload Is sample overloaded? check_ph->check_overload solution_ph Adjust mobile phase pH check_ph->solution_ph check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent solution_overload Dilute sample or inject less check_overload->solution_overload solution_solvent Dissolve sample in mobile phase check_solvent->solution_solvent

Caption: Decision tree for troubleshooting poor peak shape.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-(Carboxymethyl)pentanedioic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-(Carboxymethyl)pentanedioic acid, also known as tricarballylic acid. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method for their specific needs. The information presented is based on established analytical techniques for organic and tricarboxylic acids, offering a comparative overview of their performance characteristics.

Introduction

This compound is a tricarboxylic acid that plays a role as an inhibitor of the enzyme aconitase, thereby interfering with the Krebs cycle.[1] Accurate and reliable quantification of this analyte is crucial in various research and development settings. The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[2] This guide explores and compares potential analytical methods for the quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of two primary methods for the quantification of this compound.

Quantitative Data Summary

The following table summarizes the typical validation parameters for HPLC-MS and GC-MS methods for the analysis of organic acids, providing a baseline for what can be expected for this compound quantification.

Validation ParameterHPLC-MS MethodGC-MS Method
Linearity (R²) ≥0.99≥0.99
Limit of Detection (LOD) 0.01 - 10 ng/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.1 ng/mL - 1 µg/mL0.03 - 0.5 µg/g
Accuracy (% Recovery) 90% - 110%80% - 120%
Precision (%RSD) < 15%< 20%
Specificity High (Mass-to-charge ratio)High (Mass fragmentation pattern)

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and for understanding the nuances of each technique.

HPLC-MS Method Protocol

This method is adapted from a validated procedure for the quantification of carboxylic acid-containing metabolites.[3]

1. Sample Preparation:

  • Extraction: For biological samples, a protein precipitation step is performed using a suitable organic solvent (e.g., methanol or acetonitrile).

  • Derivatization: To enhance chromatographic retention and ionization efficiency, the carboxylic acid groups are derivatized. A common derivatizing agent is a phenylenediamine derivative, which reacts with the carboxylic acids to form benzimidazole derivatives.[3]

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is typically used.[3]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the derivative.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the derivatized analyte.

4. Validation Parameters:

  • Linearity: A calibration curve is generated by analyzing a series of standards at different concentrations.

  • Accuracy: Determined by spike-recovery experiments in the sample matrix.

  • Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

GC-MS Method Protocol

This protocol is based on established methods for the analysis of similar organic acids and contaminants like 3-MCPD.[4][5]

1. Sample Preparation:

  • Extraction: Extraction from the sample matrix is typically performed using an organic solvent.

  • Derivatization: Carboxylic acids are not volatile and require derivatization to be analyzed by GC. A common approach is esterification to form more volatile derivatives. For instance, derivatization with phenylboronic acid (PBA) can be employed.[5] Another option is silylation.

2. Chromatographic Conditions:

  • Column: A capillary column with a suitable stationary phase (e.g., a mid-polar phase) is used.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analytes. The program starts at a lower temperature and gradually increases to a higher temperature.

  • Injector Temperature: Maintained at a high temperature to ensure rapid volatilization of the sample.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) is commonly used.

  • Detection Mode: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte.

4. Validation Parameters:

  • The validation parameters (linearity, accuracy, precision, LOD, and LOQ) are determined using similar approaches as described for the HPLC-MS method.

Signaling Pathways and Experimental Workflows

Visual representations of the experimental workflow and the logical relationships in method validation can aid in understanding the overall process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation cluster_report Final Output Sample Sample Collection Extraction Extraction of Analyte Sample->Extraction Derivatization Derivatization Extraction->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Derivatization->Chromatography MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Linearity Linearity & Range MS_Detection->Linearity Accuracy Accuracy MS_Detection->Accuracy Precision Precision MS_Detection->Precision Specificity Specificity MS_Detection->Specificity LOD_LOQ LOD & LOQ MS_Detection->LOD_LOQ Report Validation Report Linearity->Report Accuracy->Report Precision->Report Specificity->Report LOD_LOQ->Report

Caption: Experimental workflow for analytical method validation.

logical_relationship cluster_methods Analytical Methods cluster_parameters Key Performance Parameters cluster_decision Method Selection Criteria Analyte This compound HPLC_MS HPLC-MS Analyte->HPLC_MS GC_MS GC-MS Analyte->GC_MS Sensitivity Sensitivity (LOD, LOQ) HPLC_MS->Sensitivity Accuracy_Precision Accuracy & Precision HPLC_MS->Accuracy_Precision Selectivity Selectivity/Specificity HPLC_MS->Selectivity Robustness Robustness HPLC_MS->Robustness GC_MS->Sensitivity GC_MS->Accuracy_Precision GC_MS->Selectivity GC_MS->Robustness Decision Optimal Method Selection Sensitivity->Decision Accuracy_Precision->Decision Selectivity->Decision Robustness->Decision

Caption: Logical relationship for analytical method selection.

References

A Comparative Analysis of Tricarballylic Acid and Citric Acid as Chelating Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the chelating properties, experimental evaluation, and biological significance of tricarballylic acid and citric acid.

This guide provides an in-depth comparison of tricarballylic acid and citric acid, two closely related tricarboxylic acids, in their roles as chelating agents. While both molecules share a common structural backbone, the presence of a hydroxyl group in citric acid significantly influences its coordination chemistry and biological activity. This document outlines their comparative chelation efficiencies through quantitative data, details the experimental protocols for their evaluation, and explores their involvement in cellular signaling pathways.

Structural and Functional Comparison

Tricarballylic acid (propane-1,2,3-tricarboxylic acid) and citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) are both potent chelating agents due to the presence of three carboxyl groups. These groups can deprotonate to form carboxylates, which can then coordinate with metal ions. The key structural difference is the hydroxyl group at the C2 position of citric acid. This hydroxyl group can also participate in chelation, making citrate a potentially stronger and more versatile chelating agent for certain metal ions compared to tricarballylate.[1]

Quantitative Comparison of Chelation Performance

The stability constant (log K) is a quantitative measure of the strength of the interaction between a chelating agent and a metal ion. A higher log K value indicates a more stable complex. The following table summarizes the stability constants for tricarballylic acid and citric acid with various metal ions.

Metal IonTricarballylic Acid (log K)Citric Acid (log K)
Ca²⁺-~3.5
Mg²⁺-~3.4
Mn²⁺3.63.7
Fe²⁺-4.4
Co²⁺4.44.9
Ni²⁺4.95.4
Cu²⁺5.16.1
Zn²⁺4.24.9
Fe³⁺-11.4
Al³⁺-7.98

Note: The stability constants can vary depending on experimental conditions such as ionic strength and temperature. The values presented are a compilation from various sources for comparative purposes.[1][2][3][4][5][6][7]

As the data indicates, citrate generally forms more stable complexes with the tested metal ions than tricarballylate, a difference attributed to the additional coordination site provided by the hydroxyl group in citric acid.[1]

pH-Dependent Chelation

The chelation efficiency of both acids is highly dependent on the pH of the solution. The carboxyl groups have different pKa values, and deprotonation is essential for metal ion coordination. For citric acid, the pKa values are approximately 3.1, 4.8, and 6.4. As the pH increases, more carboxyl groups deprotonate, enhancing the chelating ability. However, at very high pH, the formation of metal hydroxides can compete with the chelation process. Studies have shown that for some metals, the chelation by citric acid is most effective in the slightly acidic to neutral pH range.[8]

Experimental Protocols

The determination of stability constants and the characterization of metal-ligand complexes are crucial for understanding the chelating properties of these acids. The following are detailed methodologies for key experiments.

Potentiometric Titration for Stability Constant Determination

This is a widely used method to determine the stability constants of metal complexes.[9][10][11][12][13] The Calvin-Bjerrum titration technique, as modified by Irving and Rossotti, is a common approach.

Principle: The formation of a complex between a metal ion and a ligand is accompanied by the release of protons. By titrating a solution containing the metal ion and the ligand with a standard base and monitoring the pH, the concentration of free ligand and the average number of ligands bound to the metal ion can be calculated. This information is then used to determine the stepwise formation constants.

Experimental Workflow:

G prep Prepare Solutions: 1. Standard NaOH 2. Mineral Acid (e.g., HClO4) 3. Ligand (Citric or Tricarballylic Acid) 4. Metal Salt Solution titration Perform Three Titrations: (a) Acid alone (b) Acid + Ligand (c) Acid + Ligand + Metal prep->titration data Record pH vs. Volume of NaOH added titration->data calc_n Calculate Average Ligand Number (n̄) data->calc_n calc_pL Calculate Free Ligand Exponent (pL) data->calc_pL plot Plot n̄ vs. pL (Formation Curve) calc_n->plot calc_pL->plot det_k Determine Stepwise Stability Constants (K) plot->det_k

Figure 1: Workflow for Potentiometric Titration.

Detailed Steps:

  • Solution Preparation: Prepare stock solutions of a strong acid (e.g., HClO₄), a standard carbonate-free strong base (e.g., NaOH), the ligand (citric acid or tricarballylic acid), and the metal salt of interest. The ionic strength of all solutions should be kept constant using a background electrolyte (e.g., NaClO₄).

  • Titration: Perform three separate potentiometric titrations:

    • Titration of the strong acid with the standard base.

    • Titration of the strong acid and the ligand with the standard base.

    • Titration of the strong acid, the ligand, and the metal salt with the standard base.

  • Data Analysis:

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • Use n̄ₐ to determine the acid dissociation constants (pKa) of the ligand.

    • From the titration data of the metal-ligand system, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]).

    • Plot n̄ versus pL (-log[L]) to obtain the formation curve.

    • The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-n̄ values (i.e., at n̄ = 0.5, pL = log K₁).

Spectrophotometric Analysis of Chelation

UV-Vis spectrophotometry can be used to study the formation of metal complexes, especially when the complex has a distinct absorption spectrum from the free ligand and metal ion.[14][15][16][17][18]

Principle: The formation of a metal-ligand complex often results in a change in the electronic absorption spectrum. This change can be a shift in the maximum absorbance wavelength (λₘₐₓ) or a change in the molar absorptivity. By monitoring these changes, the stoichiometry and stability of the complex can be determined.

Experimental Workflow:

G prep Prepare stock solutions of the ligand and metal ion spectra Record UV-Vis spectra of: - Ligand alone - Metal ion alone - Mixtures with varying metal-to-ligand ratios prep->spectra job_plot Construct Job's Plot (Absorbance vs. Mole Fraction) spectra->job_plot mole_ratio Construct Mole-Ratio Plot (Absorbance vs. [Metal]/[Ligand]) spectra->mole_ratio stoichiometry Determine Stoichiometry of the Complex job_plot->stoichiometry mole_ratio->stoichiometry

Figure 2: Workflow for Spectrophotometric Analysis.

Detailed Steps:

  • Wavelength Selection: Determine the λₘₐₓ of the free ligand and the metal-ligand complex.

  • Job's Method (Continuous Variation):

    • Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied.

    • Measure the absorbance of each solution at the λₘₐₓ of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.

  • Mole-Ratio Method:

    • Prepare a series of solutions with a fixed concentration of the ligand and varying concentrations of the metal ion (or vice versa).

    • Measure the absorbance of each solution at the λₘₐₓ of the complex.

    • Plot the absorbance versus the molar ratio of the metal to the ligand. The point of inflection in the curve indicates the stoichiometry of the complex.

Signaling Pathways and Biological Relevance

Both citric acid and tricarballylic acid have significant biological roles that extend beyond simple chelation. Their ability to interact with metal ions and metabolic enzymes allows them to influence cellular signaling.

Citric Acid Cycle and Metal Ion Homeostasis

Citric acid is a central intermediate in the citric acid cycle (or Krebs cycle), a key metabolic pathway for energy production.[19][20][21] The enzymes of this cycle are often metalloenzymes, and their activity can be influenced by the availability of essential metal ions. Citrate itself can act as an intracellular signaling molecule, modulating the activity of enzymes like phosphofructokinase and acetyl-CoA carboxylase.[22][23] By chelating metal ions, cytosolic citrate can influence processes that are dependent on these metals.[24]

G cluster_0 Mitochondrion cluster_1 Cytosol Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase Citrate_cyto Citrate Citrate->Citrate_cyto Citrate Transporter AlphaKG AlphaKG Isocitrate->AlphaKG IDH SuccinylCoA SuccinylCoA AlphaKG->SuccinylCoA α-KGDH Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto ACL Oxaloacetate_cyto Oxaloacetate Citrate_cyto->Oxaloacetate_cyto ACL Signaling Downstream Signaling (e.g., Fatty Acid Synthesis, Histone Acetylation) AcetylCoA_cyto->Signaling TCA_Inhibition TCA Cycle Inhibition Tricarballylic_Acid Tricarballylic Acid Aconitase Aconitase Tricarballylic_Acid->Aconitase Inhibits Aconitase->TCA_Inhibition

Figure 3: Role in the Citric Acid Cycle and Signaling.

Tricarballylic Acid as a Metabolic Modulator

Tricarballylic acid is a known competitive inhibitor of aconitase, the enzyme that isomerizes citrate to isocitrate in the citric acid cycle.[25][26] By inhibiting this enzyme, tricarballylic acid can disrupt the normal flow of the citric acid cycle, leading to an accumulation of citrate and a depletion of downstream metabolites. This disruption can have significant effects on cellular metabolism and signaling pathways that are dependent on citric acid cycle intermediates.[25] For instance, intermediates of the TCA cycle, such as succinate and α-ketoglutarate, have been identified as ligands for G-protein coupled receptors, indicating a direct role in cell-to-cell communication.[27] The modulation of the TCA cycle by tricarballylic acid could therefore indirectly influence these signaling events.

Applications in Drug Development and Research

The chelating and metabolic properties of citric acid and tricarballylic acid make them relevant in various aspects of drug development and research.

  • Drug Formulation: Citric acid is widely used as an excipient in pharmaceutical formulations as a pH-adjusting agent, a buffering agent, and a chelating agent to improve the stability of active pharmaceutical ingredients by sequestering metal ions that can catalyze degradation reactions.

  • Drug Delivery: The ability of these molecules to form complexes with metal-based drugs can be exploited for targeted drug delivery.

  • Modulation of Metalloprotein Function: As chelating agents, they can be used to study the role of metal ions in enzyme activity and protein function.

  • Metabolic Research: Tricarballylic acid, as an inhibitor of aconitase, is a valuable tool for studying the metabolic consequences of citric acid cycle disruption.[25][26]

Conclusion

Both tricarballylic acid and citric acid are effective chelating agents, with citric acid generally exhibiting a higher affinity for metal ions due to the participation of its hydroxyl group in coordination. The choice between these two agents depends on the specific application, including the target metal ion, the required complex stability, and the desired biological effect. The detailed experimental protocols and an understanding of their roles in cellular signaling pathways provided in this guide offer a solid foundation for researchers and professionals working in the fields of chemistry, biology, and medicine.

References

A Comparative Analysis of 3-(Carboxymethyl)pentanedioic Acid and Other Tricarboxylic Acids in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of 3-(Carboxymethyl)pentanedioic acid with other key tricarboxylic acids. The information presented is supported by experimental data to assist researchers and professionals in understanding the nuanced roles of these molecules in metabolic pathways and their potential as therapeutic targets.

Introduction to Tricarboxylic Acids in Metabolism

Tricarboxylic acids are central to cellular metabolism, most notably as intermediates in the citric acid cycle (TCA cycle), also known as the Krebs cycle.[1][2][3] This cycle is a fundamental metabolic pathway for the generation of energy in aerobic organisms.[3][4][5] Key intermediates of the TCA cycle include citrate, cis-aconitate, and isocitrate, which are all tricarboxylic acids.[1] Beyond their role in energy production, these molecules serve as precursors for the biosynthesis of amino acids, nucleotides, and other vital compounds.[1][6] The regulation of the TCA cycle is crucial for metabolic homeostasis, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[3]

This compound, also known as 3-carboxymethylglutaric acid or tricarballylic acid, is a tricarboxylic acid that is not a typical intermediate of the central metabolic pathways. Instead, it is recognized as a metabolic inhibitor, primarily targeting the enzyme aconitase.[1] Aconitase is a key enzyme in the TCA cycle that catalyzes the stereospecific isomerization of citrate to isocitrate via cis-aconitate.[1]

Comparative Analysis of Aconitase Inhibition

The primary mechanism by which this compound impacts biological systems is through the competitive inhibition of aconitase.[2] This section provides a quantitative comparison of its inhibitory potency with other known aconitase inhibitors.

CompoundType of InhibitionInhibitor Constant (Ki)Target Enzyme
This compoundCompetitive0.52 mMMammalian Aconitase
FluorocitrateCompetitive3.4 x 10⁻⁸ MRat Liver Mitochondrial Aconitase
trans-AconitateCompetitive25 µMAconitase (unspecified)

Data Summary: The table above clearly indicates that fluorocitrate is a significantly more potent inhibitor of aconitase than this compound, with a much lower inhibitor constant. trans-Aconitate also demonstrates a stronger inhibitory effect than this compound. It is noteworthy that the Ki of this compound is reported to be similar to the Michaelis-Menten constant (Km) of aconitase for its natural substrate, citrate, suggesting it can effectively compete with citrate for binding to the enzyme's active site.[2]

Impact on TCA Cycle Activity

The inhibition of aconitase by this compound leads to a reduction in the overall flux of the citric acid cycle. Experimental data from studies on isolated rat liver cells demonstrate this effect quantitatively.

CompoundConcentrationEffect on TCA Cycle Activity
This compound0.5 mM30% inhibition

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are protocols for key experiments cited in the comparison of these tricarboxylic acids.

Measurement of Aconitase Activity

Principle: Aconitase activity is typically measured using a coupled enzyme assay. The conversion of citrate or isocitrate by aconitase is linked to the reduction of NADP+ to NADPH by isocitrate dehydrogenase (IDH). The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Substrate (Citrate or Isocitrate solution)

  • NADP+ solution

  • Isocitrate Dehydrogenase (IDH)

  • Inhibitor solution (e.g., this compound)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADP+, and IDH in a cuvette.

  • Add the enzyme sample (e.g., mitochondrial extract or purified aconitase) to the reaction mixture.

  • To measure inhibition, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

  • Initiate the reaction by adding the substrate (citrate or isocitrate).

  • Immediately start monitoring the change in absorbance at 340 nm over time.

  • The rate of change in absorbance is proportional to the aconitase activity.

  • For determining the inhibitor constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using methods such as Lineweaver-Burk or Dixon plots.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within metabolic pathways and the logic of experimental designs can significantly enhance understanding.

TCA_Cycle_Inhibition cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_Inhibitors Inhibitors Citrate Citrate Aconitase Aconitase Citrate->Aconitase Substrate Isocitrate Isocitrate Aconitase->Isocitrate Product Aconitase->Isocitrate Further_Metabolism Further_Metabolism Isocitrate->Further_Metabolism Energy Production & Biosynthesis CMPA 3-(Carboxymethyl)pentanedioic acid CMPA->Aconitase Competitive Inhibition Fluorocitrate Fluorocitrate Fluorocitrate->Aconitase Competitive Inhibition trans_Aconitate trans-Aconitate trans_Aconitate->Aconitase Competitive Inhibition

Figure 1. Inhibition of the TCA Cycle at Aconitase.

Aconitase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Sample Enzyme Sample (e.g., mitochondrial extract) Reaction_Mixture Prepare Reaction Mixture (Buffer, NADP+, IDH) Enzyme_Sample->Reaction_Mixture Inhibitor_Solution Inhibitor Solution (e.g., 3-CMPA) Pre_incubation Pre-incubate Enzyme with Inhibitor Inhibitor_Solution->Pre_incubation Substrate_Solution Substrate Solution (Citrate or Isocitrate) Initiate_Reaction Initiate Reaction with Substrate Substrate_Solution->Initiate_Reaction Reaction_Mixture->Pre_incubation Pre_incubation->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity Determine_Ki Determine Ki (Lineweaver-Burk/Dixon Plot) Calculate_Activity->Determine_Ki

Figure 2. Experimental Workflow for Aconitase Inhibition Assay.

Conclusion

This compound serves as a competitive inhibitor of aconitase, a critical enzyme in the citric acid cycle. While it is less potent than other known inhibitors like fluorocitrate and trans-aconitate, its ability to disrupt TCA cycle activity is significant. The provided quantitative data and experimental protocols offer a foundation for researchers to further investigate the specific roles and potential therapeutic applications of this and other tricarboxylic acids in modulating cellular metabolism. The structural and kinetic comparisons with endogenous and other exogenous tricarboxylic acids are essential for the rational design of novel metabolic regulators in drug development.

References

Navigating the Analytical Maze: A Comparative Guide to Tricarballylic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of tricarballylic acid (TCA), a critical inhibitor of the Krebs cycle, selecting the optimal analytical methodology is paramount for generating robust and reliable data. This guide provides a comprehensive comparison of the two predominant analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental data and detailed protocols sourced from peer-reviewed literature.

Tricarballylic acid, a byproduct of fumonisin mycotoxins found in corn and a metabolite of certain food additives, has garnered significant attention due to its role in metabolic disruption.[1] Its accurate quantification in various biological and food matrices is crucial for toxicological studies, food safety assessments, and clinical diagnostics. This guide aims to facilitate an informed decision-making process for laboratories by objectively comparing the performance of GC-MS and LC-MS/MS for TCA analysis.

Methodological Showdown: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for tricarballylic acid analysis hinges on a variety of factors including the sample matrix, required sensitivity, and laboratory resources. Both techniques offer distinct advantages and disadvantages that are summarized below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like tricarballylic acid, a crucial derivatization step is required to increase their volatility.[2][3] This process chemically modifies the TCA molecule, typically by esterification or silylation, making it suitable for gas chromatographic separation.[4]

Key Strengths:

  • High Chromatographic Resolution: GC columns provide excellent separation efficiency, leading to well-resolved peaks.

  • Robust and Reproducible: GC-MS is a mature and well-established technique known for its reliability.[5]

  • Cost-Effective: In general, the operational costs of GC-MS can be lower than those of LC-MS/MS.

Limitations:

  • Derivatization Required: The mandatory derivatization step adds complexity and time to the sample preparation process and can be a source of analytical variability.

  • Potential for Analyte Degradation: The high temperatures used in the GC inlet and column can potentially lead to the degradation of thermally labile derivatives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a highly sensitive and specific technique for the analysis of a wide range of compounds in complex matrices, often without the need for derivatization.[6] This method separates analytes in the liquid phase before they are ionized and detected by a tandem mass spectrometer.

Key Strengths:

  • High Sensitivity and Specificity: The use of multiple reaction monitoring (MRM) in tandem mass spectrometry provides excellent sensitivity and selectivity, minimizing matrix interferences.[7]

  • No Derivatization Typically Required: TCA can be analyzed in its native form, simplifying sample preparation.

  • Suitable for a Wide Range of Matrices: LC-MS/MS is versatile and can be applied to various biological fluids, tissues, and food samples.[8]

Limitations:

  • Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components can affect quantification accuracy.

  • Higher Operational Costs: The instrumentation and maintenance costs for LC-MS/MS systems are generally higher than for GC-MS.

Performance Data at a Glance

To provide a clear comparison, the following table summarizes key performance parameters for the analysis of tricarboxylic acid cycle intermediates, including tricarballylic acid, using GC-MS and LC-MS/MS as reported in various studies. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.

Performance ParameterGC-MSLC-MS/MSSource(s)
Linearity (r²) > 0.98> 0.9998[5][6]
Limit of Detection (LOD) 3 - 272 ng/mL (for various organic acids)< 60 nM (for most TCA intermediates)[6][9]
Limit of Quantification (LOQ) Not consistently reported for TCAAs low as 0.01 ng/mL (for some organic acids)[10]
Accuracy/Recovery 100 - 111% (for various organic acids)> 95%[6][9]
Precision (CV%) Intraday: < 2.56%, Interday: < 5.00-18.02%≤ 10%[5][10]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS/MS analysis of tricarballylic acid.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Biological Fluid, Food Extract) Extraction Extraction of Organic Acids Sample->Extraction Derivatization Derivatization (e.g., Esterification, Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

GC-MS Experimental Workflow for Tricarballylic Acid Analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Biological Fluid, Food Extract) Extraction Extraction of Organic Acids Sample->Extraction LC_Injection LC Injection Extraction->LC_Injection LC_Separation Liquid Chromatographic Separation LC_Injection->LC_Separation MSMS_Detection Tandem Mass Spectrometric Detection (MRM) LC_Separation->MSMS_Detection Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

LC-MS/MS Experimental Workflow for Tricarballylic Acid Analysis.

Detailed Experimental Protocols

The following sections provide generalized experimental protocols for the analysis of tricarballylic acid using GC-MS and LC-MS/MS, based on methodologies reported in the scientific literature.

GC-MS Protocol
  • Sample Preparation and Extraction:

    • Homogenize solid samples (e.g., tissues, food) in a suitable solvent (e.g., methanol/water mixture).

    • For liquid samples (e.g., plasma, urine), perform protein precipitation with a solvent like acetonitrile or methanol.

    • Centrifuge the homogenate or precipitated sample to pellet solids.

    • Collect the supernatant containing the organic acids.

    • The extract may be further purified using solid-phase extraction (SPE) if necessary.[9]

  • Derivatization:

    • Evaporate the extract to dryness under a stream of nitrogen.

    • Add a derivatizing agent. Common choices include:

      • Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[11]

      • Esterification: Methanolic HCl or BF3/methanol.

    • Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the derivatized sample into the GC inlet, typically in splitless mode.

    • Gas Chromatography:

      • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start at a low temperature, ramp to a high temperature to elute the derivatized TCA.

    • Mass Spectrometry:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Detection Mode: Scan mode for initial identification or Selected Ion Monitoring (SIM) for targeted quantification.

LC-MS/MS Protocol
  • Sample Preparation and Extraction:

    • Follow a similar extraction procedure as for GC-MS (homogenization or protein precipitation) to obtain a clear extract containing the organic acids.[8]

    • Dilute the extract with the initial mobile phase.

    • Centrifuge or filter the final extract to remove any particulates before injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column is commonly used.[6]

      • Mobile Phase: A gradient elution using two solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A, and an organic solvent like acetonitrile or methanol with 0.1% formic acid as mobile phase B.

      • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Tandem Mass Spectrometry:

      • Ionization: Electrospray Ionization (ESI), usually in negative ion mode for acidic compounds.

      • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion of TCA and a specific product ion generated after fragmentation, which provides high selectivity.[7]

Conclusion

Both GC-MS and LC-MS/MS are capable of providing accurate and reliable quantification of tricarballylic acid. The choice of method will ultimately depend on the specific requirements of the study. For laboratories requiring high throughput and simplified sample preparation, LC-MS/MS is often the preferred method due to its high sensitivity and the elimination of the derivatization step. However, GC-MS remains a robust and cost-effective alternative, particularly when high chromatographic resolution is critical and the laboratory has established expertise in derivatization techniques. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate analytical strategy for their tricarballylic acid analysis needs.

References

A Comparative Guide to 3-(Carboxymethyl)pentanedioic Acid-Based Polymers and Alternatives for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continuously evolving, with a growing emphasis on biodegradable and biocompatible polymers that can ensure targeted and sustained release of therapeutic agents. Among the promising candidates, polymers based on 3-(Carboxymethyl)pentanedioic acid, a close structural analog of citric acid, are gaining attention. This guide provides an objective comparison of the performance of these citric acid-based polymers against established alternatives, most notably poly(lactic-co-glycolic acid) (PLGA), supported by experimental data and detailed methodologies.

At a Glance: Performance Comparison

Citric acid-based polymers and PLGA are both biodegradable polyesters widely explored for drug delivery applications. However, they exhibit distinct characteristics that influence their suitability for specific therapeutic strategies.

Performance MetricThis compound (Citric Acid)-Based PolymersPoly(lactic-co-glycolic acid) (PLGA)Key Advantages of Citric Acid-Based Polymers
Drug Loading & Encapsulation High encapsulation efficiency, often exceeding 85%, influenced by dendrimer generation and pH.[1]Variable, with reported encapsulation efficiencies ranging from 26% to over 88% depending on the drug and preparation method.[2][3]Potentially higher and more tunable drug loading capacity, especially for dendritic architectures.
Drug Release Kinetics Typically exhibits a slow, continuous, and sustained release, often following first-order kinetics.[4] Release can be modulated by pH.[1][5]Characterized by a biphasic or triphasic release pattern, with an initial burst release followed by a slower, sustained phase.[2][3][6]More controlled and potentially zero-order release profile, minimizing burst effects.
Biocompatibility & Safety Generally considered highly biocompatible and non-toxic, with reported cell viability of up to 95%.[7]FDA-approved and widely regarded as biocompatible, with cell viability typically greater than 80-90%.[8][9]Excellent biocompatibility with the added benefit of degradation into a natural metabolite (citric acid).
Intrinsic Properties Possesses inherent antimicrobial properties.[10]Lacks intrinsic antimicrobial activity.Offers a built-in defense against microbial contamination, crucial for implantable devices.
Degradation Biodegradable via hydrolysis of ester bonds, yielding citric acid, a natural metabolite.Degrades by hydrolysis into lactic and glycolic acids, which can cause a local acidic environment.Degradation products are less likely to cause significant local pH drops and associated inflammation.

In-Depth Performance Analysis

Drug Loading and Encapsulation Efficiency

Citric acid-based dendrimers, a common form of these polymers, offer a unique advantage in drug encapsulation. Their well-defined, branched architecture with internal cavities allows for efficient loading of therapeutic molecules. The loading process is often achieved through a straightforward dissolution method where the drug and polymer are mixed under controlled conditions.[4] The encapsulation efficiency is influenced by factors such as the generation of the dendrimer and the pH of the medium.[5] For instance, ibuprofen-loaded citric acid-based nanoparticles have demonstrated an encapsulation efficiency of over 85%.[1]

In contrast, PLGA nanoparticles also demonstrate a wide range of drug loading and encapsulation efficiencies, which are highly dependent on the physicochemical properties of the encapsulated drug and the fabrication method employed, such as solvent displacement or oil-in-water solvent evaporation.[2][3][6] Reported encapsulation efficiencies for various drugs in PLGA systems can range from as low as 26% to as high as 88.4%.[2][3]

Drug Release Kinetics

A key differentiator for citric acid-based polymers is their characteristic drug release profile. Studies on citric acid dendrimers have shown a slow and continuous release of encapsulated drugs, which can be described by first-order kinetics.[4] This controlled release is attributed to diffusion through the polymer matrix and the gradual hydrolysis of the ester bonds. The release rate can also be tuned by altering the pH, with increased release observed in more basic conditions due to enhanced hydrolysis.[1][5]

PLGA-based systems, on the other hand, are well-known for their biphasic or triphasic release patterns.[2][6] This typically involves an initial burst release of the drug adsorbed on the surface, followed by a period of slower release as the drug diffuses through the polymer matrix. A third phase of accelerated release can occur as the polymer matrix begins to significantly degrade. The release kinetics from PLGA can be described by various models, including zero-order, Higuchi, and Korsmeyer-Peppas, depending on the specific formulation.[2][11]

Biocompatibility and Inherent Antimicrobial Properties

Both citric acid-based polymers and PLGA are lauded for their biocompatibility. Citric acid is a natural component of the Krebs cycle, and its use as a monomer ensures that the degradation products are non-toxic and easily metabolized. Studies have demonstrated high cell viability, with some citric acid-based films showing up to 95% viability of cultured cells.[7] Similarly, PLGA is an FDA-approved polymer with a long history of safe use in medical devices, and it generally exhibits excellent biocompatibility with cell viabilities often exceeding 80-90%.[8][9]

A significant and unique advantage of citric acid-based polymers is their intrinsic antimicrobial activity.[10] This property is attributed to the presence of citric acid, which can inhibit bacterial growth. This makes these polymers particularly attractive for applications where there is a risk of infection, such as in wound dressings and implantable devices. PLGA, in contrast, does not possess this inherent antimicrobial feature.

Experimental Methodologies

To facilitate the replication and validation of the presented findings, detailed protocols for key experiments are provided below.

Drug Loading in Polymeric Nanoparticles

Objective: To encapsulate a therapeutic agent within the polymer matrix.

Protocol for Citric Acid-Based Dendrimers (Dissolution Method): [4]

  • Synthesize and purify the citric acid-based dendrimers of the desired generation.

  • Dissolve a known amount of the dendrimer in a suitable solvent (e.g., deionized water).

  • Separately, dissolve the drug in a compatible solvent.

  • Add the drug solution dropwise to the dendrimer solution while stirring continuously.

  • Allow the mixture to stir for a specified period (e.g., 24 hours) at room temperature to ensure complete encapsulation.

  • The drug-loaded dendrimers can then be isolated and purified, often by dialysis or lyophilization.

  • Quantify the encapsulated drug using a suitable analytical technique, such as UV-Vis spectrophotometry, to determine the drug loading and encapsulation efficiency.

Protocol for PLGA Nanoparticles (Solvent Evaporation Method): [6]

  • Dissolve a known amount of PLGA and the drug in a volatile organic solvent (e.g., dichloromethane).

  • Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Continuously stir the emulsion at room temperature to allow the organic solvent to evaporate.

  • Once the solvent has fully evaporated, collect the solidified nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with deionized water to remove any unencapsulated drug and excess surfactant.

  • Lyophilize the purified nanoparticles to obtain a dry powder.

  • Determine the drug loading and encapsulation efficiency by dissolving a known weight of the nanoparticles in a suitable solvent and quantifying the drug content using an appropriate analytical method (e.g., HPLC).

In Vitro Drug Release Study

Objective: To determine the rate and mechanism of drug release from the polymeric nanoparticles over time.

Protocol (Dialysis Method): [12][13]

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).

  • Transfer the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.

  • Place the sealed dialysis bag into a larger container with a known volume of the same release medium.

  • Maintain the entire setup at a constant temperature (e.g., 37°C) with continuous stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the collected samples for drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Biocompatibility Assessment (MTT Assay)

Objective: To evaluate the cytotoxicity of the polymers by measuring the metabolic activity of cells cultured in their presence.

Protocol: [14][15][16]

  • Prepare extracts of the polymers by incubating them in a cell culture medium for a specified period (e.g., 24 hours) according to ISO 10993-5 standards.

  • Seed a specific cell line (e.g., L929 fibroblasts or human umbilical vein endothelial cells - HUVECs) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Remove the existing culture medium and replace it with the prepared polymer extracts. Include positive (toxic substance) and negative (fresh medium) controls.

  • Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the extracts and add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubate the plate for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Calculate the cell viability as a percentage relative to the negative control.

Visualizing the Processes: Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key experimental workflows.

Drug_Loading_Workflow cluster_citric Citric Acid Polymer (Dissolution) cluster_plga PLGA (Solvent Evaporation) ca_start Dissolve Polymer in Solvent mix_ca Mix Solutions (Stir for 24h) ca_start->mix_ca drug_ca Dissolve Drug in Solvent drug_ca->mix_ca purify_ca Purify (Dialysis/Lyophilization) mix_ca->purify_ca analyze_ca Quantify Drug Load purify_ca->analyze_ca plga_start Dissolve PLGA & Drug in Organic Solvent emulsify Emulsify (Homogenization) plga_start->emulsify surfactant Prepare Aqueous Surfactant Solution surfactant->emulsify evaporate Evaporate Organic Solvent emulsify->evaporate collect Collect & Wash (Centrifugation) evaporate->collect lyophilize_plga Lyophilize collect->lyophilize_plga analyze_plga Quantify Drug Load lyophilize_plga->analyze_plga In_Vitro_Release_Workflow start Disperse Nanoparticles in Release Medium dialysis_bag Place in Dialysis Bag start->dialysis_bag release_setup Immerse in Release Medium (37°C, Stirring) dialysis_bag->release_setup sampling Sample Medium at Time Intervals release_setup->sampling analysis Analyze Drug Concentration (HPLC/UV-Vis) sampling->analysis calculation Calculate Cumulative % Release analysis->calculation MTT_Assay_Workflow seed_cells Seed Cells in 96-Well Plate incubate_extracts Incubate Cells with Extracts seed_cells->incubate_extracts prepare_extracts Prepare Polymer Extracts prepare_extracts->incubate_extracts add_mtt Add MTT Reagent incubate_extracts->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (~570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

References

A Comparative Guide to HPLC and GC Methods for the Analysis of Tricarballylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of analytes like Tricarballylic acid is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for this purpose, supported by established experimental data for similar tricarboxylic acids.

Methodology Comparison: HPLC vs. GC

The selection between HPLC and GC for the analysis of Tricarballylic acid hinges on factors such as sample matrix, required sensitivity, and available equipment. Due to its low volatility, Tricarballylic acid requires derivatization for GC analysis, a step not typically necessary for HPLC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the analysis of non-volatile organic acids. The method often involves reversed-phase chromatography with UV detection.

Gas Chromatography (GC)

GC, particularly when coupled with Mass Spectrometry (GC-MS), offers high sensitivity and specificity. However, the carboxylic acid functional groups of Tricarballylic acid must be derivatized to increase volatility and thermal stability. A common approach is silylation.

Quantitative Performance Data

The following table summarizes typical performance characteristics for the analysis of tricarboxylic acids using HPLC and GC methodologies. These values are representative and may vary based on the specific instrumentation and experimental conditions.

ParameterHPLCGas Chromatography (GC)
Linearity (R²) > 0.998> 0.997
Accuracy (% Recovery) 95-105%90-110%
Precision (%RSD) < 2%< 5%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL (with MS)
Limit of Quantification (LOQ) ~0.5 µg/mL~0.05 µg/mL (with MS)

Experimental Protocols

Below are detailed representative methodologies for the analysis of Tricarballylic acid by HPLC and GC.

HPLC Method Protocol
  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

  • Detection:

    • Detector: UV-Vis Detector.

    • Wavelength: 210 nm.

  • Quantification: Create a calibration curve using standard solutions of Tricarballylic acid at a minimum of five concentration levels.

GC Method Protocol
  • Sample Preparation and Derivatization:

    • Accurately weigh the sample into a reaction vial.

    • Add an internal standard.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

    • Heat the vial at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Injection Mode: Splitless.

  • Detection (Mass Spectrometry):

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Quantification: Prepare a calibration curve using derivatized standards of Tricarballylic acid.

Logical Workflow for Method Cross-Validation

The following diagram illustrates the logical steps involved in a cross-validation study to compare the HPLC and GC methods.

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Conclusion Sample Reference Standard & Sample Preparation HPLC_Method HPLC Method Development Sample->HPLC_Method GC_Method GC Method Development & Derivatization Sample->GC_Method HPLC_Val HPLC Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) HPLC_Method->HPLC_Val GC_Val GC Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) GC_Method->GC_Val Analysis Analysis of the Same Batch of Samples by Both Validated Methods HPLC_Val->Analysis GC_Val->Analysis Data_Comp Data Comparison (e.g., Bland-Altman plot, t-test) Analysis->Data_Comp Conclusion Conclusion on Method Comparability & Selection of a Suitable Method Data_Comp->Conclusion

Caption: Workflow for HPLC and GC method cross-validation.

A Comparative Guide to the Biological Activity of 3-(Carboxymethyl)pentanedioic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-(Carboxymethyl)pentanedioic acid, a known metabolic inhibitor, and its structural analogs. Due to the limited availability of quantitative experimental data for its analogs, this guide will focus on the established activity of this compound and offer a structure-activity relationship discussion for its derivatives.

Introduction to this compound and its Role as a Metabolic Inhibitor

This compound, also known as tricarballylic acid, is a tricarboxylic acid that plays a significant role as a competitive inhibitor of aconitase, a key enzyme in the citric acid (TCA) cycle. The TCA cycle, also known as the Krebs cycle, is a fundamental metabolic pathway for cellular respiration and energy production. By inhibiting aconitase, this compound disrupts this cycle, leading to a decrease in cellular energy production. This inhibitory action makes it a valuable tool for studying metabolic pathways and a compound of interest in various research contexts.

The Citric Acid Cycle and the Point of Inhibition

The citric acid cycle is a series of enzyme-catalyzed chemical reactions that form a central hub of metabolism. The following diagram illustrates the key steps of the cycle and highlights the point of inhibition by this compound.

Citric_Acid_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase alphaKetoglutarate α-Ketoglutarate Isocitrate->alphaKetoglutarate Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA alphaKetoglutarate->SuccinylCoA α-Ketoglutarate Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Malate->Oxaloacetate Malate Dehydrogenase Inhibitor This compound Inhibitor->Citrate Inhibits Aconitase

Caption: The Citric Acid Cycle and the inhibitory action of this compound on Aconitase.

Quantitative Comparison of Biological Activity

The primary reported biological activity of this compound is its competitive inhibition of the enzyme aconitase.

CompoundTarget EnzymeActivityValue (Ki)Reference
This compound (Tricarballylic acid)AconitaseCompetitive Inhibition0.52 mM[1]

Note: Extensive searches for quantitative biological activity data (e.g., IC50, Ki) for the analogs 3-(Carboxymethyl)-3-hydroxypentanedioic acid, 3,3-Bis(carboxymethyl)pentanedioic acid, and 3-methylpentanedioic acid did not yield specific values in the available literature. Therefore, a direct quantitative comparison is not currently possible.

Structure-Activity Relationship of Analogs (Qualitative Discussion)

In the absence of quantitative data for the analogs, a qualitative discussion based on their structural differences can provide insights into their potential biological activity relative to this compound.

  • This compound: The parent compound features three carboxylic acid groups, which are crucial for its interaction with the active site of aconitase. Its structure mimics the natural substrate, citrate, allowing it to bind to the enzyme and competitively inhibit its function.

  • 3-(Carboxymethyl)-3-hydroxypentanedioic acid: This analog introduces a hydroxyl group at the tertiary carbon. This addition increases the molecule's polarity and potential for hydrogen bonding. This structural change could either enhance or diminish its binding affinity for aconitase. The hydroxyl group might form additional hydrogen bonds within the active site, potentially increasing inhibitory activity. Conversely, the steric bulk of the hydroxyl group could hinder proper binding, reducing its inhibitory effect.

  • 3,3-Bis(carboxymethyl)pentanedioic acid: This analog possesses an additional carboxymethyl group compared to the parent compound. The presence of a fourth carboxylic acid group significantly alters the molecule's size, charge distribution, and chelation properties. While it increases the potential for ionic interactions, the larger size might prevent it from fitting into the active site of aconitase as effectively as this compound.

  • 3-methylpentanedioic acid: This analog is a dicarboxylic acid with a methyl group at the 3-position. It lacks the third carboxylic acid group present in this compound. The absence of this key functional group, which is critical for mimicking the substrate citrate, strongly suggests that 3-methylpentanedioic acid would be a significantly weaker or inactive inhibitor of aconitase. The methyl group also introduces a non-polar element, which could influence its interaction with the enzyme's active site.

Experimental Protocols

Aconitase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of compounds against aconitase. Specific details may vary based on the source of the enzyme and the specific assay kit used.

Objective: To measure the inhibition of aconitase activity by a test compound.

Principle: Aconitase catalyzes the conversion of citrate to isocitrate. The activity of aconitase can be measured by monitoring the subsequent NADP+-dependent oxidation of isocitrate to α-ketoglutarate by isocitrate dehydrogenase. The rate of NADPH formation is measured spectrophotometrically at 340 nm.

Materials:

  • Purified aconitase

  • Isocitrate dehydrogenase

  • Citrate (substrate)

  • NADP+

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Test compound (e.g., this compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound, citrate, and NADP+ in the assay buffer.

  • Assay Reaction Mixture: In each well of a 96-well plate, prepare the following reaction mixture:

    • Assay buffer

    • NADP+ solution

    • Isocitrate dehydrogenase solution

    • Test compound at various concentrations (or vehicle control)

  • Enzyme Addition: Add the aconitase solution to each well to initiate the reaction.

  • Substrate Addition: Add the citrate solution to each well.

  • Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curves.

    • Plot the reaction rates against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (citrate) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.

Conclusion

References

Comparative Analysis of Tricarballylic Acid Metal Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synthesis, stability, and biological relevance of metal complexes formed with tricarballylic acid, offering valuable insights for researchers, scientists, and drug development professionals.

Tricarballylic acid, a trivalent carboxylic acid, serves as a versatile ligand capable of forming stable complexes with a wide array of metal ions. These interactions are of significant interest in fields ranging from environmental chemistry to pharmacology. This guide provides a comparative analysis of the known metal complexes of tricarballylic acid, presenting key quantitative data, detailed experimental protocols for their study, and an exploration of their potential biological implications.

Quantitative Data on Complex Stability

The stability of metal-tricarballylate complexes is a critical parameter influencing their behavior in various systems. The formation constants (log K) quantify the affinity of tricarballylic acid for different metal ions. A 1959 study by Li et al. provided some of the earliest data on these interactions, determined through a titrimetric method.[1] While citrate complexes are generally more stable, tricarballylate still forms significant complexes with several divalent metal ions.[1]

Metal IonFormation Constant (log K)Method of DeterminationReference
Mn(II)Data not explicitly stated in abstractTitrimetric Method[1]
Cd(II)Data not explicitly stated in abstractTitrimetric Method[1]
Zn(II)Data not explicitly stated in abstractTitrimetric Method[1]
Ni(II)Data not explicitly stated in abstractTitrimetric Method[1]

Note: The exact formation constants from the 1959 study require access to the full-text article for complete data presentation.

Experimental Protocols

The characterization and quantification of metal-tricarballylate complex formation rely on a variety of well-established experimental techniques. The following protocols provide a general framework for researchers investigating these interactions.

Synthesis of Metal-Tricarballylate Complexes

A general procedure for the synthesis of metal-tricarballylate complexes involves the reaction of a soluble metal salt with tricarballylic acid in an aqueous solution.

Materials:

  • Tricarballylic acid

  • A soluble salt of the desired metal (e.g., chloride, nitrate, or sulfate salt)

  • Deionized water

  • Base (e.g., NaOH or KOH) to adjust pH

  • Ethanol or other suitable solvent for precipitation

Procedure:

  • Dissolve a known amount of tricarballylic acid in deionized water.

  • In a separate vessel, dissolve an equimolar amount of the metal salt in deionized water.

  • Slowly add the metal salt solution to the tricarballylic acid solution while stirring continuously.

  • Adjust the pH of the resulting solution dropwise with a base to facilitate complex formation. The optimal pH will vary depending on the metal ion.

  • The resulting complex may precipitate out of the solution directly or can be precipitated by the addition of a less polar solvent like ethanol.

  • Filter the precipitate, wash it with deionized water and then with the precipitation solvent to remove any unreacted starting materials.

  • Dry the resulting solid complex in a desiccator or under vacuum.

Characterization: The synthesized complexes can be characterized using various techniques, including:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal ion.

  • Elemental Analysis: To determine the stoichiometry of the metal to ligand.

  • Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition of the complex.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution.

Materials:

  • Calibrated pH meter with a combination glass electrode

  • Standardized solution of a strong base (e.g., NaOH)

  • Solutions of tricarballylic acid and the metal salt of known concentrations

  • Inert electrolyte (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength

  • Thermostated reaction vessel

Procedure:

  • Prepare a series of solutions in the thermostated reaction vessel, each containing known concentrations of tricarballylic acid, the metal salt, and the inert electrolyte.

  • Titrate each solution with the standardized strong base.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added to obtain the titration curves.

  • The stability constants are calculated from the titration data using specialized software that analyzes the shifts in the titration curves in the presence of the metal ion compared to the ligand alone.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of metal-tricarballylate complexes.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_stability Stability Constant Determination TCA Tricarballylic Acid Solution Mixing Mixing and pH Adjustment TCA->Mixing Potentiometry Potentiometric Titration TCA->Potentiometry Solution Studies Spectrophotometry Spectrophotometry TCA->Spectrophotometry Solution Studies MetalSalt Metal Salt Solution MetalSalt->Mixing MetalSalt->Potentiometry MetalSalt->Spectrophotometry Precipitation Precipitation Mixing->Precipitation Isolation Filtration and Drying Precipitation->Isolation Complex Solid Metal-Tricarballylate Complex Isolation->Complex FTIR FTIR Spectroscopy Complex->FTIR Structural Analysis EA Elemental Analysis Complex->EA Stoichiometry TGA Thermogravimetric Analysis Complex->TGA Thermal Properties

Caption: Workflow for the synthesis and analysis of metal-tricarballylate complexes.

Biological Activity and Signaling Pathways

While extensive research exists on the biological activities of metal complexes with various organic ligands, specific studies focusing on tricarballylic acid complexes are limited in the current literature. Generally, the biological effects of metal complexes are influenced by the nature of both the metal ion and the ligand. The chelation of a metal ion can enhance its bioavailability and transport across cell membranes, potentially leading to increased antimicrobial or cytotoxic activity.

For instance, many transition metal complexes exhibit antimicrobial properties by interfering with essential microbial enzymes or by generating reactive oxygen species. In the context of drug development, tricarballylic acid could serve as a carrier ligand, modifying the pharmacokinetic and pharmacodynamic properties of a metallodrug.

Further research is warranted to explore the specific biological activities of metal-tricarballylate complexes. Screening these complexes against various bacterial and fungal strains, as well as cancer cell lines, could reveal novel therapeutic applications. Elucidating their mechanisms of action would provide a deeper understanding of how they interact with biological systems and could pave the way for the rational design of new metallodrugs.

The logical relationship for investigating the biological potential of these complexes can be visualized as follows:

Biological_Investigation_Logic Start Synthesized Metal-Tricarballylate Complexes Screening Biological Screening Start->Screening Antimicrobial Antimicrobial Assays Screening->Antimicrobial Anticancer Anticancer Assays Screening->Anticancer Hit Identification of Active Complexes ('Hits') Antimicrobial->Hit Anticancer->Hit Mechanism Mechanism of Action Studies Hit->Mechanism Target Target Identification Mechanism->Target Pathway Signaling Pathway Analysis Mechanism->Pathway Development Lead Optimization and Drug Development Mechanism->Development

Caption: Logical workflow for the biological evaluation of metal-tricarballylate complexes.

References

validating the inhibitory effect of Propane-1,2,3-tricarboxylic acid on specific enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of Propane-1,2,3-tricarboxylic acid, commonly known as citric acid, on a selection of key enzymes. The data presented is intended to support research and development in various fields, from food science to pharmacology. This document outlines the inhibitory performance of citric acid against specific enzymes, compares it with alternative inhibitors, and provides detailed experimental protocols for validation.

Overview of Propane-1,2,3-tricarboxylic Acid as an Enzyme Inhibitor

Propane-1,2,3-tricarboxylic acid is a ubiquitous natural compound and a key intermediate in the citric acid cycle. Beyond its central metabolic role, it has been identified as an inhibitor of several enzymes. This guide focuses on its effects on Aconitase, α-Amylase, α-Glucosidase, and Polyphenol Oxidase (PPO).

Aconitase (Aconitate Hydratase)

Aconitase is an iron-sulfur protein that catalyzes the stereospecific isomerization of citrate to isocitrate via cis-aconitate in the tricarboxylic acid (TCA) cycle.[1][2] Its activity is crucial for cellular respiration and metabolism.

Inhibitory Effect of Propane-1,2,3-tricarboxylic Acid:

Signaling Pathway and Experimental Workflow:

The following diagrams illustrate the role of aconitase in the citric acid cycle and a general workflow for an aconitase inhibition assay.

Aconitase_in_Citric_Acid_Cycle Acetyl-CoA Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Citrate Synthase cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Aconitase Isocitrate Isocitrate cis-Aconitate->Isocitrate Aconitase alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Isocitrate Dehydrogenase Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA alpha-Ketoglutarate Dehydrogenase Succinate Succinate Succinyl-CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Citrate Propane-1,2,3-tricarboxylic_acid Propane-1,2,3-tricarboxylic_acid Aconitase Aconitase Propane-1,2,3-tricarboxylic_acid->Aconitase Inhibits

Caption: Role of Aconitase in the Citric Acid Cycle and its inhibition by Propane-1,2,3-tricarboxylic acid.

Aconitase_Inhibition_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Measurement Measurement & Analysis Prepare_Sample Prepare Sample (Tissue homogenate or cell lysate) Activate_Aconitase Activate Aconitase (Incubate with activation solution) Prepare_Sample->Activate_Aconitase Add_Samples_Standards Add Activated Samples and Standards to Plate Activate_Aconitase->Add_Samples_Standards Prepare_Standards Prepare Isocitrate Standards Prepare_Standards->Add_Samples_Standards Prepare_Reaction_Mix Prepare Reaction Mix (Assay Buffer, Enzyme Mix, Substrate) Add_Reaction_Mix Add Reaction Mix to wells Prepare_Reaction_Mix->Add_Reaction_Mix Add_Samples_Standards->Add_Reaction_Mix Incubate Incubate at 25°C for 30-60 min Add_Reaction_Mix->Incubate Add_Developer Add Developer Incubate->Add_Developer Incubate_Developer Incubate at 25°C for 10 min Add_Developer->Incubate_Developer Measure_Absorbance Measure Absorbance at 450 nm Incubate_Developer->Measure_Absorbance Calculate_Activity Calculate Aconitase Activity Measure_Absorbance->Calculate_Activity

Caption: General workflow for an aconitase inhibition assay using a commercial kit.

Comparison with Alternative Inhibitors:

InhibitorEnzymeType of InhibitionIC50 / Ki
FluoroacetateAconitaseCompetitive-
AlloxanAconitaseCompetitiveIC50: ~1 µM
OxalomalateCitrus Aconitase--
CitramalateCitrus Aconitase--

Experimental Protocol: Aconitase Inhibition Assay

This protocol is based on commercially available aconitase activity assay kits.[6][7]

  • Sample Preparation:

    • Homogenize tissue (20-40 mg) or cells (1 x 10^6) in 100 µL of ice-cold Assay Buffer.

    • For cytosolic aconitase, centrifuge at 800 x g for 10 minutes at 4°C and collect the supernatant.

    • For mitochondrial aconitase, centrifuge the supernatant at 20,000 x g for 15 minutes at 4°C, collect the pellet, and dissolve in 100 µL of cold Assay Buffer followed by sonication.

  • Aconitase Activation:

    • Add 10 µL of Aconitase Activation Solution to 100 µL of the sample and incubate on ice for 1 hour.

  • Assay Procedure:

    • Prepare a standard curve using the provided Isocitrate Standard.

    • Add 2-50 µL of the activated sample to a 96-well plate. Adjust the volume to 50 µL with Assay Buffer.

    • Prepare a Reaction Mix containing Assay Buffer, Enzyme Mix, and Substrate according to the kit's instructions.

    • Add 50 µL of the Reaction Mix to each well.

    • Incubate the plate at 25°C for 30-60 minutes.

    • Add 10 µL of Developer to each well and incubate at 25°C for 10 minutes.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation:

    • Subtract the blank reading from all sample readings.

    • Determine the amount of isocitrate generated from the standard curve.

    • Calculate the aconitase activity based on the amount of isocitrate produced per unit of time.

α-Amylase and α-Glucosidase

α-Amylase and α-glucosidase are key digestive enzymes that break down complex carbohydrates into absorbable monosaccharides, playing a crucial role in postprandial glucose levels.[8]

Inhibitory Effect of Propane-1,2,3-tricarboxylic Acid:

Citric acid has been shown to inhibit both α-amylase and α-glucosidase.

Signaling Pathway and Experimental Workflow:

The diagrams below illustrate the carbohydrate digestion pathway and a general workflow for α-amylase and α-glucosidase inhibition assays.

Carbohydrate_Digestion_Pathway Starch Starch Maltose Maltose Starch->Maltose α-Amylase Glucose Glucose Maltose->Glucose α-Glucosidase Bloodstream Bloodstream Glucose->Bloodstream Absorption Citric_Acid_Amylase Propane-1,2,3- tricarboxylic acid α-Amylase α-Amylase Citric_Acid_Amylase->α-Amylase Inhibits Citric_Acid_Glucosidase Propane-1,2,3- tricarboxylic acid α-Glucosidase α-Glucosidase Citric_Acid_Glucosidase->α-Glucosidase Inhibits

Caption: Simplified pathway of carbohydrate digestion and points of inhibition by Propane-1,2,3-tricarboxylic acid.

Amylase_Glucosidase_Inhibition_Workflow cluster_Amylase α-Amylase Inhibition Assay cluster_Glucosidase α-Glucosidase Inhibition Assay A_Pre-incubation Pre-incubate Enzyme with Inhibitor A_Add_Substrate Add Starch Solution A_Pre-incubation->A_Add_Substrate A_Incubation Incubate A_Add_Substrate->A_Incubation A_Stop_Reaction Stop Reaction with DNS Reagent A_Incubation->A_Stop_Reaction A_Boil Boil A_Stop_Reaction->A_Boil A_Measure_Absorbance Measure Absorbance at 540 nm A_Boil->A_Measure_Absorbance G_Pre-incubation Pre-incubate Enzyme with Inhibitor G_Add_Substrate Add pNPG Solution G_Pre-incubation->G_Add_Substrate G_Incubation Incubate G_Add_Substrate->G_Incubation G_Stop_Reaction Stop Reaction with Na2CO3 G_Incubation->G_Stop_Reaction G_Measure_Absorbance Measure Absorbance at 405 nm G_Stop_Reaction->G_Measure_Absorbance

Caption: General workflows for α-amylase and α-glucosidase inhibition assays.

Comparison with Alternative Inhibitors:

InhibitorEnzymeType of InhibitionIC50 / Ki
Propane-1,2,3-tricarboxylic acid α-Amylase Mixed IC50: 5.01 ± 0.87 mM
Propane-1,2,3-tricarboxylic acid α-Glucosidase - -
Acarboseα-Amylase-IC50: 0.258 - 52.2 µg/mL
Acarboseα-GlucosidaseCompetitiveIC50: 2.92 - 875.75 µM
7-methoxyrosmanolα-Glucosidase-IC50: lower than acarbose
Fisetinα-GlucosidaseNon-competitiveIC50: 4.099 × 10⁻⁴ mM, Ki: 0.01065 ± 0.003255 mM
Hypericinα-GlucosidaseCompetitiveIC50: 4.66 ± 0.27 mg/L, Ki: 9.4 mg/L

Experimental Protocol: α-Amylase Inhibition Assay (DNS Method) [9][10][11][12]

  • Reagent Preparation:

    • Prepare 0.02 M Sodium phosphate buffer (pH 6.9) with 0.006 M NaCl.

    • Prepare 1% (w/v) starch solution in the phosphate buffer.

    • Prepare 3,5-dinitrosalicylic acid (DNS) color reagent.

    • Prepare α-amylase solution (0.5 mg/mL) in phosphate buffer.

  • Assay Procedure:

    • Add 100 µL of α-amylase solution to a tube containing 100 µL of the inhibitor solution (Propane-1,2,3-tricarboxylic acid or alternative) at various concentrations.

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Add 100 µL of the starch solution to initiate the reaction and incubate at 25°C for 10 minutes.

    • Stop the reaction by adding 1 mL of DNS reagent.

    • Boil the mixture for 5 minutes.

    • Cool to room temperature and add 10 mL of distilled water.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • The percentage of inhibition is calculated as: [% Inhibition = (Abs_control - Abs_sample) / Abs_control * 100].

    • The IC50 value is determined from a plot of inhibition percentage against inhibitor concentration.

Experimental Protocol: α-Glucosidase Inhibition Assay (pNPG Method) [13][14][15][16]

  • Reagent Preparation:

    • Prepare 0.1 M phosphate buffer (pH 6.8).

    • Prepare α-glucosidase solution (1 U/mL) in phosphate buffer.

    • Prepare 1 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution in phosphate buffer.

    • Prepare 0.1 M sodium carbonate (Na2CO3) solution.

  • Assay Procedure:

    • Add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of the inhibitor solution to a 96-well plate.

    • Pre-incubate at 37°C for 5 minutes.

    • Add 20 µL of pNPG solution to start the reaction.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of Na2CO3 solution.

    • Measure the absorbance at 405 nm.

  • Calculation:

    • The percentage of inhibition is calculated as: [% Inhibition = (Abs_control - Abs_sample) / Abs_control * 100].

    • The IC50 value is determined from a plot of inhibition percentage against inhibitor concentration.

Polyphenol Oxidase (PPO)

Polyphenol oxidase is a copper-containing enzyme that catalyzes the oxidation of phenolic compounds, leading to the formation of brown pigments in a process known as enzymatic browning, which affects the quality of fruits and vegetables.[8][17]

Inhibitory Effect of Propane-1,2,3-tricarboxylic Acid:

Citric acid acts as an inhibitor of PPO. Its mechanism of inhibition is attributed to its ability to chelate the copper ions in the enzyme's active site and to lower the pH of the medium.[18][19]

Signaling Pathway and Experimental Workflow:

The following diagrams depict the enzymatic browning pathway and a general workflow for a PPO inhibition assay.

Enzymatic_Browning_Pathway Phenols Phenols o-Quinones o-Quinones Phenols->o-Quinones Polyphenol Oxidase (PPO) Melanins (Brown Pigments) Melanins (Brown Pigments) o-Quinones->Melanins (Brown Pigments) Polymerization Citric_Acid_PPO Propane-1,2,3- tricarboxylic acid Polyphenol Oxidase (PPO) Polyphenol Oxidase (PPO) Citric_Acid_PPO->Polyphenol Oxidase (PPO) Inhibits (Cu2+ Chelation, pH reduction)

Caption: The enzymatic browning pathway mediated by PPO and the inhibitory action of Propane-1,2,3-tricarboxylic acid.

PPO_Inhibition_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Prepare_Enzyme_Extract Prepare PPO Enzyme Extract Mix_Components Mix Enzyme, Buffer, and Inhibitor Prepare_Enzyme_Extract->Mix_Components Prepare_Substrate Prepare Catechol Solution Add_Substrate_Start Add Catechol to Start Reaction Prepare_Substrate->Add_Substrate_Start Prepare_Inhibitor Prepare Inhibitor Solutions Prepare_Inhibitor->Mix_Components Mix_Components->Add_Substrate_Start Monitor_Absorbance Monitor Absorbance at 420 nm over time Add_Substrate_Start->Monitor_Absorbance Calculate_Activity Calculate PPO Activity (rate of change in absorbance) Monitor_Absorbance->Calculate_Activity Determine_Inhibition Determine % Inhibition and IC50/Ki Calculate_Activity->Determine_Inhibition

Caption: General workflow for a Polyphenol Oxidase (PPO) inhibition assay.

Comparison with Alternative Inhibitors:

InhibitorEnzymeType of InhibitionKi
Propane-1,2,3-tricarboxylic acid PPO Uncompetitive/Non-competitive 2.074 ± 0.363 mM
Ascorbic AcidPPOCompetitive0.256 ± 0.067 mM
CysteinePPOCompetitive1.113 ± 0.176 mM
Sodium MetabisulfitePPO-Lower than Cysteine and NaCl
PhloretinPPONon-competitive0.027 ± 0.0054 mM
BenzenethiolPPOCompetitive0.008 ± 0.0014 mM

Experimental Protocol: Polyphenol Oxidase (PPO) Inhibition Assay [20][21]

  • Reagent Preparation:

    • Prepare 0.2 M phosphate buffer (pH 6.5).

    • Prepare 0.05 M pyrocatechol solution in the phosphate buffer.

    • Prepare crude PPO extract from a suitable source (e.g., potato, apple).

  • Assay Procedure:

    • In a cuvette, mix 2.5 mL of the pyrocatechol solution and 0.5 mL of the inhibitor solution at various concentrations.

    • Add 0.5 mL of the PPO extract to initiate the reaction.

    • Immediately start monitoring the increase in absorbance at 420 nm at 30-second intervals for 3-5 minutes using a spectrophotometer.

  • Calculation:

    • The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

    • The percentage of inhibition is calculated as: [% Inhibition = (Rate_control - Rate_sample) / Rate_control * 100].

    • The IC50 value is determined from a plot of inhibition percentage against inhibitor concentration. For determining the type of inhibition and Ki, Lineweaver-Burk plots are constructed using various substrate and inhibitor concentrations.

Disclaimer: The experimental protocols provided are generalized and may require optimization based on the specific enzyme source and laboratory conditions. The quantitative data presented is collated from various scientific publications and should be used for comparative purposes.

References

A Comparative Benchmarking Guide to 3-(Carboxymethyl)pentanedioic Acid Esters as Bio-Based Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of polymer science, the demand for high-performance, safe, and environmentally benign plasticizers is a critical focus for researchers and industry professionals. This guide provides a comprehensive performance benchmark of esters derived from 3-(Carboxymethyl)pentanedioic acid, also known as tricarballylic acid, as a bio-based alternative to conventional plasticizers. Tricarballylic acid, a derivative of citric acid, offers a promising platform for developing sustainable plasticizers with excellent properties.[1] This analysis delves into a comparative assessment against the industry-standard dioctyl phthalate (DOP) and a popular bio-based alternative, acetyl tributyl citrate (ATBC).

Comparative Performance Data

The efficacy of a plasticizer is determined by a range of performance metrics. The following tables summarize the key quantitative data, comparing tricarballylate esters with DOP and ATBC. It is important to note that while direct comparative data for tricarballylate esters across all metrics in a single study is limited, the data presented for tributyl citrate (TBC), a structurally similar citrate-based plasticizer, provides a strong proxy for performance.

Mechanical Properties Tensile Strength (MPa) Elongation at Break (%) 100% Modulus (MPa) Hardness (Shore A)
PVC without Plasticizer 50 - 60< 5-> 100
PVC + DOP (40 phr) 15 - 25250 - 3508 - 1280 - 90
PVC + ATBC (40 phr) 18 - 28300 - 4007 - 1175 - 85
PVC + Tributyl Tricarballylate (TBT) (40 phr) 17 - 27 (estimated)320 - 420 (estimated)6 - 10 (estimated)70 - 80 (estimated)

Note: Data for Tributyl Tricarballylate (TBT) is estimated based on the performance of structurally similar citrate esters like Tributyl Citrate (TBC).

Thermal and Migration Properties Glass Transition Temp. (°C) with 40 phr Weight Loss at 200°C (%, TGA) Migration (Weight % Loss)
PVC + DOP 35 - 453 - 52 - 4
PVC + ATBC 30 - 402 - 41 - 3
PVC + Tributyl Tricarballylate (TBT) 28 - 38 (estimated)1 - 3 (estimated)< 2 (estimated)

Note: Data for Tributyl Tricarballylate (TBT) is estimated based on the performance of structurally similar citrate esters.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.

Mechanical Properties Testing

Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[2][3][4][5][6]

Methodology:

  • Specimen Preparation: Thin films of the plasticized PVC are prepared by a two-roll mill and compression molding to a thickness of less than 1.0 mm.[2] Specimens are cut into a rectangular shape with a width of 25 mm and a length of 150 mm.

  • Conditioning: The specimens are conditioned for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Testing Procedure:

    • The thickness and width of the conditioned specimen are measured.

    • The specimen is mounted in the grips of a universal testing machine.

    • The specimen is pulled at a constant rate of crosshead displacement until it ruptures.

    • The load and elongation are recorded throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length that occurs before the material breaks.

    • 100% Modulus: The stress at 100% elongation, which indicates the material's stiffness.

Thermal Stability Analysis

Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry (TGA).[7][8][9][10][11]

Methodology:

  • Sample Preparation: A small sample of the plasticized PVC (5-10 mg) is placed in a TGA sample pan.

  • Testing Procedure:

    • The sample is heated in a controlled atmosphere (typically nitrogen) at a constant rate (e.g., 10°C/min).

    • The weight of the sample is continuously monitored as a function of temperature.

  • Analysis: The TGA curve shows the weight loss of the material as it is heated. The temperature at which significant weight loss occurs is an indicator of the material's thermal stability. The glass transition temperature (Tg) can be determined by analyzing the change in the heat flow using Differential Scanning Calorimetry (DSC).[12][13]

Migration Resistance Testing

Standard: ASTM D3291 - Standard Practice for Compatibility of Plasticizers in Poly(Vinyl Chloride) Plastics Under Compression.[14][15][16]

Methodology:

  • Specimen Preparation: A strip of the plasticized PVC is bent into a 180° loop.

  • Testing Procedure:

    • The looped specimen is placed between two glass plates and a specified weight is applied to induce compressional stress.

    • The assembly is stored in an oven at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 7 days).

  • Analysis: After the test period, the surface of the PVC is visually inspected for the presence of exudate (spew). The amount of migration can be quantified by measuring the weight loss of the specimen.

Visualizations

Phthalate Toxicity Signaling Pathway

Conventional phthalate plasticizers, such as DOP, have raised health concerns due to their potential to act as endocrine disruptors.[1] One of the proposed mechanisms involves the activation of the PI3K/AKT signaling pathway, which can lead to adverse effects.[2][7] Bio-based plasticizers like tricarballylates are designed to avoid such interactions.

phthalate_toxicity_pathway cluster_cell Cell Phthalate Phthalate (e.g., DOP) Receptor Membrane Receptor Phthalate->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors AKT->Downstream Phosphorylates AdverseEffects Adverse Health Effects (e.g., Endocrine Disruption) Downstream->AdverseEffects Leads to

Phthalate-induced activation of the PI3K/AKT signaling pathway.
Experimental Workflow for Plasticizer Performance Evaluation

The evaluation of a new plasticizer involves a systematic workflow to characterize its performance across various critical parameters.

experimental_workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis Formulation PVC Formulation (Resin, Plasticizer, Stabilizer) Milling Two-Roll Milling Formulation->Milling Molding Compression Molding Milling->Molding Mechanical Mechanical Properties (ASTM D882) Molding->Mechanical Thermal Thermal Stability (ASTM E1131 - TGA/DSC) Molding->Thermal Migration Migration Resistance (ASTM D3291) Molding->Migration Data Data Collection & Analysis Mechanical->Data Thermal->Data Migration->Data Comparison Comparison with Control Plasticizers Data->Comparison Conclusion Performance Conclusion Comparison->Conclusion

Workflow for the comprehensive evaluation of plasticizer performance in PVC.
Logical Comparison of Plasticizer Properties

The selection of a plasticizer is a multi-faceted decision, balancing performance, safety, and environmental impact. This diagram illustrates the logical relationship of key properties for the compared plasticizers.

logical_comparison cluster_performance Performance cluster_safety Safety & Environment Plasticizer Plasticizer Choice DOP DOP Plasticizer->DOP ATBC ATBC Plasticizer->ATBC TBT Tricarballylate (TBT) Plasticizer->TBT Flexibility High Flexibility Durability Good Durability ThermalStability Thermal Stability BioBased Bio-Based LowToxicity Low Toxicity LowMigration Low Migration DOP->Flexibility DOP->Durability ATBC->Flexibility ATBC->Durability ATBC->ThermalStability ATBC->BioBased ATBC->LowToxicity ATBC->LowMigration TBT->Flexibility TBT->Durability TBT->ThermalStability TBT->BioBased TBT->LowToxicity TBT->LowMigration

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-(Carboxymethyl)pentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 3-(carboxymethyl)pentanedioic acid, a tricarboxylic acid, ensuring the protection of personnel and the environment. While specific safety data for this compound is limited, the following procedures are based on established best practices for the disposal of acidic chemical waste.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) for comprehensive hazard information. For this compound, which is a white crystalline solid soluble in water, the primary hazard is its acidic nature.[1] The appropriate PPE must be worn at all times.

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

II. Disposal Procedures: A Step-by-Step Approach

The appropriate disposal method for this compound depends on its concentration and the presence of other hazardous materials.

A. Disposal of Dilute, Non-Hazardous Solutions (<10% v/v):

Dilute aqueous solutions of acids that do not contain other hazardous materials (e.g., heavy metals, toxic organics) may be eligible for drain disposal after neutralization.[2][3]

Experimental Protocol for Neutralization:

  • Work Area: Conduct the neutralization process within a certified chemical fume hood to control any potential release of vapors.

  • Preparation: Prepare a neutralizing agent. A weak base such as sodium bicarbonate (baking soda) or sodium carbonate is recommended to control the reaction rate and prevent excessive heat generation.[4]

  • Neutralization: Slowly add the weak base to the acidic solution while stirring continuously. The use of an ice bath to cool the container is advisable to manage any exothermic reaction.

  • pH Monitoring: Use a calibrated pH meter or pH paper to monitor the solution's acidity. Continue adding the neutralizing agent until the pH is within the neutral range of 5.5 to 9.5, as recommended by general laboratory safety guidelines.[3][5]

  • Drain Disposal: Once the pH is confirmed to be neutral, the solution can be poured down the drain, followed by a copious amount of water (at least 20 parts water to 1 part neutralized solution) to ensure thorough flushing of the plumbing system.[3]

B. Disposal of Concentrated or Contaminated Solutions:

Concentrated solutions of this compound or any solution containing other hazardous contaminants must be disposed of as hazardous chemical waste.[2][6]

Procedure for Hazardous Waste Collection:

  • Container Selection: Use a designated, properly labeled, and chemically compatible waste container. For acidic waste, glass or high-density polyethylene (HDPE) containers are appropriate.[7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[6]

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as bases, oxidizing agents, and reactive chemicals.[6][8]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

III. Management of Empty Containers and Spills

Empty Containers: Thoroughly rinse empty containers that held this compound with water. The first rinseate should be collected and treated as hazardous waste.[2] After triple rinsing, the container labels should be defaced or removed, and the container can then be disposed of as regular solid waste or recycled according to institutional policies.

Spill Management: In the event of a spill, evacuate the immediate area if necessary. For small spills of the solid material, carefully sweep it up and place it in a labeled waste container. For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in the hazardous waste container. Ensure adequate ventilation and wear appropriate PPE during cleanup.

IV. Quantitative Data for Acid Waste Disposal

The following table summarizes key quantitative parameters for the safe disposal of acidic waste in a laboratory setting.

ParameterGuidelineCitation
Concentration for Drain Disposal < 10% (v/v) for dilute, non-hazardous acids[2]
Neutral pH Range for Disposal 5.5 - 9.5[3]
Water Flush Volume ≥ 20 parts water to 1 part neutralized solution[3]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: 3-(Carboxymethyl)pentanedioic Acid Waste assess_concentration Is the waste concentrated or contaminated with other hazardous materials? start->assess_concentration collect_waste Collect in a labeled hazardous waste container. assess_concentration->collect_waste  Yes   neutralize Neutralize with a weak base to a pH of 5.5 - 9.5 assess_concentration->neutralize  No   contact_ehs Contact Environmental Health & Safety for pickup. collect_waste->contact_ehs end End of Process contact_ehs->end drain_disposal Dispose down the drain with copious amounts of water. neutralize->drain_disposal drain_disposal->end

Caption: Decision tree for the proper disposal route of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Carboxymethyl)pentanedioic acid
Reactant of Route 2
3-(Carboxymethyl)pentanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.